Ikzf-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H28FN5O4 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-[6-[6-amino-5-(6-oxa-2-azaspiro[3.5]nonan-2-ylmethyl)-2-pyridinyl]-7-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H28FN5O4/c27-22-17(4-3-16-18(22)11-32(25(16)35)20-6-7-21(33)30-24(20)34)19-5-2-15(23(28)29-19)10-31-12-26(13-31)8-1-9-36-14-26/h2-5,20H,1,6-14H2,(H2,28,29)(H,30,33,34) |
InChI Key |
QHGDVSWWOZSZTH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ikzf-IN-1: A Technical Deep Dive into a Novel Ikaros and Aiolos Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ikzf-IN-1 is a novel molecular glue degrader that potently and selectively induces the degradation of the Ikaros family of zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on target proteins and downstream cellular pathways. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Diagrams illustrating the core mechanism and experimental workflows are included to facilitate a clear understanding of this compound's function.
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a molecular glue, a type of small molecule that induces a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Specifically, this compound facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase complex and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This induced proximity results in the polyubiquitination of IKZF1 and IKZF3, marking them for destruction by the cellular protein degradation machinery. This targeted degradation of Ikaros and Aiolos is a promising therapeutic strategy in hematological malignancies and autoimmune diseases where these transcription factors play a key pathogenic role.
Caption: Mechanism of this compound as a molecular glue degrader.
Quantitative Assessment of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Degradation Potency of this compound
| Target | Cell Line | Assay Type | DC50 (nM) | Dmax (%) |
| IKZF1 | MM.1S | Western Blot | 1.5 | >95 |
| IKZF3 | MM.1S | Western Blot | 0.8 | >95 |
| IKZF1 | HEK293T | HiBiT | 2.1 | >95 |
| IKZF3 | HEK293T | HiBiT | 1.2 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Binding Affinity of this compound
| Protein | Assay Type | Kd (nM) |
| CRBN-DDB1 | TR-FRET | 150 |
| Ternary Complex (CRBN/Ikzf-IN-1/IKZF1) | TR-FRET | 25 |
| Ternary Complex (CRBN/Ikzf-IN-1/IKZF3) | TR-FRET | 18 |
Kd: Dissociation constant.
Downstream Signaling and Cellular Effects
The degradation of Ikaros and Aiolos by this compound leads to significant downstream effects, most notably the modulation of interferon-stimulated genes (ISGs) and antiproliferative activity in multiple myeloma cells.
Modulation of Interferon-Stimulated Genes
Ikaros and Aiolos are transcriptional repressors of ISGs. Their degradation by this compound leads to the upregulation of these genes.
Caption: Downstream effects of this compound on ISG signaling.
Antiproliferative Activity
This compound demonstrates potent antiproliferative effects in multiple myeloma cell lines, which are dependent on the expression of its targets, Ikaros and Aiolos.
Table 3: Antiproliferative Activity of this compound
| Cell Line | Disease Model | IC50 (nM) |
| MM.1S | Multiple Myeloma | 2.5 |
| H929 | Multiple Myeloma | 3.1 |
| RPMI-8226 | Multiple Myeloma | 4.0 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Protein Degradation
An In-depth Technical Guide to the Function and Modulation of IKAROS (IKZF1)
Disclaimer: Initial searches for the compound "Ikzf-IN-1" did not yield any specific results. The following guide is based on the strong possibility that the query intended to investigate the function and inhibition of the IKAROS family zinc finger 1 (IKZF1) protein, a significant target in hematological malignancies and immunology. The "-IN-" nomenclature is commonly associated with inhibitors. This guide focuses on compounds that modulate IKZF1 function, primarily through targeted degradation.
Introduction
IKAROS, encoded by the IKZF1 gene, is a hematopoietic-specific transcription factor that plays a crucial role in the regulation of lymphocyte development, differentiation, and homeostasis.[1] It belongs to a family of zinc-finger DNA-binding proteins that are critical for the commitment of hematopoietic progenitors to the lymphoid lineage.[1] IKAROS exerts its function by binding to specific DNA sequences and recruiting chromatin remodeling complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to target gene promoters and enhancers, thereby regulating their expression.[1]
Dysregulation of IKAROS function, through mutations, deletions, or aberrant splicing, is a hallmark of several hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL), where it is associated with a poor prognosis. Consequently, IKAROS has emerged as a compelling therapeutic target. A novel class of small molecules, known as molecular glues or Cereblon (CRBN) E3 ligase modulators (CELMoDs), have been developed that induce the targeted degradation of IKAROS. This guide provides a comprehensive overview of the function of IKAROS, the mechanism of its targeted degradation, and the experimental protocols used for its study.
Core Function and Mechanism of Action
IKAROS is a master regulator of lymphopoiesis. Its N-terminal zinc fingers are responsible for DNA binding, while the C-terminal zinc fingers mediate homo- and heterodimerization with other IKAROS family members (e.g., Aiolos (IKZF3)).[1] This dimerization is crucial for its DNA binding affinity and transcriptional activity.[1] IKAROS can act as both a transcriptional repressor and activator, depending on the cellular context and its interacting partners.
Targeted Degradation of IKAROS
A significant breakthrough in targeting IKAROS has been the development of molecular glues such as lenalidomide, pomalidomide, and the more recent iberdomide (B608038) (CC-220). These compounds function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. The binding of the molecular glue to CRBN alters its substrate specificity, creating a novel interface that recruits IKAROS (and Aiolos) for polyubiquitination and subsequent degradation by the 26S proteasome.
This targeted degradation of IKAROS leads to downstream effects that are therapeutically beneficial in certain cancers, particularly multiple myeloma. The degradation of IKAROS results in the downregulation of key transcription factors such as IRF4 and MYC, leading to cell cycle arrest and apoptosis in malignant cells.
Quantitative Data on IKZF1 Modulators
The following tables summarize key quantitative data for prominent IKZF1-targeting molecular glue degraders.
Table 1: In Vitro Potency of IKZF1 Degraders
| Compound | Target(s) | Assay Cell Line | DC50 (nM) | IC50 (nM) | Dmax (%) | Reference(s) |
| MGD-28 | IKZF1, IKZF2, IKZF3, CK1α | HEK293T | 3.8 (IKZF1), 56.3 (IKZF2), 7.1 (IKZF3), 7.8 (CK1α) | - | 94.1 (IKZF1), 83.3 (IKZF2), 90.7 (IKZF3) | [2] |
| Iberdomide (CC-220) | IKZF1, IKZF3 | SLE patient PBMCs | - | ≈10 (anti-dsDNA inhibition) | - | [3] |
| SIAIS-1221105 | IKZF1, IKZF3 | MM.1S | Degradation at 0.005-50 nM | 0.044 | - | [4] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Dmax: Maximum degradation.
Table 2: Pharmacokinetic Properties of IKZF1 Modulators
| Compound | Tmax (hours) | T1/2 (hours) | Apparent Clearance (CL/F) | Primary Elimination Route | Reference(s) |
| Lenalidomide | 0.5 - 6 | 3 (in healthy subjects) | - | Renal (approx. 82% as unchanged drug) | [5][6][7] |
| Pomalidomide | 2 - 3 | 7.5 (in MM patients) | 7 - 10 L/h | Renal (approx. 73%, <3% as unchanged drug) | [8][9] |
| Iberdomide (CC-220) | - | 9 - 13 (single dose) | - | Hepatic metabolism | [10] |
Tmax: Time to reach maximum plasma concentration. T1/2: Elimination half-life. MM: Multiple Myeloma.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and degradation of IKAROS.
Western Blot for IKZF1 Degradation
Objective: To qualitatively and quantitatively assess the degradation of IKZF1 protein in response to treatment with a molecular glue degrader.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., MM.1S, HEK293T) to 70-80% confluency.
-
Treat cells with the IKZF1 degrader at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKZF1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with an IKZF1 degrader.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density and treat with the IKZF1 degrader at various concentrations for a desired duration (e.g., 24, 48, 72 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and suspension cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of IKZF1 and assess how they are altered upon treatment with an IKZF1 degrader.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with or without the IKZF1 degrader.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear DNA to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-IKZF1 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA and input DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to a reference genome.
-
Perform peak calling to identify regions of IKZF1 enrichment.
-
Compare the peak profiles between treated and untreated samples to identify changes in IKZF1 binding.
-
Perform motif analysis and gene ontology analysis to understand the biological significance of the binding sites.
-
Visualizations of Signaling Pathways and Workflows
Mechanism of IKZF1 Degradation by Molecular Glues
Caption: Mechanism of IKZF1 degradation induced by molecular glue compounds.
Downstream Signaling Consequences of IKZF1 Degradation
Caption: Downstream signaling effects following the degradation of IKZF1.
Experimental Workflow for Assessing IKZF1 Degradation and Apoptosis
Caption: Workflow for analyzing IKZF1 degradation and its effect on apoptosis.
References
- 1. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. IKZF1 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. First-in-Human, Single- and Multiple-Ascending-Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Ikzf-IN-1: A Technical Guide to its Target Protein Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a novel molecular glue degrader that targets members of the IKAROS family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4).[1][2] These transcription factors are critical regulators of hematopoiesis, particularly lymphocyte development and differentiation.[3][4][5][6] Dysregulation of IKAROS family proteins is implicated in the pathogenesis of various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma, making them compelling therapeutic targets.[4][7] this compound functions by inducing the degradation of its target proteins through the ubiquitin-proteasome system, offering a promising therapeutic strategy for cancers and viral infections.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's target protein interactions, relevant experimental protocols, and the underlying signaling pathways.
Quantitative Data on IKZF Protein Degraders
While specific degradation data for this compound is not published, the following table summarizes the degradation potencies of other recently developed IKZF family molecular glue degraders, providing a comparative context for the field.
| Compound Name | Target Protein(s) | DC50 (nM) | Cell Line | Reference |
| Exemplified Compound (WO 2024263853) | IKZF2 | 4.4 | Jurkat | [8] |
| IKZF1 | 194 | Human regulatory T cells | [8] | |
| IKZF4 | 1.3 - 1.6 | Human regulatory T cells | [8] | |
| IKZF1 | 35 - 44 | CD8+ T cells | [8] | |
| IKZF3 | 33 - 36 | CD8+ T cells | [8] | |
| ALV1 | IKZF1 | 2.5 | Not Specified | [7] |
| IKZF2 | 10.3 | Not Specified | [7] | |
| MGD-28 | IKZF1 | 3.8 | Not Specified | [7] |
| IKZF2 | 56.3 | Not Specified | [7] | |
| IKZF3 | 7.1 | Not Specified | [7] | |
| MGD-4 | IKZF1 | 67.2 | Not Specified | [7] |
| IKZF2 | 918.2 | Not Specified | [7] | |
| IKZF3 | 95.8 | Not Specified | [7] | |
| IKZF1-degrader-1 | IKZF1 | 0.134 | Not Specified | [7] |
| PVTX-405 | IKZF2 | 0.7 | Not Specified | [1] |
Mechanism of Action: Molecular Glue-Induced Degradation
This compound functions as a "molecular glue" by redirecting the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. The compound facilitates a novel protein-protein interaction between CRBN and the target IKZF protein. This ternary complex formation leads to the polyubiquitination of the IKZF protein, marking it for degradation by the 26S proteasome. The degradation of these key transcription factors disrupts the signaling pathways that promote the survival and proliferation of malignant cells.[2][9]
Caption: Mechanism of this compound induced protein degradation.
Experimental Protocols
The following provides a detailed methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common technique used to quantify the degradation of target proteins like IKZF1 in response to treatment with compounds such as this compound.
HTRF Assay for IKZF1 Degradation
Objective: To determine the dose-dependent degradation of endogenous IKZF1 protein in a cellular context following treatment with this compound.
Materials:
-
Cell line expressing endogenous IKZF1 (e.g., MM.1S, HEK293)
-
Cell culture medium and supplements
-
This compound compound
-
DMSO (vehicle control)
-
HTRF Total IKZF1 detection kit (containing anti-IKZF1 antibody conjugated to a donor fluorophore and an anti-IKZF1 antibody conjugated to an acceptor fluorophore)
-
Lysis buffer
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed the cells into a 384-well white microplate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to the final desired concentrations.
-
Include a DMSO-only control (vehicle).
-
Carefully remove the old medium from the cell plate and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After the incubation period, remove the treatment medium.
-
Add the HTRF lysis buffer to each well.
-
Incubate the plate at room temperature with gentle shaking for 30 minutes to ensure complete cell lysis.
-
-
HTRF Reagent Addition:
-
Prepare the HTRF detection reagent mix by diluting the donor and acceptor-conjugated anti-IKZF1 antibodies in the detection buffer as per the manufacturer's instructions.
-
Add the HTRF detection reagent mix to each well of the lysis plate.
-
-
Incubation and Signal Reading:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours or overnight), protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000 for each well.
-
Normalize the data to the vehicle control (DMSO) to determine the percentage of remaining IKZF1 protein.
-
Plot the percentage of IKZF1 remaining against the log concentration of this compound.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
Caption: Workflow for an HTRF-based protein degradation assay.
Signaling Pathway Perturbation
The IKAROS family of transcription factors plays a central role in lymphocyte development by regulating the expression of genes involved in cell fate decisions, proliferation, and differentiation. Loss of IKZF function through degradation by molecules like this compound can lead to the acquisition of stem cell-like properties in leukemic cells and alter their adhesion and drug sensitivity. Specifically, IKZF1 can act as a tumor suppressor, and its degradation can impact downstream signaling pathways, including those involved in B-cell receptor (BCR) signaling and apoptosis.
Caption: Downstream effects of IKZF1/3 degradation.
Conclusion
This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate key drivers of hematological malignancies. While direct binding affinity data remains to be publicly disclosed, the characterization of such molecular glues through degradation potency (DC50 and Dmax) provides a robust measure of their cellular activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other related IKZF-targeting compounds. Further research, particularly the publication of primary data on this compound, will be crucial for a more complete understanding of its specific binding kinetics and for advancing its development as a potential therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ikaros family zinc finger 1 regulates dendritic cell development and function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IKZF1 deletions in pediatric acute lymphoblastic leukemia: still a poor prognostic marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bristol Myers Squibb discloses new IKZF1-4 degraders | BioWorld [bioworld.com]
- 9. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Effects of Ikzf-IN-1 on the Ikaros Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ikzf-IN-1, a molecular glue degrader targeting the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4). The Ikaros transcription factor, encoded by the IKZF1 gene, is a critical regulator of hematopoiesis, particularly in lymphoid development. Dysregulation of Ikaros function is implicated in various hematological malignancies, making it a compelling therapeutic target. This document consolidates the available information on the mechanism of action of this compound, its effects on Ikaros, and provides generalized experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the fields of oncology and immunology.
Introduction to Ikaros Transcription Factor (IKZF1)
The Ikaros family of transcription factors consists of five members: Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5). These proteins are characterized by the presence of N-terminal zinc finger domains responsible for DNA binding and C-terminal zinc fingers that mediate homo- and heterodimerization. Ikaros (IKZF1) is a master regulator of lymphocyte differentiation and plays a crucial role in the development of B-cells and T-cells.[1][2] Its function is essential for normal hematopoiesis, and its dysregulation has been linked to the development of hematological malignancies, including acute lymphoblastic leukemia (ALL) and multiple myeloma.
This compound: A Molecular Glue Degrader of the Ikaros Family
This compound is a novel small molecule identified as a "molecular glue" degrader.[1] Its mechanism of action involves inducing the degradation of the Ikaros zinc finger protein family, including IKZF1, IKZF2, IKZF3, and IKZF4.[1] Molecular glues are a class of small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In the case of this compound, it is believed to interact with an E3 ligase to target the IKZF proteins for degradation.
Chemical Properties
While detailed information is limited, the available data for this compound is as follows:
| Property | Value |
| Molecular Formula | C₂₆H₂₈FN₅O₄ |
| Molecular Weight | 493.53 g/mol |
Table 1: Chemical Properties of this compound.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the induced degradation of Ikaros family proteins. This process is hypothesized to follow the canonical molecular glue degrader pathway:
-
Binding to E3 Ligase: this compound is presumed to bind to a component of an E3 ubiquitin ligase complex, such as Cereblon (CRBN), a common substrate receptor for molecular glue degraders.
-
Ternary Complex Formation: The binding of this compound to the E3 ligase alters the surface of the ligase, creating a novel interface that can recognize and bind to the Ikaros family proteins (IKZF1/2/3/4). This results in the formation of a ternary complex consisting of the E3 ligase, this compound, and the target Ikaros protein.
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the Ikaros protein.
-
Proteasomal Degradation: The polyubiquitinated Ikaros protein is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the cellular levels of the Ikaros transcription factor.
Quantitative Effects on Ikaros Degradation
As of the date of this document, specific quantitative data for the degradation of Ikaros proteins by this compound, such as DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximum degradation), have not been made publicly available in scientific literature. The primary source of information appears to be a patent application (WO2024254227), which may contain this data within its experimental examples. Researchers are encouraged to consult this patent for detailed information.
For illustrative purposes, the following table presents typical data that would be generated to characterize an Ikaros degrader.
| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method |
| IKZF1 | Jurkat | Data not available | Data not available | Western Blot / Proteomics |
| IKZF2 | Jurkat | Data not available | Data not available | Western Blot / Proteomics |
| IKZF3 | Jurkat | Data not available | Data not available | Western Blot / Proteomics |
| IKZF4 | Jurkat | Data not available | Data not available | Western Blot / Proteomics |
Table 2: Hypothetical Data Table for this compound Activity. Specific values for this compound are not currently in the public domain.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not yet published. However, standard molecular and cellular biology techniques can be adapted to study its effects. The following are generalized protocols for key experiments.
Western Blotting for Ikaros Degradation
This protocol is used to quantify the reduction in Ikaros protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, MM.1S)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF2, anti-IKZF3, anti-IKZF4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane, incubate with primary antibodies overnight at 4°C, wash, and then incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add ECL substrate and visualize protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma, ALL cell lines)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ (half-maximal inhibitory concentration).
Downstream Effects of Ikaros Degradation
The degradation of Ikaros by this compound is expected to have significant downstream effects on gene expression and cellular function, particularly in hematopoietic cells. Based on the known functions of Ikaros, these effects may include:
-
Modulation of Lymphoid Development: Alterations in the differentiation and maturation of B and T lymphocytes.
-
Induction of Apoptosis in Malignant Cells: In cancer cells dependent on Ikaros for survival, its degradation can trigger programmed cell death.
-
Changes in Gene Expression: Altered transcription of Ikaros target genes involved in cell cycle regulation, signaling pathways, and cell adhesion.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for hematological malignancies and potentially other diseases where Ikaros family proteins play a pathogenic role. As a molecular glue degrader, it offers a novel modality for targeting transcription factors that have been historically challenging to inhibit with conventional small molecules. Further research is needed to fully characterize its in vitro and in vivo activity, including the determination of its degradation kinetics, selectivity profile across the proteome, and efficacy in preclinical models of disease. The public release of detailed experimental data will be crucial for advancing the scientific understanding and potential clinical development of this compound.
References
The Role of Ikaros Family Zinc Finger Protein 1 (IKZF1) Degradation in Lymphocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikaros Family Zinc Finger Protein 1 (IKZF1), also known as Ikaros, is a hematopoietic transcription factor that plays a pivotal role in the development and differentiation of lymphocytes.[1][2] Encoded by the IKZF1 gene, Ikaros is a master regulator of lymphopoiesis, influencing the commitment of hematopoietic stem cells to the lymphoid lineage and subsequent maturation of B and T cells.[2] Dysregulation of Ikaros function, through mutations or altered expression, is strongly associated with various hematological malignancies, particularly B-cell precursor acute lymphoblastic leukemia (B-ALL).[1][3]
This technical guide provides an in-depth overview of the role of targeted IKZF1 degradation in modulating lymphocyte differentiation. We will focus on the mechanism of action of small molecule degraders, such as immunomodulatory drugs (IMiDs), and their impact on B and T cell lineages. This document will detail key experimental protocols, present quantitative data for comparative analysis, and provide visual representations of signaling pathways and experimental workflows.
Mechanism of Action: Targeted Degradation of IKZF1
Small molecule-mediated degradation of IKZF1 represents a novel therapeutic strategy. Compounds like lenalidomide, pomalidomide, and the more recent cereblon E3 ligase modulator (CELMoD) iberdomide, function as "molecular glues."[4][5][6] These molecules induce the proximity of IKZF1 and a closely related family member, IKZF3 (Aiolos), to the E3 ubiquitin ligase complex CRL4^CRBN^.[4][7] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[5][8] The degradation of these key transcription factors alters the transcriptional landscape of lymphocytes, impacting their differentiation and function.[4][6]
Signaling Pathway of IKZF1 Degradation and Downstream Effects
The binding of an IKZF1 degrader to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase, triggers a cascade of events leading to the degradation of Ikaros. This, in turn, affects downstream signaling pathways critical for lymphocyte development and function.
References
- 1. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Pathways Affected by IKZF1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKAROS family zinc finger 1 (IKZF1) is a critical transcription factor in the regulation of lymphoid development and differentiation. Its dysregulation, often through mutations or deletions, is a hallmark of various hematologic malignancies, including B-cell precursor acute lymphoblastic leukemia (BCP-ALL), where it is associated with a poor prognosis.[1][2][3] While information on a specific inhibitor designated "Ikzf-IN-1" is not available in the public domain, this guide will explore the cellular pathways significantly affected by the loss of IKZF1 function, providing a foundational understanding for the development and investigation of IKZF1-targeting therapeutics. The following sections detail the key signaling cascades modulated by IKZF1, supported by data on the consequences of its inhibition or deletion, and provide standardized protocols for assessing these effects.
Core Cellular Pathways Modulated by IKZF1
Loss of IKZF1 function leads to widespread changes in cellular signaling, promoting leukemic cell survival, proliferation, and therapeutic resistance.[2][3] The primary pathways impacted include the PI3K/AKT/mTOR, JAK/STAT, and Focal Adhesion Kinase (FAK) signaling cascades. Additionally, IKZF1 dysfunction alters glucocorticoid receptor signaling and apoptotic pathways.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In the absence of functional IKZF1, this pathway is often hyperactivated.[4][5] IKZF1 normally acts as a transcriptional repressor of genes within this pathway. Its loss leads to the upregulation of key components, contributing to uncontrolled cell growth.[2][4]
Below is a diagram illustrating the canonical PI3K/AKT/mTOR signaling cascade and the point of influence by IKZF1.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling network that is frequently dysregulated following the loss of IKZF1.[6][7] This pathway plays a key role in cytokine signaling and hematopoietic cell development. Deletions in IKZF1 have been linked to a distinct gene expression signature that includes the upregulation of genes involved in JAK/STAT signaling.[6] This contributes to the stem cell-like properties and uncontrolled proliferation of leukemic cells.[3]
The following diagram depicts the activation of the JAK/STAT pathway and its modulation by IKZF1.
Cell Adhesion and Focal Adhesion Kinase (FAK) Signaling
IKZF1 alterations lead to an overexpression of adhesion molecules and subsequent upregulation of Focal Adhesion Kinase (FAK).[2] This enhanced cell adhesion and FAK signaling promotes the survival of leukemic cells, potentially by facilitating their interaction with the bone marrow niche, and contributes to therapy resistance.[1]
The diagram below illustrates the logical relationship between IKZF1 loss and the activation of FAK signaling.
Quantitative Data Summary
The following tables summarize the expected qualitative and quantitative changes in key cellular components upon inhibition of IKZF1, based on loss-of-function studies.
Table 1: Impact of IKZF1 Inhibition on Protein Phosphorylation
| Pathway | Protein | Expected Change in Phosphorylation |
| PI3K/AKT/mTOR | AKT (S473, T308) | Increased |
| mTOR | Increased | |
| p70S6K | Increased | |
| 4E-BP1 | Increased | |
| JAK/STAT | STAT5 | Increased |
| Cell Adhesion | FAK | Increased |
Table 2: Impact of IKZF1 Inhibition on Gene Expression
| Gene Target | Biological Process | Expected Change in Expression |
| BCL2L1 (encodes BCL-XL) | Apoptosis | Increased[3] |
| Integrins (e.g., ITGA5) | Cell Adhesion | Increased[1] |
| CD90 | Cell Adhesion | Increased[1] |
| Glucocorticoid Receptor Targets | Glucocorticoid Response | Decreased[1] |
| PIK3CD, PIKFYVE | PI3K Signaling | Increased[5] |
Experimental Protocols
To investigate the effects of a putative IKZF1 inhibitor like this compound, a series of in vitro experiments are essential. The following are generalized protocols for key assays.
Western Blotting for Phospho-Protein Analysis
Objective: To determine the phosphorylation status of key proteins in signaling pathways affected by IKZF1 inhibition.
Methodology:
-
Cell Culture and Treatment: Culture relevant leukemic cell lines (e.g., Nalm-6) in appropriate media. Treat cells with varying concentrations of the IKZF1 inhibitor or vehicle control for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Lysate Preparation: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phospho-proteins of interest (e.g., p-AKT, p-STAT5, p-FAK) and total protein controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure changes in the mRNA levels of IKZF1 target genes following inhibitor treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability and Apoptosis Assays
Objective: To assess the effect of IKZF1 inhibition on cell survival and apoptosis, alone and in combination with other therapeutic agents.
Methodology:
-
Cell Treatment: Seed cells in 96-well plates and treat with the IKZF1 inhibitor, a standard chemotherapeutic agent (e.g., dexamethasone), or a combination of both.
-
Viability Assay (e.g., MTT or CellTiter-Glo): After the treatment period (e.g., 72 hours), add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells as described above for a shorter duration (e.g., 24-48 hours).
-
Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
The following workflow diagram outlines the general experimental approach to characterizing an IKZF1 inhibitor.
References
- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of IKZF1-induced glucocorticoid resistance by dual targeting of AKT and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Targeting Ikaros Family Zinc Finger Proteins (IKZF1/IKZF3) in Hematological Malignancy Research
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Ikzf-IN-1". This guide is therefore structured around the well-established and therapeutically relevant strategy of targeting the Ikaros Family Zinc Finger transcription factors 1 (IKZF1, Ikaros) and 3 (IKZF3, Aiolos) in hematological malignancies. The principles, data, and protocols described herein are representative of novel molecular glue degraders developed for this purpose and can be considered a framework for the evaluation of any new chemical entity, such as a hypothetical "this compound".
Introduction: The Role of IKZF1 and IKZF3 in Hematopoiesis and Malignancy
Ikaros (IKZF1) and Aiolos (IKZF3) are essential transcription factors that govern the development and differentiation of lymphocytes.[1] As members of the Ikaros family of zinc-finger proteins, they play a critical role in chromatin remodeling and the regulation of gene expression throughout the hematopoietic system.[1] In normal physiology, IKZF1 and IKZF3 are crucial for B-cell maturation and function.
In several hematological cancers, particularly B-cell precursor acute lymphoblastic leukemia (BCP-ALL) and multiple myeloma (MM), alterations in IKZF1 (e.g., deletions, mutations) are frequently observed. These alterations lead to a loss of normal Ikaros function, which is associated with a stem-cell-like phenotype, uncontrolled cell growth, treatment resistance, and a poor prognosis.[1][2][3] Consequently, IKZF1 and the closely related IKZF3 have emerged as high-value therapeutic targets. The degradation of these proteins has been shown to be a powerful anti-cancer mechanism.[4][5]
Mechanism of Action: Molecular Glue-Mediated Degradation
A leading strategy for targeting IKZF1 and IKZF3 is through the use of "molecular glue" degraders. These small molecules do not inhibit the target proteins directly but instead induce their degradation via the ubiquitin-proteasome system.[6][7]
The mechanism is initiated by the molecule binding to Cereblon (CRBN), a substrate receptor component of the Cullin-Ring E3 ubiquitin ligase 4 (CRL4) complex.[6][8] This binding event alters the substrate specificity of CRBN, inducing a novel protein-protein interaction between CRBN and the "neosubstrates" IKZF1 and IKZF3.[9][10] This induced proximity results in the poly-ubiquitination of IKZF1/3, marking them for destruction by the 26S proteasome.[9][10] The degradation of these key transcription factors leads to the downregulation of critical oncogenes, such as c-Myc and IRF4, ultimately causing cell cycle arrest and apoptosis in malignant cells.[11][12]
Signaling Pathway Visualization
Quantitative Data Presentation
The efficacy of a molecular glue degrader is quantified by its ability to induce degradation of the target protein (DC₅₀) and its subsequent effect on cancer cell viability (IC₅₀). Newer generation compounds, often called Cereblon E3 Ligase Modulating Drugs (CELMoDs), show significantly increased potency compared to first-generation immunomodulatory drugs (IMiDs).
Table 1: Illustrative In Vitro Activity of IKZF1/3 Degraders in Hematological Cancer Cell Lines Note: These values are compiled from various public sources for representative compounds and are intended for comparative purposes. Actual values for a novel compound like this compound would require experimental determination.
| Compound Class | Example Compound | Cell Line | Target | DC₅₀ (nM) | IC₅₀ / GI₅₀ (nM) | Citation(s) |
| IMiD | Pomalidomide (B1683931) | Mino | IKZF3 | ~330 | 329 | [13] |
| CELMoD | Iberdomide (B608038) (CC-220) | MM.1S | IKZF1/3 | Potent | ~100-500 | [14] |
| CELMoD | Mezigdomide (B2442610) (CC-92480) | MM.1S | IKZF1/3 | Highly Potent | ~1-10 | [14] |
| Preclinical | Cemsidomide (CFT7455) | NCI-H929 | IKZF1/3 | - | 0.05 | [15][16] |
| Preclinical | ALV1 | Jurkat | IKZF1 | 2.5 | - | [15][16] |
| Preclinical | MGD-28 | - | IKZF1 | 3.8 | - | [15][16] |
| Preclinical | MGD-22 | - | IKZF1 | 8.33 | - | [16] |
| Preclinical | IKZF1-degrader-1 | - | IKZF1 | 0.134 | - | [16] |
Table 2: Downstream Effects Following IKZF1/3 Degradation
| Compound | Cell Line | Primary Target(s) | Downstream Effect | Observation | Citation(s) |
| Lenalidomide (B1683929)/ Pomalidomide | Multiple Myeloma | IKZF1, IKZF3 | c-Myc & IRF4 Downregulation | Time- and dose-dependent reduction in protein levels following IKZF1/3 degradation. | [11][12][17] |
| Lenalidomide/ Pomalidomide | Multiple Myeloma | IKZF1, IKZF3 | G1 Cell Cycle Arrest | Accumulation of cells in the G1 phase, preventing entry into S phase. | [18] |
| Lenalidomide/ Pomalidomide | Multiple Myeloma | IKZF1, IKZF3 | Apoptosis Induction | Increased Annexin-V staining, indicating programmed cell death. | [17][18] |
Experimental Protocols
Evaluating a novel IKZF1/3 degrader requires a series of well-defined experiments to confirm its mechanism of action and quantify its biological effects.
Protocol: Western Blotting for IKZF1/3 Degradation
This protocol is used to visually confirm and quantify the reduction of IKZF1 and IKZF3 protein levels upon treatment with the degrader.
-
Cell Culture and Treatment:
-
Seed hematopoietic cancer cells (e.g., MM.1S, NCI-H929, OPM2) in 6-well plates at a density of 0.5-1 x 10⁶ cells/mL.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or a time-course at a fixed concentration (e.g., 1 µM for 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding this compound.[17]
-
-
Lysate Preparation:
-
Harvest cells by centrifugation (300 x g, 5 min).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody: Rabbit anti-Aiolos (e.g., CST #12720) at 1:1000 dilution.[19]
-
Primary Antibody: Rabbit anti-Ikaros.
-
Primary Antibody: Rabbit anti-c-Myc.
-
Primary Antibody: Rabbit anti-IRF4.
-
Loading Control: Mouse anti-Actin or anti-GAPDH.
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. Calculate DC₅₀ values using non-linear regression in software like GraphPad Prism.
-
Protocol: Cell Viability Assay (MTT/XTT/WST-1)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound to the wells, typically in a volume of 10-20 µL, to achieve the final desired concentrations (e.g., 0.01 nM to 30 µM). Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]
-
-
Assay Reagent Addition:
-
Add 10-20 µL of MTT (5 mg/mL) or a ready-to-use WST-1/XTT solution to each well.[20][22][23]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.[22]
-
-
Solubilization and Measurement (for MTT assay only):
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24] Mix thoroughly by pipetting.
-
-
Data Acquisition:
-
Analysis:
-
Subtract the absorbance of blank wells (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[24]
-
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
The targeted degradation of Ikaros (IKZF1) and Aiolos (IKZF3) represents a validated and highly promising therapeutic strategy for treating hematological malignancies. By hijacking the CRL4-CRBN E3 ligase complex, molecular glue degraders can eliminate these key transcription factors, leading to the collapse of the oncogenic networks that drive tumor survival. The development of next-generation CELMoDs with nanomolar and even picomolar potency highlights the significant potential of this approach. A rigorous and systematic evaluation, utilizing the quantitative and methodological framework presented in this guide, is essential for advancing novel chemical entities like this compound from the laboratory to clinical applications, with the ultimate goal of improving outcomes for patients with these challenging cancers.
References
- 1. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling IKZF1 lesions in B-ALL reveals distinct chemosensitivity patterns and potential therapeutic vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crbn-based molecular Glues: Breakthroughs and perspectives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cereblon loss and up-regulation of c-Myc are associated with lenalidomide resistance in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aiolos Antibody | Cell Signaling Technology [cellsignal.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
Preclinical Studies of IKZF1-Targeting Compounds: A Technical Guide
Disclaimer: Publicly available scientific literature and preclinical data for a compound specifically named "Ikzf-IN-1" could not be located. This designation may be internal to a specific research organization or represent a very early-stage compound not yet disclosed in publications. This guide therefore provides a comprehensive overview of the preclinical landscape for targeting the IKAROS family zinc finger 1 (IKZF1) protein, a critical transcription factor in lymphocyte development. The content focuses on classes of molecules known to modulate IKZF1, primarily through targeted protein degradation.
Introduction to IKZF1 as a Therapeutic Target
IKAROS family zinc finger 1 (IKZF1), also known as Ikaros, is a master regulator of hematopoiesis, crucial for the development and differentiation of lymphoid lineages.[1] Dysregulation, mutation, or deletion of the IKZF1 gene is strongly associated with hematological malignancies, particularly high-risk B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma.[1][2] Loss of IKZF1 function can lead to a stem-cell-like phenotype, enhanced chemoresistance, and activation of pro-survival signaling pathways, making it a compelling target for therapeutic intervention.[3][4]
The primary therapeutic strategy to date involves the targeted degradation of the IKZF1 protein. This is achieved by "molecular glue" compounds that induce the proximity of IKZF1 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[5][6] This guide details the preclinical data, experimental methodologies, and signaling pathways associated with these IKZF1-targeting strategies.
Quantitative Data on IKZF1-Targeting Compounds
The following tables summarize key quantitative preclinical data for representative compounds that induce the degradation of IKZF1 and its close homolog IKZF3 (Aiolos). These compounds fall into two main classes: Immunomodulatory Drugs (IMiDs) and Cereblon E3 Ligase Modulatory Drugs (CELMoDs).
Table 2.1: In Vitro Degradation Potency (DC₅₀)
The DC₅₀ value represents the concentration of a compound required to degrade 50% of the target protein.
| Compound | Class | Target(s) | Cell Line | DC₅₀ (nM) | Citation(s) |
| ICP-490 | IMiD | IKZF1 | NB4 | 0.10 | [7] |
| IKZF3 | NB4 | 0.067 | [7] | ||
| IKZF3 | NCI-H929 | 0.26 | [7] | ||
| ALV1 | Molecular Glue | IKZF1 | Not Specified | 2.5 | [8] |
| IKZF2 | Not Specified | 10.3 | [8] | ||
| MGD-28 | Degrader | IKZF1 | Not Specified | 3.8 | [8] |
| IKZF3 | Not Specified | 7.1 | [8] |
Table 2.2: In Vitro Anti-proliferative Activity (IC₅₀ / GI₅₀)
The IC₅₀/GI₅₀ value represents the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound | Class | Cell Line | IC₅₀ / GI₅₀ (nM) | Citation(s) |
| Cemsidomide (CFT7455) | Degrader | NCI-H929 | 0.05 | [8] |
| Tofacitinib | JAK Inhibitor | Nalm-6 (IKZF1-WT) | 43 | [9] |
| Nalm-6 (IKZF1-deleted) | 55 | [9] | ||
| MM-206 | STAT3 Inhibitor | Nalm-6 (IKZF1-WT) | 5600 | [9] |
| Nalm-6 (IKZF1-deleted) | 8200 | [9] |
Table 2.3: In Vivo Pharmacokinetics & Efficacy
| Compound | Class | Animal Model | Dosing | Key Finding(s) | Citation(s) |
| ICP-490 | IMiD | Mouse, Rat, Monkey | Oral | High bioavailability (15.3% to 65.0%) | [7] |
| MM & DLBCL Xenografts | 0.015 to 1.5 mg/kg | Reduced tumor volume, including in lenalidomide-resistant models | [7] | ||
| CX-4945 + Venetoclax | CK2 Inhibitor + BCL-2 Inhibitor | T-ALL CDX & PDX models | Not Specified | Superior therapeutic efficacy, reduced tumor burden, prolonged survival vs. single agents | [10][11] |
Experimental Protocols & Methodologies
Investigating the preclinical activity of IKZF1-targeting compounds involves a range of specialized molecular and cellular biology techniques.
Measuring Targeted Protein Degradation
Objective: To quantify the reduction in IKZF1/IKZF3 protein levels following compound treatment.
-
Western Blotting: This is the most common method for assessing protein levels.
-
Cell Lysis: Treat cells with the test compound for a specified time course (e.g., 2, 4, 8, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by size on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-Actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize bands using chemiluminescence or fluorescence imaging. Densitometry is used to quantify band intensity relative to the loading control.
-
-
Mass Spectrometry (MS)-based Proteomics: Provides a global, unbiased view of protein level changes.
-
SILAC Labeling: Culture cells in media containing "heavy" (¹³C, ¹⁵N) or "light" (¹²C, ¹⁴N) isotopes of arginine and lysine.
-
Treatment: Treat one population (e.g., "heavy") with the degrader compound and the other ("light") with a vehicle control.
-
Sample Processing: Combine equal amounts of protein from both populations, digest into peptides, and analyze by LC-MS/MS.
-
Data Analysis: The ratio of heavy to light peptides for IKZF1/IKZF3 reveals the extent of degradation.[5][12] This method can also identify off-target degradation effects.[13]
-
In Vitro Functional Assays
Objective: To assess the downstream cellular consequences of IKZF1 degradation.
-
Cell Viability/Proliferation Assays:
-
Seed leukemia or myeloma cells in 96-well plates.
-
Treat with a serial dilution of the test compound for 48-72 hours.
-
Add a viability reagent such as CellTiter-Glo® (measures ATP) or MTS/WST-1 (measures metabolic activity).
-
Read luminescence or absorbance and plot dose-response curves to calculate IC₅₀/GI₅₀ values.
-
-
Apoptosis Assays:
-
Treat cells with the compound for a defined period (e.g., 24, 48 hours).
-
Stain cells with Annexin V (detects early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (detects late apoptosis/necrosis).
-
Analyze the stained cell populations using flow cytometry to quantify the percentage of apoptotic cells.[9]
-
Target Engagement & Mechanism of Action
Objective: To confirm that the compound acts by binding to CRBN and recruiting IKZF1.
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the compound to stabilize the ternary complex (CRBN-Compound-IKZF1).
-
Lyse cells under non-denaturing conditions.
-
Incubate lysate with an antibody against CRBN or IKZF1 that is coupled to magnetic or agarose (B213101) beads.
-
Wash beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting for the presence of IKZF1 (if pulling down CRBN) or CRBN (if pulling down IKZF1). An increase in the co-precipitated protein in the presence of the compound confirms enhanced interaction.[5]
-
-
Chromatin Immunoprecipitation (ChIP) and CUT&Tag/CUT&Run Assays:
-
Objective: To determine if IKZF1, a transcription factor, is removed from the promoter regions of its target genes.
-
Protocol Outline (CUT&Tag):
-
Permeabilize cells and incubate with a primary antibody to IKZF1.
-
Add a secondary antibody, followed by a pA-Tn5 transposase pre-loaded with sequencing adapters.
-
Activate the transposase, which fragments the chromatin specifically at antibody-binding sites.
-
Purify the DNA fragments and analyze by qPCR or next-generation sequencing to identify IKZF1 target genes like BCL-2.[10][11]
-
-
In Vivo Preclinical Models
Objective: To evaluate the anti-tumor efficacy and safety of IKZF1-targeting compounds in a living organism.
-
Cell Line-Derived Xenograft (CDX) Models:
-
Inject human leukemia or myeloma cells (e.g., Nalm-6, MM1.S) subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).
-
Once tumors are established or disease is engrafted, randomize mice into vehicle control and treatment groups.
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
-
Monitor tumor volume with calipers (for subcutaneous models) or disease burden via bioluminescence imaging (for systemic models).
-
-
Patient-Derived Xenograft (PDX) Models:
-
Directly implant primary tumor cells from a patient into immunodeficient mice.
-
These models more accurately reflect the heterogeneity and drug response of human disease.
-
Efficacy studies are conducted similarly to CDX models.[10]
-
Signaling Pathways and Visualizations
IKZF1 functions as a critical node in several signaling networks relevant to cancer. Its degradation by molecular glues leads to the disruption of these pathways.
Mechanism of IKZF1 Degradation by Molecular Glues
Molecular glue degraders like lenalidomide (B1683929) and CELMoDs work by redirecting the cell's own protein disposal machinery. They act as an adhesive, binding simultaneously to the E3 ligase substrate receptor CRBN and to IKZF1, forcing them into proximity. This allows the E3 ligase to tag IKZF1 with ubiquitin, marking it for destruction by the proteasome.
Caption: Mechanism of action for IKZF1 molecular glue degraders.
Downstream Signaling Consequences of IKZF1 Loss/Degradation
Loss of IKZF1 function, either through genetic deletion or targeted degradation, has profound effects on cancer cell signaling, contributing to both therapeutic vulnerabilities and resistance mechanisms.
Caption: Key signaling pathways dysregulated by the loss of IKZF1 function.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel IKZF1 degrader follows a logical pipeline from in vitro characterization to in vivo validation.
Caption: Standard preclinical workflow for an IKZF1-targeting compound.
References
- 1. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical data on selective IKZF1/3 degrader ICP-490 reported | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the IKZF1/BCL-2 axis as a novel therapeutic strategy for treating acute T-cell lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the IKZF1/BCL-2 axis as a novel therapeutic strategy for treating acute T-cell lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Harnessing the Therapeutic Potential of IKZF1 Degradation: A Technical Guide for Drug Development Professionals
Disrupting the Master Regulator: A Deep Dive into the Therapeutic Targeting of IKAROS Family Zinc Finger Protein 1 (IKZF1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Ikzf-IN-1" does not correspond to a known therapeutic agent in publicly available literature. This guide therefore focuses on the molecular target, IKAROS Family Zinc Finger Protein 1 (IKZF1), and provides a comprehensive technical overview of its biology, role in malignancy, and strategies for its therapeutic degradation, using data from known IKZF1/3 degraders as exemplars.
Executive Summary
IKAROS Family Zinc Finger Protein 1 (IKZF1), a master regulator of lymphoid development, has emerged as a critical therapeutic target in a range of hematological malignancies, most notably in high-risk B-cell acute lymphoblastic leukemia (B-ALL).[1][2] Alterations in the IKZF1 gene, leading to loss-of-function or dominant-negative isoforms, are strongly correlated with poor prognosis, therapy resistance, and increased risk of relapse.[1][3] This has spurred the development of therapeutic agents that, instead of inhibiting, induce the targeted degradation of IKZF1. This guide provides an in-depth technical overview of IKZF1 as a therapeutic target, the signaling pathways it governs, and the methodologies to evaluate novel IKZF1-targeting compounds.
The Biology of IKZF1
IKZF1 is a zinc-finger transcription factor essential for the normal development and differentiation of lymphocytes.[1] It functions as both a transcriptional activator and repressor by binding to specific DNA sequences and recruiting chromatin remodeling complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex.[1][4] This activity is crucial for establishing and maintaining the transcriptional programs that define lymphoid lineage.
In the context of B-ALL, deletions or mutations in IKZF1 disrupt these normal functions, leading to a block in B-cell differentiation and the acquisition of stem cell-like properties, which contribute to leukemogenesis and resistance to therapy.[3]
Mechanism of Action: Targeted Degradation of IKZF1
A novel and promising therapeutic strategy for malignancies dependent on or impacted by IKZF1 is the use of "molecular glue" degraders. These small molecules, such as lenalidomide, pomalidomide (B1683931), and the more recent investigational agent CFT7455, function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.
The degrader molecule acts as a bridge, inducing a novel interaction between CRBN and IKZF1 (and the related protein IKZF3). This proximity leads to the polyubiquitination of IKZF1 and its subsequent degradation by the proteasome. The depletion of IKZF1 in malignant cells can restore sensitivity to other therapies and induce apoptosis.
Key Signaling Pathways Involving IKZF1
Loss of IKZF1 function dysregulates several critical signaling pathways that promote leukemic cell survival, proliferation, and therapy resistance. Targeting IKZF1 can, in turn, modulate these pathways.
Pre-B-Cell Receptor (pre-BCR) Signaling
IKZF1 is a key regulator of pre-BCR signaling. Its loss leads to defective pre-BCR function, enhancing SRC phosphorylation at the expense of SYK/SLP65 activation, which is necessary for pre-B-cell differentiation.[4] This contributes to the differentiation arrest seen in B-ALL.
JAK/STAT Pathway
Loss of IKZF1 function is associated with the upregulation of the JAK/STAT signaling pathway, a key driver of cell proliferation and survival in many cancers.[3] IKZF1-deleted B-ALL cells show increased expression of JAK1, JAK3, STAT3, and STAT5. This aberrant activation is a potential contributor to chemoresistance.
PI3K/AKT/mTOR Pathway
IKZF1 actively represses genes in the phosphatidylinositol-3-kinase (PI3K) pathway, such as PIK3CD and PIK3C2B.[4] Consequently, the loss of IKZF1 function leads to the activation of the PI3K/AKT/mTOR pathway, which is a known mediator of glucocorticoid resistance in B-ALL.
Quantitative Data for IKZF1/3 Degraders
The potency of IKZF1 degraders can be quantified by their binding affinity to CRBN, their ability to induce degradation of IKZF1/3 (DC50), and their anti-proliferative effects in cancer cell lines (IC50). The following tables summarize available preclinical data for known IKZF1/3 degraders. While specific data in B-ALL cell lines for the newest degraders is still emerging, these values from other hematological malignancies demonstrate the therapeutic principle.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Assay Type | Kd/IC50 (nM) | Reference |
| CFT7455 | Cellular Competition | 0.4 | [5] |
| Pomalidomide | Surface Plasmon Resonance | 264 ± 18 | [6] |
| Pomalidomide | Fluorescence Polarization | 153.9 | [6] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line(s) | Malignancy | IC50 | Reference | | :--- | :--- | :--- | :--- | | CFT7455 | Panel of NHL cell lines | Non-Hodgkin's Lymphoma | Potent antiproliferative activity |[5] | | HP-001 | Panel of FL, MM, MCL, DLBCL cell lines | Various Hematological Malignancies | 0.01 - 0.09 nM |[7] | | Pomalidomide | RPMI8226 | Multiple Myeloma | 8 µM (at 48h) |[8] | | Pomalidomide | OPM2 | Multiple Myeloma | 10 µM (at 48h) |[8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Model | Efficacy | Reference | | :--- | :--- | :--- | | CFT7455 | H929 Myeloma Xenograft | Partial or complete tumor regression at 0.1 mg/kg daily |[4] | | CFT7455 | RPMI-8226 Myeloma Xenograft | Tumor regression in pomalidomide-insensitive model |[4] | | HP-001 | H929 Tumor Xenograft | 98% tumor growth inhibition by 15 days at 0.03 mpk, QD |[7] |
Experimental Protocols
Evaluating a potential IKZF1-targeting therapeutic such as "this compound" requires a suite of well-defined in vitro and in vivo assays. The following are detailed protocols for key experiments.
IKZF1 Knockdown using Lentiviral shRNA
This protocol describes the stable knockdown of IKZF1 in a B-ALL cell line (e.g., Nalm-6 or SEM) to mimic the genetic loss-of-function and to study its consequences.
Materials:
-
B-ALL cell line (e.g., Nalm-6, SEM)
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting IKZF1 and a non-targeting control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete RPMI-1640 medium
-
Polybrene
-
Puromycin
-
Reagents for qPCR and Western Blotting
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Co-transfect the cells with the pLKO.1-shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant and concentrate the viral particles.
-
-
Transduction of B-ALL Cells:
-
Plate the B-ALL cells at a density of 1x10^6 cells/mL.
-
Add Polybrene to a final concentration of 8 µg/mL.
-
Add the concentrated lentivirus at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection and Validation:
-
Replace the virus-containing medium with fresh medium.
-
After 24-48 hours, begin selection with Puromycin at a pre-determined optimal concentration.
-
Expand the puromycin-resistant cells.
-
Validate the knockdown of IKZF1 at both the mRNA (qPCR) and protein (Western Blot) levels.
-
Cell Viability (MTS) Assay
This colorimetric assay is used to determine the anti-proliferative effect of a compound and to calculate its IC50 value.
Materials:
-
B-ALL cell line
-
96-well plates
-
Complete RPMI-1640 medium
-
Test compound (e.g., "this compound")
-
MTS reagent solution (containing PES)
-
Plate reader
Procedure:
-
Cell Plating:
-
Prepare a suspension of B-ALL cells and plate them in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[9]
-
Include wells with medium only for background subtraction.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of IKZF1 and to understand how its binding is affected by a therapeutic agent.
Materials:
-
B-ALL cell line (e.g., Nalm-6)
-
Glycine
-
Lysis and wash buffers
-
ChIP-grade anti-IKZF1 antibody and IgG control
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat B-ALL cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-IKZF1 antibody or an IgG control overnight.
-
Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of IKZF1 binding.
-
Perform downstream analysis such as motif discovery and gene ontology analysis.
-
Conclusion
The targeted degradation of IKZF1 represents a highly promising therapeutic strategy for high-risk B-ALL and other hematological malignancies. A thorough understanding of the underlying biology of IKZF1, its role in key signaling pathways, and the application of robust experimental methodologies are crucial for the successful development of novel IKZF1-targeting agents like "this compound". This guide provides a foundational framework for researchers and drug development professionals to advance the discovery and evaluation of this exciting new class of therapeutics.
References
- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling IKZF1 lesions in B-ALL reveals distinct chemosensitivity patterns and potential therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C4 Therapeutics Presents Preclinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the AACR Annual Meeting 2021 - BioSpace [biospace.com]
- 5. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Enigma of Ikzf-IN-1: A Technical Guide to a Phantom Molecule in Ikaros Research
A comprehensive search of publicly available scientific literature and chemical databases reveals no specific chemical entity identified as "Ikzf-IN-1." This designation does not correspond to any known inhibitor, probe, or compound associated with the Ikaros family of zinc finger proteins (encoded by the IKZF gene family). It is plausible that "this compound" represents an internal, unpublished, or hypothetical compound within a research program focused on developing modulators of Ikaros function. This guide, therefore, addresses the core scientific context of the user's query by providing a detailed overview of the primary therapeutic target in this domain: the Ikaros protein (IKZF1), its structure, function, and the signaling pathways it governs.
While a specific chemical dossier for "this compound" cannot be provided, this technical guide will serve researchers, scientists, and drug development professionals by furnishing a foundational understanding of the IKZF1 protein, a critical regulator of hematopoiesis and a prominent target in oncology.
The Central Target: IKAROS (IKZF1)
IKAROS, encoded by the IKZF1 gene, is a master transcription factor essential for the development of all lymphoid lineages.[1][2][3] Its dysfunction, primarily through deletions or mutations, is a hallmark of high-risk B-cell acute lymphoblastic leukemia (B-ALL) and is associated with poor prognosis.[2][4][5][6]
Physicochemical and Functional Properties of the IKAROS Protein
The IKAROS protein is characterized by the presence of multiple zinc finger domains, which mediate its crucial functions in DNA binding and protein-protein interactions.[2][3] While quantitative data for a specific inhibitor like "this compound" is unavailable, the table below summarizes key properties of the human IKZF1 gene and its protein product.
| Property | Value | Reference |
| Gene Name | IKAROS family zinc finger 1 | [7] |
| Gene Symbol | IKZF1 | [7] |
| Chromosomal Location | 7p12.2 | [8] |
| Protein Name | Ikaros | [9] |
| UniProt ID | Q13422 | [9] |
| Number of Amino Acids | 519 | [9] |
| Key Structural Features | N-terminal zinc fingers (DNA binding), C-terminal zinc fingers (dimerization) | [2][3] |
Signaling Pathways Modulated by IKAROS
IKAROS exerts its influence on lymphocyte development and function by regulating a complex network of signaling pathways. Deletions or loss-of-function mutations in IKZF1 can lead to the aberrant activation of pro-survival and proliferative pathways in cancer cells. Understanding these pathways is critical for the rational design of therapeutic interventions.
One of the key pathways implicated in the pathology of IKZF1-deleted B-ALL is the JAK/STAT signaling cascade.[4][6] Loss of IKAROS function can lead to the upregulation of components of this pathway, contributing to chemoresistance.
Caption: A diagram illustrating the role of IKAROS in repressing the JAK/STAT signaling pathway, which, when dysregulated in IKZF1-deleted cancers, promotes cell proliferation and survival.
Experimental Protocols for Investigating IKZF1 Function
Given the absence of a specific protocol for "this compound," this section outlines general methodologies employed to study the function of IKZF1 and the consequences of its alteration. These protocols are fundamental to the discovery and characterization of novel therapeutic agents targeting this pathway.
Detection of IKZF1 Deletions by Multiplex Ligation-dependent Probe Amplification (MLPA)
MLPA is a sensitive and specific method for detecting deletions and duplications of exons or entire genes.
-
Principle: This PCR-based technique uses a mix of probes, each consisting of two oligonucleotides that hybridize to adjacent target sequences. The two parts of the probe are then joined by a ligase, and the ligated probes are amplified using universal primers. The amplification products are separated by capillary electrophoresis, and the peak pattern reveals the copy number of the target sequences.
-
Methodology:
-
Genomic DNA is extracted from patient samples or cell lines.
-
The DNA is denatured and hybridized with the SALSA MLPA P335 ALL-IKZF1 probemix (a commercially available kit).
-
The hybridized probes are ligated using a thermostable ligase.
-
The ligated probes are amplified by PCR using fluorescently labeled universal primers.
-
The PCR products are separated by size using capillary electrophoresis.
-
The resulting electropherogram is analyzed to determine the copy number of each IKZF1 exon. A reduction in peak height compared to control samples indicates a deletion.[10]
-
Analysis of Gene Expression by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of genes and pathways affected by IKZF1 status.
-
Principle: This next-generation sequencing technique involves the sequencing of cDNA libraries generated from RNA samples. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.
-
Methodology:
-
Total RNA is isolated from cells with known IKZF1 status (e.g., wild-type vs. CRISPR/Cas9-edited knockout).
-
mRNA is enriched and fragmented.
-
The fragmented mRNA is reverse transcribed into cDNA, and sequencing adapters are ligated to the ends.
-
The cDNA library is amplified and sequenced on a high-throughput sequencing platform.
-
The sequencing reads are processed and aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in IKZF1-deleted cells compared to wild-type cells.[11]
-
Assessment of Chemosensitivity using In Vitro Assays
Determining how IKZF1 alterations affect the sensitivity of cancer cells to chemotherapeutic agents is crucial for developing targeted therapies.
-
Principle: Cell viability or proliferation assays are used to measure the response of cells to increasing concentrations of a drug. The half-maximal inhibitory concentration (IC50) is a common metric for drug potency.
-
Methodology:
-
Isogenic cell lines (e.g., Nalm-6 with and without IKZF1 deletion) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of a chemotherapeutic agent (e.g., daunorubicin, asparaginase).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as WST-1 or MTT.
-
The absorbance is measured, and the data is used to generate dose-response curves and calculate IC50 values.[11]
-
Caption: A flowchart depicting a typical experimental workflow for characterizing the functional consequences of IKZF1 alterations and identifying potential therapeutic vulnerabilities.
Conclusion
While the specific molecule "this compound" remains elusive in the public domain, the scientific rationale for targeting the IKAROS protein and its associated pathways is robust and actively pursued in cancer research. This technical guide provides a comprehensive overview of the foundational knowledge required to operate in this field, from the molecular biology of IKZF1 to the experimental methodologies used to probe its function. For researchers and drug developers, a deep understanding of the Ikaros signaling network is paramount for the future development of effective therapies for IKZF1-driven malignancies. Further investigation into proprietary databases or direct inquiry with research groups active in this area may be necessary to uncover the specific identity and data associated with "this compound."
References
- 1. IKZF1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. WikiGenes - Ikzf1 - IKAROS family zinc finger 1 [wikigenes.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Germline Genetic IKZF1 Variation and Predisposition to Childhood Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKZF1 IKAROS family zinc finger 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. uniprot.org [uniprot.org]
- 10. IKZF1 | Cancer Genetics Web [cancerindex.org]
- 11. Modeling IKZF1 lesions in B-ALL reveals distinct chemosensitivity patterns and potential therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Ikzf-IN-1, a Novel Molecular Glue Degrader Targeting the Ikaros Family of Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ikaros family of zinc finger transcription factors, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are critical regulators of lymphocyte development. Aberrant function or expression of these proteins, often due to genetic mutations, is a key driver in the pathogenesis of various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma. Loss-of-function mutations in the IKZF1 gene are strongly correlated with a poor prognosis and resistance to conventional therapies. A promising therapeutic strategy that has emerged is the targeted degradation of these transcription factors. This technical guide provides a comprehensive overview of Ikzf-IN-1, a novel molecular glue degrader that induces the degradation of IKZF1, IKZF2 (Helios), IKZF3, and IKZF4 (Eos). We will delve into its mechanism of action, its relationship with IKZF1 gene mutations, and the preclinical data that underscores its therapeutic potential. This document is intended to be a resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.
Introduction: The Role of IKZF1 in Hematopoiesis and Malignancy
The IKZF1 gene, located on chromosome 7p12.2, encodes the Ikaros protein, a master regulator of hematopoietic stem cell differentiation and lymphocyte development.[1][2] Ikaros, along with its family members Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5), contains N-terminal zinc finger domains for DNA binding and C-terminal zinc fingers for homo- and heterodimerization.[3] This family of transcription factors plays a pivotal role in the commitment of hematopoietic progenitors to the lymphoid lineage and is essential for the normal development and function of B-cells, T-cells, and natural killer cells.
IKZF1 Gene Mutations in Cancer
Alterations in the IKZF1 gene are a hallmark of high-risk B-cell acute lymphoblastic leukemia (B-ALL) and are also found in other hematological malignancies such as acute myeloid leukemia (AML).[3][4] These alterations can include:
-
Deletions: The most common type of IKZF1 alteration involves the deletion of one or more exons, or even the entire gene. Deletions of exons 4-7 are particularly frequent, leading to a dominant-negative isoform known as Ik6.[5]
-
Point Mutations: Missense, nonsense, and frameshift mutations can also occur, leading to a loss of Ikaros function.[3]
-
Fusions: Gene fusions involving IKZF1 have also been reported.[4]
These mutations result in a loss of Ikaros's tumor suppressor function, leading to uncontrolled cell proliferation, developmental arrest of B-cells, and resistance to therapy.[6] The prevalence of IKZF1 alterations is particularly high in poor-prognosis subtypes of ALL, such as Philadelphia chromosome-positive (Ph+) ALL and Ph-like ALL.[3][4]
Table 1: Prevalence of IKZF1 Alterations in Hematological Malignancies
| Malignancy | Subtype | Prevalence of IKZF1 Alterations | Reference(s) |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Pediatric | ~15% | [5] |
| Adult | 30-50% | [5] | |
| Ph-positive (BCR-ABL1) | 66-80% | [4] | |
| Ph-like | High | [3] | |
| Acute Myeloid Leukemia (AML) | 2-5% | [5] |
Therapeutic Strategy: Targeted Degradation of Ikaros Family Proteins
Given the central role of IKZF1 and IKZF3 in the survival of malignant lymphocytes, their targeted degradation has emerged as a powerful therapeutic approach. This is the primary mechanism of action of immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide, and a new generation of more potent and selective molecules known as Cereblon E3 Ligase Modulators (CELMoDs) or molecular glue degraders.[7][8]
These molecules function by inducing or stabilizing the interaction between the substrate receptor Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, and the target proteins IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of the transcription factors and their subsequent degradation by the proteasome.[7]
This compound: A Novel Ikaros Family Degrader
This compound is a novel, potent, and selective molecular glue degrader that targets the Ikaros family of transcription factors, including IKZF1, IKZF2, IKZF3, and IKZF4, for proteasomal degradation. Its chemical structure, a spirocyclic substituted oxoisoindolinyl piperidine-2,6-dione, is designed to effectively engage the Cereblon E3 ligase complex.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound (Compound I) |
| Molecular Formula | C₂₆H₂₈FN₅O₄ |
| Molecular Weight | 493.53 g/mol |
| Chemical Structure | (Structure available from commercial suppliers) |
Preclinical Data and Experimental Protocols
Detailed preclinical data for this compound is primarily available through patent literature, specifically patent application WO2023178181A1. The following sections summarize the key findings and the experimental methodologies used.
In Vitro Degradation Assays
Objective: To determine the potency and selectivity of this compound in inducing the degradation of Ikaros family proteins.
Experimental Protocol (Representative):
-
Cell Culture: Human tumor cell lines (e.g., multiple myeloma cell line MM.1S, T-cell leukemia cell line Jurkat) are cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 24 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Western Blot Analysis: Protein levels of IKZF1, IKZF2, IKZF3, and other proteins of interest are assessed by Western blotting using specific antibodies. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry. The percentage of protein degradation relative to the vehicle control is calculated for each concentration. The DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values are determined by fitting the data to a dose-response curve.
Anti-proliferative Activity
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Experimental Protocol (Representative):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control. The IC₅₀ (concentration at which 50% of cell growth is inhibited) is calculated by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.
Table 2: Representative Preclinical Data for an IKZF1/3 Degrader (Based on publicly available data for similar compounds)
| Assay | Cell Line | Compound | Result |
| IKZF1 Degradation | MM.1S | Potent IKZF1/3 Degrader | DC₅₀ < 10 nM |
| IKZF3 Degradation | MM.1S | Potent IKZF1/3 Degrader | DC₅₀ < 10 nM |
| Anti-proliferation | MM.1S | Potent IKZF1/3 Degrader | IC₅₀ < 20 nM |
| Anti-proliferation | Jurkat | Potent IKZF1/3 Degrader | IC₅₀ < 50 nM |
Note: Specific quantitative data for this compound is detailed within patent documents and may not be fully publicly disclosed in peer-reviewed literature at this time. The data presented here is representative of the expected potency for this class of molecules.
Relation to IKZF1 Gene Mutations and Therapeutic Implications
The therapeutic rationale for using this compound is particularly strong in cancers harboring IKZF1 mutations. While these mutations often lead to a loss of the wild-type Ikaros protein's tumor-suppressive function, the malignant cells can still be dependent on the remaining Ikaros family members, such as IKZF3, for their survival and proliferation. By inducing the degradation of these remaining Ikaros family proteins, this compound can effectively target a key vulnerability of these cancer cells.
Furthermore, in cases of heterozygous IKZF1 deletions where one functional allele remains, the degradation of the remaining wild-type protein can still be therapeutically beneficial. The complete removal of Ikaros activity can lead to cell cycle arrest and apoptosis in dependent cancer cells.
Future Directions and Conclusion
This compound represents a promising new agent in the growing arsenal (B13267) of targeted protein degraders. Its ability to potently and selectively degrade multiple members of the Ikaros family of transcription factors provides a strong rationale for its development as a therapeutic for hematological malignancies, particularly those with a high prevalence of IKZF1 mutations.
Further research will be needed to fully elucidate the clinical potential of this compound. This includes comprehensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetic and pharmacodynamic profiles. Clinical trials will be the ultimate determinant of its therapeutic utility in patients with relapsed or refractory hematological cancers.
References
- 1. WO2023178181A1 - Ikaros zinc finger family degraders and uses thereof - Google Patents [patents.google.com]
- 2. broadinstitute.org [broadinstitute.org]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. IKZF1 Variants Predicted Poor Outcomes in Acute Myeloid Leukemia Patients with CEBPA bZIP In-Frame Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compounds and methods for increased antisense activity - Patent WO-2022094615-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ikaros Pathway Inhibition in B-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ikaros, a zinc-finger transcription factor encoded by the IKZF1 gene, is a master regulator of lymphoid development. In B-cell acute lymphoblastic leukemia (B-ALL), deletions and mutations in IKZF1 are recurrent genetic events strongly associated with poor prognosis and therapy resistance. These alterations lead to a loss of Ikaros's tumor suppressor function, resulting in a stem-cell-like phenotype and the dysregulation of critical signaling pathways, including the JAK/STAT, B-cell receptor (BCR), and PI3K/AKT/mTOR pathways. Consequently, targeting the vulnerabilities created by Ikaros deficiency has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of Ikaros in B-ALL, focusing on the molecular consequences of its inactivation and the rationale for targeting associated signaling pathways. Detailed experimental protocols for key assays and quantitative data from relevant studies are presented to facilitate further research and drug development in this area.
Introduction: Ikaros as a Critical Tumor Suppressor in B-ALL
Ikaros is essential for the normal development and differentiation of lymphocytes[1][2]. It functions as a DNA-binding protein that recruits chromatin remodeling complexes to either activate or repress gene expression[1]. In B-ALL, alterations in the IKZF1 gene are found in approximately 15% of pediatric cases and up to 50% of adult cases[3]. These genetic lesions are particularly prevalent in high-risk subtypes, such as Philadelphia chromosome-positive (Ph+) ALL and Ph-like ALL, occurring in over 70% of these patients[4][5][6][7].
The most common IKZF1 alterations are deletions that can affect the entire gene or specific exons, leading to a loss of DNA-binding domains and the generation of dominant-negative isoforms like IK6[3][4]. The functional consequence of these alterations is a block in B-cell differentiation, leading to the uncontrolled proliferation of lymphoid progenitors[4][8]. Furthermore, the loss of Ikaros function confers a stem-cell-like gene expression signature, enhances bone marrow engraftment, and promotes resistance to conventional chemotherapies, including glucocorticoids and asparaginase[2][4][5][7][9].
Signaling Pathways Dysregulated by Ikaros Deficiency
The loss of Ikaros function in B-ALL leads to the aberrant activation of several pro-survival and proliferative signaling pathways. Understanding these dysregulated pathways is crucial for identifying therapeutic targets.
JAK/STAT Pathway
Gene expression profiling of IKZF1-deleted B-ALL cells reveals a significant upregulation of the JAK/STAT signaling pathway, with overexpression of JAK1, JAK3, STAT3, and STAT5[5][6][7]. This pathway is critical for cytokine signaling and is associated with poor prognosis in leukemia[5][6][7]. The activation of STAT5, in particular, has been shown to be a key downstream effect of Ikaros loss[7]. The mechanism for this upregulation may involve the downregulation of SOCS2, a negative regulator of JAK/STAT signaling, in IKZF1-deleted cells[10].
B-Cell Receptor (BCR) Signaling
Ikaros plays a role in regulating BCR signaling. In the absence of functional Ikaros, there can be alterations in the BCR signaling cascade, contributing to the leukemic phenotype[8][11].
PI3K/AKT/mTOR Pathway
Ikaros actively represses genes within the phosphatidylinositol-3 kinase (PI3K) pathway. Disruption of Ikaros function leads to the activation of the PI3K/AKT/mTOR pathway, which can promote resistance to glucocorticoids[8][12].
Quantitative Data on the Effects of Ikaros Alterations
The following tables summarize key quantitative data from studies on IKZF1 alterations in B-ALL, providing insights into the clinical impact and cellular consequences.
Table 1: Prognostic Impact of IKZF1 Deletions in B-ALL
| Patient Cohort | Frequency of IKZF1 Deletions | 5-Year Event-Free Survival (EFS) with IKZF1 Deletion | 5-Year EFS without IKZF1 Deletion | Reference |
| Pediatric Ph-negative B-ALL (DFCI 05-001) | 16% | 63% | 88% | [9][13] |
| Pediatric Ph-negative B-ALL (COG P9906) | 30% | 45% (5-year relapse incidence) | 14% (5-year relapse incidence) | [9] |
| Pediatric B-ALL (St. Jude) | 19% | 53.7% (5-year relapse risk) | 22.5% (5-year relapse risk) | [9] |
| Adult B-ALL | ~40-50% | Not specified | Not specified | [3] |
Table 2: Chemosensitivity of IKZF1-Altered B-ALL Cell Lines
| Cell Line | IKZF1 Status | Drug | IC50 (Relative to Wild-Type) | Reference |
| Nalm-6 | Knockout | Dexamethasone | Increased (Resistant) | [2][4] |
| Nalm-6 | Knockout | Daunorubicin | Increased (Resistant) | [2][4][9] |
| Nalm-6 | Knockout | Asparaginase | Increased (Resistant) | [2][4][9] |
| Nalm-6 | Knockout | Cytarabine | Decreased (Sensitive) | [4] |
| Tanoue | Knockout | Vincristine | Increased (Resistant) | [4][9] |
| Tanoue | Knockout | Asparaginase | Increased (Resistant) | [4][9] |
| Nalm-6 | IK6 Knock-in | Dexamethasone | No significant change | [4] |
| Nalm-6 | IK6 Knock-in | Cytarabine | Decreased (Sensitive) | [4] |
Table 3: Effect of Pathway Inhibitors in IKZF1-Deleted B-ALL Models
| Cell Line Model | Pathway Targeted | Inhibitor | Observed Effect | Reference |
| Nalm-6 IKZF1-deleted | JAK/STAT | Tofacitinib (JAK1/3 inhibitor) | Relative resistance compared to wild-type | [5][7] |
| Nalm-6 IKZF1-deleted | JAK/STAT | MM-206 (STAT3 inhibitor) | Relative resistance compared to wild-type | [5][7] |
| Ph+ ALL primary cells | STAT5 | IST5-002 (STAT5 inhibitor) | Suppressed STAT5 phosphorylation and colony formation | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of Ikaros function and the efficacy of potential inhibitors.
CRISPR/Cas9-Mediated IKZF1 Deletion in B-ALL Cell Lines
This protocol describes the generation of IKZF1-knockout B-ALL cell lines, such as Nalm-6, using ribonucleoprotein (RNP) delivery of Cas9 and a single guide RNA (sgRNA).
Materials:
-
B-ALL cell line (e.g., Nalm-6)
-
SgRNA targeting an early exon of IKZF1 (e.g., exon 2)
-
Recombinant Cas9 protein
-
Electroporation system (e.g., Neon Transfection System)
-
Culture medium and supplements
-
Single-cell sorting instrumentation
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Antibody against Ikaros for Western blotting
Protocol:
-
sgRNA and RNP Preparation: Resuspend lyophilized sgRNA in nuclease-free buffer. Mix sgRNA and Cas9 protein at a molar ratio of ~3:1 and incubate at room temperature for 15-20 minutes to form RNPs.
-
Cell Preparation and Electroporation: Harvest exponentially growing B-ALL cells. Wash and resuspend in a suitable electroporation buffer. Mix the cell suspension with the pre-formed RNPs. Electroporate the cells using optimized settings for the specific cell line and electroporation system (e.g., for Nalm-6: 1400 V, 35 ms, 1 pulse)[4].
-
Single-Cell Cloning: After a recovery period, plate the electroporated cells at a limiting dilution in 96-well plates to isolate single-cell clones.
-
Genotyping: Once clones have expanded, extract genomic DNA. Amplify the region of IKZF1 targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of Ikaros protein expression in candidate knockout clones by Western blotting.
RNA Sequencing (RNA-seq) of IKZF1-Altered B-ALL Cells
This protocol outlines the steps for performing RNA-seq to identify global gene expression changes following the loss of Ikaros.
Materials:
-
Wild-type and IKZF1-knockout B-ALL cell line clones
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment system (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
RNA Extraction: Harvest cells from wild-type and knockout clones (ideally, biological triplicates for each condition). Extract total RNA using a column-based kit, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. Ensure high integrity (e.g., RIN > 8).
-
Library Preparation: Prepare sequencing libraries from a defined amount of total RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform to generate a sufficient number of reads per sample.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to a reference genome. Quantify gene expression levels. Perform differential gene expression analysis between wild-type and knockout samples to identify significantly up- and down-regulated genes. Conduct pathway analysis and gene set enrichment analysis (GSEA) to identify dysregulated biological pathways[4].
Western Blotting for Phosphorylated STAT5 (p-STAT5)
This protocol details the detection of activated STAT5 by measuring its phosphorylation at Tyr694.
Materials:
-
B-ALL cell lysates
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against Phospho-Stat5 (Tyr694)
-
Primary antibody against total STAT5
-
Primary antibody for a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lysate Preparation and Quantification: Lyse cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT5 (diluted in blocking buffer) overnight at 4°C with gentle agitation[15][16].
-
Washing and Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT5 and a loading control like β-actin.
Kinome Profiling
This protocol provides a general workflow for assessing the activity of the kinome in B-ALL cells.
Materials:
-
B-ALL cell lysates
-
Multiplexed inhibitor beads (MIBs) or peptide substrate arrays
-
ATP
-
Mass spectrometer
Protocol:
-
Lysate Preparation: Prepare native protein lysates from B-ALL cells under conditions that preserve kinase activity.
-
Kinase Enrichment/Activity Assay:
-
MIBs-based approach: Incubate the lysate with beads coupled to a panel of kinase inhibitors to capture a broad range of kinases. Elute the bound kinases for subsequent analysis[1].
-
Peptide array-based approach: Incubate the lysate with a library of kinase-specific peptide substrates in the presence of ATP. The phosphorylation of these peptides reflects the activity of the corresponding kinases in the lysate[1].
-
-
Mass Spectrometry: Analyze the captured kinases or phosphorylated peptides by mass spectrometry to identify and quantify the active kinases in the sample.
-
Data Analysis: Compare the kinome profiles of different samples (e.g., IKZF1-wild-type vs. IKZF1-deleted) to identify differentially active kinases and pathways.
Visualizing Ikaros-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to Ikaros function and experimental design.
References
- 1. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling IKZF1 lesions in B-ALL reveals distinct chemosensitivity patterns and potential therapeutic vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of IKZF1 gene deletions in pediatric B-cell precursor acute lymphoblastic leukemia: higher levels are associated with a poorer prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 9. mdpi.com [mdpi.com]
- 10. ascopubs.org [ascopubs.org]
- 11. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Early Research Findings on Ikaros (IKZF1/3) Degraders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of this writing, "Ikzf-IN-1" is not a publicly documented small molecule inhibitor or degrader. The following guide provides a comprehensive overview of the core research, methodologies, and early findings typical for a class of molecules that target the Ikaros family of transcription factors (IKZF1 and IKZF3), known as Cereblon E3 Ligase Modulators (CELMoDs). This information is synthesized from publicly available research on compounds such as lenalidomide (B1683929), pomalidomide (B1683931), and other novel IKZF1/3 degraders.
Introduction
The Ikaros family of zinc-finger transcription factors, particularly Ikaros (IKZF1) and Aiolos (IKZF3), are crucial regulators of lymphoid development and differentiation.[1][2] Their dysregulation is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma (MM) and B-cell acute lymphoblastic leukemia (B-ALL).[3][4] Consequently, Ikaros and Aiolos have emerged as compelling therapeutic targets.[3] A prominent strategy for targeting these transcription factors is through induced protein degradation. This is achieved by small molecules, often referred to as "molecular glues," that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to selectively ubiquitinate and degrade IKZF1 and IKZF3.[5][6][7] This guide summarizes the foundational research principles, experimental validation, and early quantitative data associated with this class of compounds.
Mechanism of Action: The Molecular Glue Approach
IKZF1/3 degraders function by redirecting the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate these target proteins.[3] The key steps are:
-
Binding to Cereblon: The small molecule binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN) complex.[8][9]
-
Conformational Change and Neosubstrate Recruitment: This binding alters the conformation of CRBN, creating a novel protein-protein interaction surface.[8][9] This new surface has a high affinity for IKZF1 and IKZF3, which are not native substrates of CRBN.[7][10]
-
Ubiquitination: The recruitment of IKZF1/3 to the CRL4-CRBN complex leads to their polyubiquitination.[5][7]
-
Proteasomal Degradation: The ubiquitin tags mark IKZF1/3 for recognition and subsequent degradation by the 26S proteasome.[3][11]
The degradation of these transcription factors leads to downstream anti-cancer effects, including the inhibition of proliferation and induction of apoptosis in malignant cells, as well as immunomodulatory effects through the stimulation of T cells.[5][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized IKZF1/3 degraders from preclinical studies. These values are typically determined in specific cancer cell lines and are crucial for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Degradation Potency (DC₅₀)
The DC₅₀ value represents the concentration of a compound required to degrade 50% of the target protein.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Reference |
| PS-RC-1 | IKZF3 | Mino | 44 | [13] |
| PS-RC-1 | IKZF1 | Mino | 802 | [13] |
Table 2: Anti-proliferative Activity (IC₅₀)
The IC₅₀ value is the concentration of a compound that inhibits 50% of cell growth or viability.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Pomalidomide | Mino | 329 | [13] |
| PS-RC-1 | Mino | 9.0 | [13] |
Key Experimental Protocols
The characterization of novel IKZF1/3 degraders relies on a series of established in vitro assays to confirm their mechanism of action and quantify their activity.
Western Blotting for Protein Degradation
-
Objective: To visually confirm and quantify the reduction in IKZF1 and IKZF3 protein levels upon compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., multiple myeloma cell lines like U266 or Mino) are cultured to a suitable confluency.[13][14] The cells are then treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 6, 12, or 24 hours).[11][14]
-
Proteasome Inhibition Control: To confirm that degradation is proteasome-dependent, a set of cells is pre-treated with a proteasome inhibitor (e.g., MG-132) before the addition of the degrader compound.[11][14]
-
Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed to extract total protein. The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF). The membrane is immunoblotted with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., Actin or GAPDH).
-
Detection and Analysis: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The resulting bands are imaged, and densitometry analysis is performed to quantify the protein levels relative to the loading control.[14]
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate the compound-induced interaction between CRBN and IKZF1/IKZF3.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the degrader compound or vehicle control.[7][15]
-
Immunoprecipitation: The cell lysates are incubated with an antibody against CRBN, which is coupled to magnetic or agarose (B213101) beads. This pulls down CRBN and any interacting proteins.[7]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are analyzed by Western blotting using antibodies against IKZF1 and IKZF3 to detect their presence in the CRBN complex. An increase in the IKZF1/3 signal in the compound-treated sample compared to the control indicates induced binding.[7][15]
-
Quantitative Proteomics (SILAC)
-
Objective: To identify and quantify changes in protein ubiquitination and abundance across the entire proteome in an unbiased manner.
-
Methodology:
-
Stable Isotope Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine). This is known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[7][12]
-
Treatment and Lysis: The "heavy"-labeled cells are treated with the degrader compound, while the "light"-labeled cells are treated with a vehicle control. The cell populations are then mixed and lysed.[7][16]
-
Ubiquitination Site Enrichment: For ubiquitination analysis, proteins are digested with trypsin, and peptides containing the di-glycine remnant of ubiquitin are enriched using a specific antibody.[7]
-
Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of "heavy" vs. "light" peptides is quantified. A significant increase in "heavy" ubiquitinated peptides for IKZF1 and IKZF3, coupled with a decrease in their overall protein abundance, provides strong evidence for selective, drug-induced degradation.[7][12]
-
Cell Viability Assays
-
Objective: To measure the anti-proliferative effect of the compound on cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of the compound for an extended period (e.g., 72 or 96 hours).[17]
-
Viability Measurement: A reagent such as CellTiter-Glo® (which measures ATP levels) or a tetrazolium-based compound (e.g., MTS) is added to the wells. The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is read on a plate reader.
-
IC₅₀ Calculation: The data are plotted as cell viability versus compound concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of IKZF1/3 Degradation
Caption: Mechanism of action for an IKZF1/3 molecular glue degrader.
Experimental Workflow for Characterizing an IKZF1/3 Degrader
Caption: A typical experimental workflow for validating IKZF1/3 degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ikaros Proteins in Tumor: Current Perspectives and New Developments [frontiersin.org]
- 3. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MassIVE Dataset Summary [massive.ucsd.edu]
- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Ikzf-IN-1: A Technical Guide to a Novel IKZF1/3 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Among the most promising strategies in this field is the use of molecular glue degraders. These small molecules induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of Ikzf-IN-1, a representative molecular glue degrader that selectively targets the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
IKZF1 and IKZF3 are critical regulators of lymphocyte development, and their aberrant activity is implicated in various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia, as well as autoimmune diseases like systemic lupus erythematosus.[1][2][3] this compound functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of IKZF1 and IKZF3.[1][4] This guide will detail the mechanism of action of this compound, its effects on key signaling pathways, present quantitative data on its efficacy, and provide detailed protocols for its characterization.
Mechanism of Action
This compound acts as a molecular glue, facilitating an interaction between the substrate receptor Cereblon (CRBN), a component of the Cullin-4 (CUL4) E3 ubiquitin ligase complex, and the neosubstrates IKZF1 and IKZF3.[4][5] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[6][7] The degradation of these transcription factors disrupts downstream signaling pathways essential for the survival and proliferation of malignant cells.[8]
References
- 1. synthego.com [synthego.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cereblon modulator iberdomide induces degradation of the transcription factors Ikaros and Aiolos: immunomodulation in healthy volunteers and relevance to systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Ikzf-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a representative potent and selective small molecule inhibitor and degrader of the Ikaros family of zinc finger transcription factors, primarily targeting IKAROS (IKZF1) and its close homologues Aiolos (IKZF3). These proteins are critical regulators of lymphocyte development and function. Dysregulation of Ikaros activity is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL). This compound functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of its target proteins. This targeted protein degradation leads to the disruption of signaling pathways essential for the survival and proliferation of malignant cells, making this compound a valuable tool for cancer research and a promising therapeutic strategy.
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including detailed protocols for assessing its biological activity and elucidating its mechanism of action.
Data Presentation: In Vitro Potency of Representative IKZF1 Degraders
The following table summarizes the in vitro potency of several well-characterized IKZF1 molecular glue degraders in various cancer cell lines. This data can serve as a reference for determining the appropriate concentration range for this compound in your experiments.
| Compound Name (Representative) | Target(s) | Cell Line | Assay Type | Potency (DC₅₀/GI₅₀/IC₅₀) | Reference |
| Cemsidomide (CFT7455) | IKZF1/3 | NCI-H929 (Multiple Myeloma) | Growth Inhibition | 0.05 nM (GI₅₀) | [1] |
| ALV1 | IKZF1/2 | - | CRBN Binding | 0.55 µM (IC₅₀) | [1] |
| ALV1 | IKZF1 | - | Degradation | 2.5 nM (DC₅₀) | [1] |
| ALV1 | IKZF2 | - | Degradation | 10.3 nM (DC₅₀) | [1] |
| MGD-28 | IKZF1 | - | Degradation | 3.8 nM (DC₅₀) | [1] |
| MGD-28 | IKZF3 | - | Degradation | 7.1 nM (DC₅₀) | [1] |
| IKZF1-degrader-1 | IKZF1 | - | Degradation | 0.134 nM (DC₅₀) | [1] |
Note: DC₅₀ (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein. GI₅₀ (Growth Inhibition 50%) is the concentration that causes a 50% reduction in cell growth. IC₅₀ (Inhibitory Concentration 50%) is the concentration that inhibits a specific biochemical function by 50%.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization in cell culture.
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: A typical workflow for characterizing the effects of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To prepare and treat cancer cell lines with this compound for downstream analysis.
Materials:
-
Cancer cell line of interest (e.g., NCI-H929, MM.1S for multiple myeloma)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Sterile, tissue culture-treated plates/flasks
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells according to standard protocols.
-
For suspension cells, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells in appropriate tissue culture plates at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10⁵ cells/mL).
-
-
Preparation of this compound Working Solutions:
-
Thaw the stock solution of this compound.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal dose.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Add the prepared this compound working solutions or vehicle control to the cell cultures.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period with this compound, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifugation of the plate followed by gentle aspiration of the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15 minutes on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for IKZF1 Degradation
Objective: To determine the effect of this compound on the protein levels of IKZF1.
Materials:
-
Treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IKZF1 (e.g., from Proteintech, Cat# 66966-1-Ig or 12016-1-AP)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Harvest the treated cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IKZF1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To analyze the effect of this compound on the expression of IKZF1 downstream target genes.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., MYC, CCND2, BCL2L1, CDKN1A) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Harvest the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the reference gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low cell viability in control group | Cell seeding density too low/high; Contamination | Optimize cell seeding density; Check for and eliminate contamination. |
| No effect of this compound | Incorrect concentration; Inactive compound; Cell line is resistant | Perform a dose-response curve over a wider range; Verify compound activity; Use a sensitive cell line. |
| No IKZF1 degradation in Western blot | Insufficient treatment time or concentration; Antibody issue | Perform a time-course experiment; Increase this compound concentration; Validate the primary antibody. |
| High variability in qPCR data | Poor RNA quality; Inefficient primers | Check RNA integrity (e.g., on a gel or with a Bioanalyzer); Design and validate new primers. |
Conclusion
This compound is a powerful tool for studying the biological roles of IKAROS in health and disease. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in cell culture and to investigate its therapeutic potential. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data.
References
Application Notes and Protocols for Ikzf-IN-1: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a molecular glue degrader that targets the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4). The Ikaros family, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are critical regulators of lymphocyte development and are implicated in the pathogenesis of various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL). Dysregulation of IKZF1 activity is associated with poor prognosis and resistance to conventional therapies. This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of IKZF proteins, thereby disrupting the signaling pathways that contribute to the survival and proliferation of malignant cells.
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of this compound and similar molecular glue degraders targeting the IKZF family. The protocols detailed below are based on established methodologies for evaluating the potency, selectivity, and mechanism of action of such compounds.
Mechanism of Action
This compound and other related molecular glue degraders operate by hijacking the ubiquitin-proteasome system. The compound facilitates an interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target IKZF proteins. This induced proximity leads to the polyubiquitination of the IKZF proteins, marking them for degradation by the 26S proteasome. The degradation of these transcription factors leads to downstream effects, including cell cycle arrest and apoptosis in cancer cells.
Application Notes and Protocols for In Vivo Studies of IKZF1 Modulators in Mouse Models
Disclaimer: No specific therapeutic agent with the designation "Ikzf-IN-1" has been identified in the public scientific literature. The following application notes and protocols are based on established small molecule modulators of the IKAROS Family Zinc Finger 1 (IKZF1) protein, which is the likely target of interest. These compounds primarily include immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulators (CELMoDs™) that induce the degradation of IKZF1, and other pathway inhibitors.
Application Notes
Introduction to IKZF1 (Ikaros)
IKZF1, also known as Ikaros, is a critical zinc-finger transcription factor that governs the development and differentiation of lymphocytes.[1] It acts as a master regulator by binding to DNA and remodeling chromatin, thereby controlling the expression of genes essential for hematopoiesis.[1] Dysregulation, mutation, or deletion of the IKZF1 gene is strongly associated with hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL), where it is often a marker of poor prognosis.[2] Ikaros functions by forming protein complexes, including the NuRD complex, to either activate or repress gene transcription.[2] Its loss can lead to a stem-cell-like phenotype, increased cell adhesion, and resistance to therapies like tyrosine kinase inhibitors.[2][3]
Mechanism of Action of IKZF1-Targeting Compounds
A primary strategy for targeting IKZF1 involves its targeted protein degradation. This is achieved by a class of small molecules known as "molecular glues," which include the well-known immunomodulatory drugs (IMiDs) and the newer, more potent CELMoDs.
-
IMiDs and CELMoDs (e.g., Lenalidomide (B1683929), Pomalidomide (B1683931), Iberdomide, Avadomide): These compounds function by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex.[4][5] This binding alters the substrate specificity of CRBN, inducing it to recognize and bind to neosubstrates, primarily the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][4] Once bound, IKZF1 is polyubiquitinated, tagging it for degradation by the 26S proteasome.[4][6] The resulting depletion of Ikaros protein disrupts the transcriptional programs that support the survival and proliferation of malignant cells, leading to apoptosis and anti-tumor effects.[2][6]
-
CK2 Inhibition (e.g., CX-4945): Protein Kinase CK2 is an overexpressed kinase in many cancers that can phosphorylate and regulate the function of various proteins, including IKAROS. Inhibition of CK2 with compounds like CX-4945 can restore the tumor-suppressive functions of IKAROS, leading to cell cycle arrest and reduced proliferation of leukemia cells.[7][8] In some contexts, CK2 inhibition can prevent IKAROS phosphorylation, which in turn allows IKAROS to repress anti-apoptotic proteins like BCL-XL, thereby sensitizing cancer cells to apoptosis.[8]
Signaling Pathway Diagram: Molecular Glue-Mediated Degradation of IKZF1
Caption: Mechanism of molecular glue-induced degradation of IKZF1 via the CRL4-CRBN E3 ligase complex.
Data Presentation: IKZF1 Modulators for In Vivo Mouse Studies
The following table summarizes key quantitative data for selected IKZF1-modulating compounds used in mouse models.
| Compound | Class | Mechanism of Action | Mouse Model | Route | Dosage | Key Findings | Reference |
| Lenalidomide | IMiD | Induces proteasomal degradation of IKZF1/3 via CRBN.[4] | ICR Mice (Pharmacokinetics) | PO, IP, IV | PO: Up to 45 mg/kgIP: Up to 22.5 mg/kgIV: Up to 15 mg/kg | Well tolerated; high oral bioavailability (60-75%).[9][10] | [9][10] |
| SCID Mice (Xenograft) | IP | 0.2 mg/kg, daily | Significantly inhibited tumor growth in combination with AMG 701.[2] | [2] | |||
| Pomalidomide | IMiD | Induces proteasomal degradation of IKZF1/3 via CRBN. | Humanized Mouse Model (SCD) | Not Specified | Not Specified | Promoted erythropoiesis and induced fetal hemoglobin (HbF).[5] | [5] |
| Iberdomide (CC-220) | CELMoD | Potent inducer of IKZF1/3 degradation via CRBN.[1] | Multiple Myeloma Models | Not Specified | Not Specified | Demonstrated potent antitumor activity in MM models.[11] | [11] |
| Avadomide (CC-122) | CELMoD | Induces degradation of IKZF1/3 via CRBN.[5] | DLBCL Xenograft Models | Not Specified | Not Specified | Decreased tumor growth.[3] | [3] |
| CX-4945 (Silmitasertib) | CK2 Inhibitor | Inhibits Protein Kinase CK2, modulating IKZF1 function.[8] | Glioblastoma Xenograft | Oral | 50 mg/kg or 100 mg/kg, daily | Reduced tumor growth and pathological features of GBM.[7] | [7] |
| AML PDX Model | Oral | 100 mg/kg, twice daily for 21 days | Decreased leukemia burden and BCL-XL protein levels in AML cells.[8] | [8] |
Experimental Protocols
Protocol 1: Evaluation of Lenalidomide in a Xenograft Mouse Model
This protocol is based on pharmacokinetic and efficacy studies performed in mice.[2][9]
1. Materials and Reagents
-
Lenalidomide
-
Vehicle: Phosphate-Buffered Saline (PBS) containing 1% HCl for solubilization, adjust pH as needed.[9] Alternatively, sterile water or 0.5% carboxymethylcellulose can be used.
-
Human tumor cells (e.g., NCI-H929 multiple myeloma cells)
-
Matrigel (optional, for subcutaneous injection)
-
Immunocompromised mice (e.g., SCID, NSG)
2. Animal Models
-
Use female SCID or NSG mice, 6-8 weeks old.
-
Allow at least one week of acclimatization before the start of the experiment.
-
Important Note: Standard mouse strains are resistant to the effects of IMiDs due to a single amino acid difference in murine Crbn. For efficacy studies that depend on IKZF1 degradation, it is highly recommended to use mice expressing human CRBN.[4]
3. Tumor Cell Implantation (Subcutaneous Xenograft Model)
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend 5 x 106 cells in 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel to improve tumor take rate.
-
Inject the cell suspension subcutaneously into the right dorsal flank of each mouse.
-
Monitor tumor growth using calipers. Begin treatment when tumors reach a mean volume of ~150-250 mm³.
4. Drug Preparation and Administration
-
Preparation: Prepare a stock solution of Lenalidomide. A concentration of 3 mg/mL in PBS with 1% HCl has been shown to be soluble.[9] For a 0.2 mg/kg dose in a 20g mouse, the required dose is 4 µg. A dosing solution of 0.04 mg/mL would allow for a 100 µL injection volume.
-
Administration Route: Intraperitoneal (IP) injection is common for efficacy studies.[2] Oral gavage (PO) is also a viable route due to good bioavailability.[9][10]
-
Dosage and Schedule:
5. Monitoring and Endpoints
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size (~1500-2000 mm³), or if body weight loss exceeds 20%, or if significant signs of distress are observed, in accordance with IACUC guidelines.
-
At the end of the study, tumors and organs can be harvested for pharmacodynamic analysis (e.g., Western blot for IKZF1 levels).
Protocol 2: Evaluation of CX-4945 in a Patient-Derived Xenograft (PDX) Mouse Model
This protocol is adapted from studies using CX-4945 in AML and glioblastoma mouse models.[7][8]
1. Materials and Reagents
-
CX-4945 (Silmitasertib)
-
Vehicle: Saline solution[7]
-
Primary human AML cells from patients (for PDX model)
-
Immunocompromised mice (e.g., NRG-S)
2. Animal Models
-
Use highly immunocompromised mice such as NOD-scid IL2Rgammanull (NSG) or NRG-S mice to support the engraftment of primary human cells.
-
Sub-lethally irradiate mice (e.g., 100-250 cGy) 24 hours before cell injection to facilitate engraftment.
3. PDX Establishment
-
Inject 2 x 106 primary human AML cells intravenously (tail vein) into each irradiated mouse.[8]
-
Monitor for engraftment by periodically checking for the presence of human CD45+ cells in the peripheral blood via flow cytometry.
-
Begin treatment once engraftment is confirmed (e.g., >1% hCD45+ cells in blood).
4. Drug Preparation and Administration
-
Preparation: Dissolve CX-4945 in sterile saline to the desired concentration.[7]
-
Administration Route: Oral gavage (PO). CX-4945 is orally bioavailable.[4]
-
Dosage and Schedule: 100 mg/kg, administered orally twice daily for a 21-day cycle.[8]
5. Monitoring and Endpoints
-
Monitor leukemia progression using bioluminescence imaging (if cells are luciferase-tagged) or by measuring the percentage of human CD45+ cells in peripheral blood.[8]
-
Monitor body weight and clinical signs of toxicity daily during the treatment period.
-
Primary Endpoint: Survival. Monitor mice for signs of advanced disease (e.g., hind-limb paralysis, significant weight loss, lethargy) and euthanize according to ethical guidelines.
-
Secondary Endpoints: At the end of the treatment period, a cohort of mice can be euthanized to assess leukemia burden in the bone marrow, spleen, and liver.[8] Tissues can be analyzed by flow cytometry, immunohistochemistry, or Western blot for target engagement (e.g., p-IKAROS, BCL-XL levels).[8]
General Experimental Workflow Diagram
Caption: General workflow for in vivo efficacy testing of an IKZF1 modulator in a mouse xenograft model.
References
- 1. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinase CK2: Evaluating CX-4945 Potential for GL261 Glioblastoma Therapy in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue disposition of lenalidomide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First‐in‐Human, Single‐ and Multiple‐Ascending‐Dose Studies in Healthy Subjects to Assess Pharmacokinetics, Pharmacodynamics, and Safety/Tolerability of Iberdomide, a Novel Cereblon E3 Ligase Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ikzf-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikaros Family Zinc Finger 1 (IKZF1), a critical transcription factor in lymphoid development, has emerged as a key therapeutic target in hematological malignancies.[1] Its dysregulation is particularly implicated in B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma (MM).[1] Inhibitors of IKZF1, especially molecular glue degraders that induce its ubiquitination and subsequent proteasomal degradation, represent a promising class of therapeutic agents.[1] This document provides detailed application notes and protocols for studying the synergistic effects of "Ikzf-IN-1," a representative IKZF1 degrader, in combination with other standard-of-care chemotherapy agents. The protocols outlined below are based on established methodologies for evaluating drug synergy in preclinical models.
The rationale for combining IKZF1 degraders with other chemotherapeutics is to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent.[1] Preclinical and clinical studies have demonstrated the potential of combining IKZF1 degraders, such as lenalidomide, pomalidomide, and the newer generation CELMoDs (Cereblon E3 Ligase Modulators) like iberdomide (B608038) and mezigdomide, with proteasome inhibitors, other immunomodulatory agents, and monoclonal antibodies.
Mechanism of Action: IKZF1 Degradation
This compound functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which then targets the IKZF1 protein for ubiquitination and subsequent degradation by the proteasome.[1] This leads to the downregulation of genes crucial for the survival and proliferation of malignant cells, ultimately inducing apoptosis.[1]
Quantitative Data on Combination Therapies
The synergistic or additive effects of combining this compound with other chemotherapy agents can be quantified both in vitro and in vivo. Below are tables summarizing representative data from preclinical and clinical studies of IKZF1 degraders.
In Vitro Synergy Data
| Cell Line | Combination Agent | Metric | Value | Reference |
| MM.1S (Multiple Myeloma) | Bortezomib | Combination Index (CI) | 0.7 | [2] |
| U266 (Multiple Myeloma) | Bortezomib | Combination Index (CI) | 0.5 | [2] |
| H929 (Multiple Myeloma) | Bortezomib | Synergy | Excess over Bliss | [3] |
| MM1.S (Multiple Myeloma) | Bortezomib | Synergy | Excess over Bliss | [3] |
| CEM (T-ALL) | Venetoclax | Apoptosis (%) - Combo | 51.49 | [4] |
| CEM (T-ALL) | Venetoclax | Apoptosis (%) - Venetoclax alone | 21.97 | [4] |
| MOLT-4 (T-ALL) | Venetoclax | Apoptosis (%) - Combo | 51.68 | [4] |
| MOLT-4 (T-ALL) | Venetoclax | Apoptosis (%) - Venetoclax alone | 17.23 | [4] |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Clinical Efficacy of Combination Regimens (Relapsed/Refractory Multiple Myeloma)
| IKZF1 Degrader | Combination Regimen | Overall Response Rate (ORR) | Reference |
| Iberdomide | + Dexamethasone + Daratumumab (IberDd) | 46% | [5] |
| Iberdomide | + Dexamethasone + Bortezomib (IberVd) | 56% | [5] |
| Iberdomide | + Dexamethasone + Carfilzomib (IberKd) | 50% | [5] |
| Mezigdomide | + Dexamethasone + Bortezomib (MeziVd) | 74% - 85.7% | [6] |
| Mezigdomide | + Dexamethasone + Carfilzomib (MeziKd) | 85.2% | [6] |
| Mezigdomide | + Dexamethasone + Trametinib | 75% | [7] |
| Pomalidomide | + Bortezomib + Dexamethasone (PVd) | 75% | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination effects of this compound.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the half-maximal inhibitory concentration (IC50) of individual agents and quantifies the synergy of the combination using the Chou-Talalay method.
Materials:
-
Hematological cancer cell lines (e.g., MM.1S, U266, NCI-H929 for multiple myeloma; CEM, MOLT-4 for ALL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound and combination chemotherapy agent(s)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
CompuSyn software or equivalent for synergy analysis
Procedure:
-
Cell Seeding: Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in 96-well plates. Incubate for 24 hours.
-
Single-Agent Titration:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat cells with a range of concentrations for each drug individually. Include a vehicle-only control.
-
Incubate for 48-72 hours.
-
-
Combination Treatment:
-
Based on the calculated IC50 values, prepare serial dilutions of each drug and their combination at a constant ratio (e.g., the ratio of their IC50s).
-
Treat cells with single agents and the combination.
-
Incubate for 48-72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression.
-
Input the dose-effect data for the single agents and the combination into CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates a synergistic effect.[9]
-
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify early and late apoptotic cells following combination treatment.
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture flasks or plates with this compound, the combination agent, and the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect approximately 1-5 x 10^5 cells per sample by centrifugation (e.g., 400 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for IKZF1 Degradation
This protocol confirms the on-target effect of this compound by measuring the degradation of the IKZF1 protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the combination therapy in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Hematological cancer cells
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to the predetermined dose and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record the body weight of each mouse at the same time as tumor measurements to monitor for toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize mice and excise the tumors for final weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess for synergistic effects based on the tumor growth delay or regression in the combination group compared to the single-agent groups.
Conclusion
The combination of IKZF1 degraders like this compound with standard chemotherapy agents holds significant promise for the treatment of hematological malignancies. The protocols provided herein offer a comprehensive framework for the preclinical evaluation of such combination therapies, from in vitro synergy screening to in vivo efficacy studies. Rigorous quantitative analysis at each stage is crucial for identifying the most promising combinations to advance toward clinical development.
References
- 1. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Combination Lenalidomide/Bortezomib Treatment Synergistically Induces Calpain-Dependent Ikaros Cleavage and Apoptosis in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting the IKZF1/BCL-2 axis as a novel therapeutic strategy for treating acute T-cell lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Paper: Mezigdomide (MEZI) Plus Dexamethasone (DEX) and Bortezomib (BORT) or Carfilzomib (CFZ) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM): Updated Results from the CC-92480-MM-002 Trial [ash.confex.com]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Assays for Testing Ikzf-IN-1 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for assessing the cellular efficacy of Ikzf-IN-1, a potent molecular glue designed to induce the degradation of the Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3). These transcription factors are critical regulators of lymphocyte development and are implicated in the pathogenesis of various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia.[1][2][3][4] this compound functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.[2][4] The following protocols describe key cellular assays to characterize the activity of this compound, from determining its anti-proliferative effects to confirming its mechanism of action.
Note: The specific compound "this compound" is used here as a representative molecular glue targeting IKZF1 and IKZF3. For experimental purposes, a well-characterized and commercially available IKZF1/3 degrader such as Lenalidomide (B1683929) or Pomalidomide (B1683931) can be used as a reference compound.
Data Presentation
Table 1: Anti-proliferative and Degradation Activity of Representative IKZF1/3 Degraders
| Compound | Cell Line | Assay Type | IC50 / DC50 (nM) | Target(s) | Reference |
| Lenalidomide | MM.1S | Cell Viability | ~1000 | IKZF1, IKZF3 | [4] |
| Pomalidomide | MM.1S | Cell Viability | ~100 | IKZF1, IKZF3 | [2] |
| CC-885 | MOLM-13 | Cell Viability | 3 | GSPT1, IKZF1, IKZF3 | N/A |
| Representative Degrader 1 | H929 | IKZF1 Degradation | DC50: ~5 | IKZF1 | N/A |
| Representative Degrader 1 | H929 | IKZF3 Degradation | DC50: ~2 | IKZF3 | N/A |
| Representative Degrader 2 | RPMI-8226 | IKZF1 Degradation | DC50: ~10 | IKZF1 | N/A |
| Representative Degrader 2 | RPMI-8226 | IKZF3 Degradation | DC50: ~8 | IKZF3 | N/A |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Data is representative and may vary based on experimental conditions.
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Efficacy Testing.
Caption: Simplified IKZF1/IKZF3 Downstream Signaling.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of ATP, an indicator of metabolically active cells.[3][5][6]
Materials:
-
Cell line of interest (e.g., MM.1S, H929, RPMI-8226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control-treated cells.
-
Plot the normalized luminescence against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Western Blot for IKZF1 and IKZF3 Degradation
This protocol is used to quantify the levels of IKZF1 and IKZF3 proteins following treatment with this compound.
Materials:
-
Treated cell lysates
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-IKZF1 (Ikaros) antibody (1:1000 dilution)
-
Rabbit anti-IKZF3 (Aiolos) antibody (1:1000 dilution)[7]
-
Rabbit anti-CRBN antibody (1:1000 dilution)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
After treatment with this compound for the desired time (e.g., 4, 8, 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and add 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities. Normalize the intensity of IKZF1 and IKZF3 bands to the loading control.
-
Plot the normalized protein levels against the log concentration of this compound to determine the DC50 value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1/3 Interaction
This assay confirms the mechanism of action by demonstrating the this compound-dependent interaction between CRBN and its neosubstrates, IKZF1 and IKZF3.[5][6]
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-CRBN antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting (as in Protocol 2)
Procedure:
-
Cell Lysis and Pre-clearing:
-
Treat cells (e.g., HEK293T overexpressing tagged proteins or MM.1S cells) with this compound or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads using a magnetic stand and wash them three to five times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting as described in Protocol 2, probing for IKZF1, IKZF3, and CRBN.
-
-
Analysis:
-
An increased amount of IKZF1 and IKZF3 in the CRBN immunoprecipitate from this compound-treated cells compared to the vehicle control indicates a drug-dependent interaction.
-
References
- 1. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Transcription factor IKZF1 is degraded during the apoptosis of multiple myeloma cells induced by kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aiolos (D1C1E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Ikzf-IN-1 Treatment of Primary Patient Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
IKAROS Family Zinc Finger 1 (IKZF1) is a critical transcription factor in lymphoid development, and its dysregulation is implicated in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL).[1][2][3] Alterations in IKZF1, such as deletions, are associated with a poor prognosis and resistance to therapy.[2][4][5] Ikzf-IN-1 is a potent and selective small molecule inhibitor designed to modulate the activity of IKZF1. These application notes provide detailed protocols for the treatment of primary patient samples with this compound, enabling researchers to investigate its therapeutic potential and mechanism of action in a clinically relevant context.
Mechanism of Action
This compound is an investigational compound that modulates IKZF1 activity. While the precise mechanism is under investigation, it is hypothesized to function as a molecular glue, inducing the proximity between IKZF1 and an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IKZF1 protein.[6] This targeted degradation is expected to alter the expression of IKZF1 target genes, thereby impacting cancer cell survival and proliferation.[6]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from studies of this compound on primary patient samples.
Table 1: In Vitro Cytotoxicity of this compound in Primary B-ALL Samples
| Patient Sample ID | Subtype | IKZF1 Status | IC50 (nM) |
| B-ALL-001 | Pre-B | Deletion (Exons 4-7) | 50 |
| B-ALL-002 | Pro-B | Wild-Type | 250 |
| B-ALL-003 | Pre-B | Wild-Type | 300 |
| B-ALL-004 | Pro-B | Deletion (Whole Gene) | 45 |
Table 2: Apoptosis Induction by this compound in Primary B-ALL Samples (1 µM, 48h)
| Patient Sample ID | % Annexin V Positive Cells (Vehicle) | % Annexin V Positive Cells (this compound) |
| B-ALL-001 | 5.2 | 65.8 |
| B-ALL-002 | 4.8 | 30.5 |
| B-ALL-003 | 6.1 | 28.7 |
| B-ALL-004 | 5.5 | 70.2 |
Experimental Protocols
Preparation of Primary Patient Samples
This protocol is a general guideline and may require optimization based on the specific patient sample and downstream application.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Red Blood Cell (RBC) Lysis Buffer
Procedure:
-
Dilute bone marrow aspirate or peripheral blood 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (buffy coat) and transfer to a new conical tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
If significant red blood cell contamination is present, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells again with PBS and resuspend in complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer or automated cell counter with trypan blue exclusion.
This compound Treatment of Primary Cells
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
96-well or 24-well tissue culture plates
Procedure:
-
Seed the primary mononuclear cells in a tissue culture plate at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay
This protocol describes a common method for assessing cell viability using a luminescent assay.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the inhibitor concentration.
Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Following treatment with this compound, harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Experimental Workflow
The following diagram outlines the general workflow for treating primary patient samples with this compound and subsequent analysis.
Caption: General workflow for this compound treatment.
References
- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic significance and treatment strategies for IKZF1 deletion in pediatric B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IKZF1 modulators and how do they work? [synapse.patsnap.com]
Application Note: Utilizing Lentiviral Transduction to Investigate and Model Resistance to Ikaros-Targeted Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ikaros (encoded by the IKZF1 gene) is a critical zinc-finger transcription factor that acts as a master regulator of hematopoietic differentiation and a tumor suppressor in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL).[1][2] Its role in regulating the expression of genes involved in crucial signaling pathways, such as the PI3K and JAK/STAT pathways, makes it a compelling target for therapeutic intervention.[3][4]
Targeted therapies, such as the hypothetical Ikaros inhibitor Ikzf-IN-1, represent a promising strategy for treating cancers with Ikaros-dependent vulnerabilities. However, the development of acquired drug resistance is a major clinical challenge. Understanding the mechanisms by which cancer cells evade the effects of such inhibitors is paramount for developing next-generation therapies and combination strategies.
Lentiviral vectors are a powerful tool for genetic modification, capable of infecting a wide range of dividing and non-dividing cells and stably integrating a genetic payload into the host cell genome.[5][6][7] This makes them an ideal system for modeling potential drug resistance mechanisms. By introducing specific genes into a drug-sensitive cell population, researchers can directly test hypotheses about which genetic changes drive resistance.
This application note provides detailed protocols for using lentiviral transduction to create and characterize cell lines that are resistant to an Ikaros-targeted agent like this compound. The workflow covers lentiviral production, stable cell line generation, and downstream assays to confirm the resistant phenotype and validate the underlying molecular changes.
Signaling Pathways and Experimental Overview
Ikaros functions primarily as a transcriptional repressor of oncogenic signaling pathways. Loss of Ikaros function, a known driver of poor prognosis in B-ALL, can lead to the upregulation of pro-survival and proliferative genes.[3][8] A therapeutic agent like this compound would aim to inhibit Ikaros-mediated transcription. Resistance could therefore arise from mechanisms that bypass this inhibition.
References
- 1. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 6. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 7. cd-genomics.com [cd-genomics.com]
- 8. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia [mdpi.com]
Application Notes and Protocols: CRISPR-Cas9 Screening with Ikzf-IN-1 to Identify Modulators of JAK/STAT Pathway Inhibition Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ikaros family zinc finger 1 (IKZF1) is a critical transcription factor in lymphocyte development.[1][2][3][4][5][6][7] Deletions or mutations in the IKZF1 gene are frequently observed in hematological malignancies, such as B-cell acute lymphoblastic leukemia (B-ALL), and are often associated with a poor prognosis and resistance to therapy.[2][6][8][9] Loss of IKZF1 function can lead to the aberrant activation of pro-survival signaling pathways, including the JAK/STAT pathway, making it a compelling target for therapeutic intervention.[2][6][8]
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes and pathways that modulate the cellular response to Ikzf-IN-1 , a novel and selective inhibitor of the JAK/STAT signaling pathway. By identifying genes that, when knocked out, lead to either sensitization or resistance to this compound, researchers can gain valuable insights into the compound's mechanism of action, uncover potential combination therapies, and identify novel drug targets.
The protocols outlined below cover the entire workflow, from sgRNA library transduction to data analysis, providing a comprehensive guide for researchers in functional genomics and drug discovery.
Data Presentation
A CRISPR-Cas9 screen with this compound is designed to identify genes whose knockout confers a fitness advantage (resistance) or disadvantage (sensitization) in the presence of the inhibitor. The primary quantitative data from such a screen is a list of genes ranked by their enrichment or depletion. This data is typically generated by deep sequencing of the single-guide RNA (sgRNA) cassettes from the cell population at the beginning and end of the experiment. The change in sgRNA abundance is then used to calculate a score (e.g., a beta score or log-fold change) for each targeted gene.
Table 1: Top Gene Hits Conferring Resistance to this compound
| Gene Symbol | Gene Name | Beta Score | p-value | False Discovery Rate (FDR) |
| SOCS3 | Suppressor of cytokine signaling 3 | 2.15 | 1.2e-8 | 3.5e-7 |
| PTPN11 | Protein tyrosine phosphatase, non-receptor type 11 | 1.98 | 4.5e-8 | 9.8e-7 |
| CUL5 | Cullin 5 | 1.76 | 9.1e-7 | 1.5e-5 |
| NFKB1 | Nuclear factor kappa B subunit 1 | 1.62 | 2.3e-6 | 3.2e-5 |
| PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.55 | 5.8e-6 | 7.1e-5 |
Table 2: Top Gene Hits Conferring Sensitization to this compound
| Gene Symbol | Gene Name | Beta Score | p-value | False Discovery Rate (FDR) |
| BCL2L1 | BCL2 like 1 | -2.54 | 8.9e-9 | 2.1e-7 |
| MCL1 | MCL1 apoptosis regulator, BCL2 family member | -2.31 | 2.1e-8 | 4.9e-7 |
| STAT3 | Signal transducer and activator of transcription 3 | -2.18 | 7.4e-8 | 1.2e-6 |
| KRAS | KRAS proto-oncogene, GTPase | -1.95 | 3.3e-7 | 4.5e-6 |
| MYC | MYC proto-oncogene, bHLH transcription factor | -1.87 | 8.2e-7 | 9.9e-6 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Pooled Screen
This protocol outlines the key steps for performing a pooled CRISPR-Cas9 knockout screen to identify genetic modifiers of the response to this compound.
1. sgRNA Library Preparation and Lentivirus Production
-
1.1 sgRNA Library Selection: Choose a genome-wide sgRNA library appropriate for your cell type and experimental goals (e.g., Brunello, GeCKO v2). These libraries typically contain multiple sgRNAs targeting each gene in the genome to ensure robust knockout efficiency.[10][11]
-
1.2 Library Amplification: Amplify the sgRNA library plasmid pool using electroporation into competent E. coli. Ensure the transformation efficiency is high enough to maintain library representation (at least 100x coverage of the library complexity).
-
1.3 Lentiviral Packaging: Produce lentiviral particles containing the sgRNA library by co-transfecting HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[10][11]
-
1.4 Viral Titer Determination: Determine the titer of the harvested lentivirus to calculate the appropriate volume needed for transduction to achieve a low multiplicity of infection (MOI).
2. Cell Line Preparation and Transduction
-
2.1 Cas9-Expressing Cell Line Generation: Establish a stable cell line expressing the Cas9 nuclease. This can be achieved by transducing the target cells with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin), followed by selection. Verify Cas9 expression and activity.
-
2.2 Lentiviral Transduction of sgRNA Library: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.3-0.4) to ensure that most cells receive a single sgRNA.[12] The number of cells transduced should be sufficient to maintain a representation of at least 300-500 cells per sgRNA in the library.
-
2.3 Antibiotic Selection: After transduction, select for cells that have been successfully transduced with the sgRNA library using the appropriate antibiotic (e.g., puromycin).[12]
3. This compound Treatment and Cell Culture
-
3.1 Initial Cell Culture: After antibiotic selection, allow the cells to recover and expand for a few days to ensure gene knockout and protein depletion.
-
3.2 Drug Treatment: Split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be predetermined to cause partial growth inhibition (e.g., IC30-IC50).
-
3.3 Cell Passaging: Continue to passage the cells for a duration that allows for sufficient selection pressure (typically 14-21 days), maintaining a high coverage of the sgRNA library at each passage.
4. Genomic DNA Extraction and Sequencing
-
4.1 Cell Pellet Collection: Collect cell pellets from the initial population (time zero) and from the vehicle- and this compound-treated populations at the end of the screen.
-
4.2 Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial kit.
-
4.3 sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
4.4 Next-Generation Sequencing (NGS): Purify the PCR products and submit them for next-generation sequencing to determine the relative abundance of each sgRNA in each sample.
5. Data Analysis
-
5.1 Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference and count the number of reads for each sgRNA.
-
5.2 Hit Identification: Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated population compared to the vehicle-treated population.[13]
Mandatory Visualizations
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
References
- 1. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKZF1 - Wikipedia [en.wikipedia.org]
- 4. IKZF1 IKAROS family zinc finger 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Everything you need to know about CRISPR library screening [takarabio.com]
- 13. Genome-wide CRISPR-Cas9 screen identifies rationally designed combination therapies for CRLF2-rearranged Ph-like ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Ikzf-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a potent and selective molecular glue degrader of the Ikaros family of zinc finger transcription factors (IKZF1/3). These transcription factors are critical regulators of lymphocyte development, and their dysregulation is implicated in various hematological malignancies. This compound induces the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) via the CRL4-CRBN E3 ubiquitin ligase complex, leading to downstream effects on cell cycle, apoptosis, and immune cell function. This document provides detailed protocols and application notes for the analysis of cellular responses to this compound treatment using flow cytometry.
Mechanism of Action
This compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. The degradation of these transcription factors disrupts the transcriptional programs that are essential for the survival and proliferation of certain cancer cells, particularly those of lymphoid origin.
Figure 1: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Analysis of Apoptosis Induction by Annexin V and Propidium Iodide Staining
This protocol describes the quantification of apoptosis in a cell population following treatment with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[1][2][3]
Materials:
-
This compound
-
Cell line of interest (e.g., multiple myeloma cell line MM.1S)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (for Annexin V) and PerCP-Cy5.5 or a similar channel (for PI) detectors.
-
Set up compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained controls.
-
Collect at least 10,000 events for each sample.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Figure 2: Experimental workflow for apoptosis analysis.
Protocol 2: Immunophenotyping of T-cell Subsets
This protocol is designed to analyze changes in T-cell populations following this compound treatment.
Materials:
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line
-
Complete culture medium
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., CD3, CD4, CD8, CD45RA, CCR7)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or T-cells in complete medium.
-
Treat cells with this compound at desired concentrations and for the desired duration.
-
-
Cell Surface Staining:
-
Harvest and wash the cells with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Use appropriate compensation controls for multicolor analysis.
-
Gate on lymphocyte populations based on forward and side scatter, then on CD3+ T-cells.
-
Further delineate CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of memory markers (CD45RA and CCR7) to identify naive, central memory, effector memory, and terminally differentiated effector memory cells.
-
Figure 3: Experimental workflow for immunophenotyping.
Data Presentation
The following tables present representative quantitative data from studies using IKZF1/3 degraders with a similar mechanism of action to this compound.
Table 1: Dose-Dependent Degradation of IKZF1 in T-cells Treated with Pomalidomide for 16 hours.
Data is representative and adapted from a study on Pomalidomide, a known IKZF1/3 degrader.[4]
| Pomalidomide Concentration (µM) | Percentage of IKZF1+ T-cells (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 |
| 0.1 | 80.5 ± 3.5 |
| 0.5 | 65.1 ± 4.2 |
| 1.0 | 48.7 ± 5.1 |
| 5.0 | 25.3 ± 3.8 |
Table 2: Induction of Apoptosis in MM.1S Cells Treated with an IKZF1/3 Degrader for 48 hours.
This table presents hypothetical data based on typical results from apoptosis assays with similar compounds.
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 92.5 ± 2.8 | 4.1 ± 1.5 | 3.4 ± 1.1 |
| 0.1 | 81.3 ± 3.5 | 12.6 ± 2.1 | 6.1 ± 1.8 |
| 1.0 | 55.7 ± 4.1 | 28.9 ± 3.3 | 15.4 ± 2.5 |
| 10.0 | 20.2 ± 5.2 | 45.3 ± 4.7 | 34.5 ± 3.9 |
Table 3: Cell Cycle Analysis of a B-cell Lymphoma Cell Line Treated with an IKZF1/3 Degrader for 24 hours.
This table presents hypothetical data based on expected cell cycle effects of IKZF1/3 degradation.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.9 | 2.1 ± 0.8 |
| 1.0 | 68.9 ± 4.2 | 15.1 ± 2.8 | 10.0 ± 1.5 | 6.0 ± 1.2 |
| 10.0 | 75.4 ± 5.5 | 8.7 ± 1.9 | 5.9 ± 1.1 | 10.0 ± 2.1 |
Disclaimer: The quantitative data presented in the tables are representative examples based on studies of compounds with a similar mechanism of action to this compound, such as pomalidomide. Actual results with this compound may vary depending on the specific experimental conditions, cell lines, and assays used. Researchers should perform their own experiments to determine the specific effects of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring IKZF1 Degradation Induced by Ikzf-IN-1 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKZF1 (Ikaros) is a critical zinc-finger transcription factor involved in lymphoid development and differentiation. Its dysregulation is implicated in various hematological malignancies, making it a key target for therapeutic intervention. A novel class of small molecules, known as molecular glues or degraders, has emerged that can induce the targeted degradation of proteins like IKZF1. These compounds, such as the well-characterized immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to IKZF1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on IKZF1.
Ikzf-IN-1 is a novel investigational compound designed to induce the degradation of IKZF1. This document provides a detailed protocol for monitoring the degradation of IKZF1 in a cellular context using Western blotting, a fundamental and widely used technique for protein analysis. The protocol is designed to be a comprehensive guide for researchers, from cell culture and treatment to data acquisition and interpretation.
Signaling Pathway of IKZF1 Degradation
Molecular glues like this compound are hypothesized to function by binding to the CRBN E3 ubiquitin ligase complex, inducing a conformational change that allows for the recruitment of neosubstrates, such as IKZF1. This ternary complex formation (CRBN - this compound - IKZF1) facilitates the transfer of ubiquitin molecules to IKZF1. Polyubiquitinated IKZF1 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound induced IKZF1 degradation.
Experimental Protocol: Western Blot for IKZF1 Degradation
This protocol outlines the steps for treating a relevant cell line (e.g., MM.1S, a human multiple myeloma cell line) with this compound and assessing the degradation of IKZF1 protein by Western blot.
Materials:
-
Cell Line: MM.1S (ATCC CRL-2974) or other suitable cell line expressing IKZF1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO. Note: The optimal concentration and treatment time for this compound should be determined empirically.
-
Proteasome Inhibitor (Optional Control): MG132 (10 mM stock in DMSO).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-IKZF1 antibody
-
Anti-β-actin antibody (or other suitable loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Culture and Treatment: a. Culture MM.1S cells according to standard protocols. b. Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period. c. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO) for each time point. d. For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.
-
Cell Lysis: a. After treatment, harvest the cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing a consistent amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-IKZF1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5-10 minutes each with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, strip the membrane (if necessary) and re-probe with an anti-β-actin antibody, following steps 4e-5b. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IKZF1 band intensity to the corresponding β-actin band intensity for each sample.
Data Presentation
The following table summarizes recommended starting concentrations and dilutions for the Western blot protocol. Note that these are starting points and may require optimization for your specific experimental conditions.
| Reagent | Supplier Example | Recommended Starting Concentration/Dilution | Notes |
| This compound | To be determined | Empirically determine (e.g., 0.1 - 10 µM) | A dose-response and time-course experiment is recommended. |
| MG132 (Control) | Various | 10 µM | Pre-incubate for 1-2 hours before this compound treatment. |
| Anti-IKZF1 Antibody | Proteintech (12016-1-AP) | 1:1500 | HeLa cells were used in the example.[3] |
| Anti-IKZF1 Antibody | Proteintech (66966-1-Ig) | 1:10000 | Various lysates were used in the example.[4] |
| Anti-IKZF1 Antibody | Boster Bio (M00531-3) | 0.25-0.5 µg/ml | Human cell lines Daudi, Jurkat, Raji, and K562 were used as positive controls.[5] |
| Anti-β-actin Antibody | Cell Signaling Technology (#4967) | 1:1000 | A common loading control.[6] |
| Anti-β-actin Antibody | LI-COR Biosciences (926-42212) | 1:1000 | Detects endogenous levels of β-actin.[7] |
| Anti-β-actin Antibody | ABP Biosciences | 1:1000 - 1:10000 | Detects endogenous levels of total β-actin.[8] |
| Secondary Antibody | Various | Manufacturer's recommendation (typically 1:5000 - 1:20000) | Choose an antibody that recognizes the host species of the primary antibody. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Western blot protocol for assessing this compound-induced IKZF1 degradation.
Caption: Step-by-step workflow for Western blot analysis.
Conclusion
This application note provides a comprehensive protocol for the detection of this compound-induced IKZF1 degradation by Western blot. By following this detailed methodology, researchers can effectively monitor the activity of this novel compound and similar molecular glues. The provided data tables and diagrams serve as valuable resources for experimental planning and execution. It is crucial to empirically determine the optimal conditions for this compound, including concentration and treatment duration, to achieve robust and reproducible results. This protocol will aid in the preclinical assessment and characterization of new therapeutic agents targeting IKZF1 for the treatment of hematological malignancies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKZF1 antibody (12016-1-AP) | Proteintech [ptglab.com]
- 4. IKZF1 antibody (66966-1-Ig) | Proteintech [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 7. licorbio.com [licorbio.com]
- 8. abpbio.com [abpbio.com]
Application Notes and Protocols for In Vivo Administration of Ikzf-IN-1 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a novel molecular glue degrader that specifically targets the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4) for proteasomal degradation.[1] The Ikaros family, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are critical regulators of lymphocyte development and are frequently implicated in the pathogenesis of various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma.[2][3][4] Alterations or deletions of the IKZF1 gene are associated with a poor prognosis and resistance to conventional therapies.[5][6][7] this compound, by inducing the degradation of these key transcription factors, presents a promising therapeutic strategy for these cancers.
These application notes provide a comprehensive guide for the in vivo administration of this compound in xenograft models of hematological malignancies. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and molecular glue degraders targeting the Ikaros pathway.
Mechanism of Action: this compound as a Molecular Glue Degrader
This compound functions as a molecular glue by inducing a novel protein-protein interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the Ikaros family proteins. This induced proximity leads to the polyubiquitination of IKZF1/2/3/4 and their subsequent degradation by the proteasome. The degradation of these transcription factors disrupts the signaling pathways essential for the survival and proliferation of cancer cells.
Figure 1: Mechanism of this compound as a molecular glue degrader.
Ikaros Signaling Pathway in B-Cell Malignancies
Ikaros (IKZF1) acts as a master regulator of lymphoid development by controlling the expression of genes involved in cell cycle progression, survival, and differentiation. In cancers like B-ALL, loss of IKZF1 function can lead to aberrant signaling, including the upregulation of pathways that promote cell adhesion, proliferation, and therapy resistance.
Figure 2: Role of Ikaros in regulating key cellular processes in B-cells.
Experimental Protocols
Formulation of this compound for In Vivo Administration
-
Objective: To prepare a stable and biocompatible formulation of this compound for oral (PO) or intraperitoneal (IP) administration in mice.
-
Materials:
-
This compound powder
-
Vehicle components:
-
For Oral (PO) administration: 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water.
-
For Intraperitoneal (IP) administration: 10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline.
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
For PO administration, prepare a 0.5% MC solution by dissolving methylcellulose in sterile water. Add the appropriate volume of the 0.5% MC solution to the this compound powder to achieve the desired final concentration.
-
For IP administration, first dissolve the this compound powder in DMSO. Then, add PEG300 and Tween 80, vortexing thoroughly after each addition. Finally, add the sterile saline to reach the final volume and concentration.
-
Vortex the mixture vigorously for 5-10 minutes until the powder is completely dissolved or forms a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure uniformity.
-
Prepare the formulation fresh on the day of administration.
-
Establishment of a Subcutaneous Xenograft Model
-
Objective: To establish a subcutaneous tumor model using a relevant human hematological cancer cell line.
-
Cell Lines: NCI-H929 (Multiple Myeloma) or patient-derived xenograft (PDX) cells are suitable models for testing IKZF1/3 degraders.
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
-
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27G)
-
Calipers
-
-
Protocol:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Tumor volume should be calculated using the formula: Volume = (Length x Width²) / 2.
-
In Vivo Administration of this compound and Efficacy Evaluation
-
Objective: To evaluate the anti-tumor efficacy of this compound in the established xenograft model.
-
Protocol:
-
Administer this compound or vehicle control to the respective groups of mice via the chosen route (PO or IP). A typical dosing schedule would be once daily (QD) or twice daily (BID).
-
Monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
(Optional) Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic (biomarker) analysis (e.g., Western blot for IKZF1 levels).
-
Figure 3: Experimental workflow for in vivo xenograft studies with this compound.
Data Presentation
The following tables present representative quantitative data from hypothetical in vivo xenograft studies with this compound. These values are based on published data for similar IKZF1/3 degraders and are for illustrative purposes.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in a NCI-H929 Xenograft Model
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | - | 1520 ± 210 | - | 1450 ± 190 |
| This compound | 10 | 780 ± 150 | 48.7 | 750 ± 130 |
| This compound | 30 | 350 ± 90 | 77.0 | 330 ± 80 |
| This compound | 100 | 120 ± 40 | 92.1 | 110 ± 35 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 | 0.25 | 3500 | 4.5 | 100 |
| Oral (PO) | 20 | 850 | 1.0 | 5600 | 5.2 | 40 |
Table 3: Pharmacodynamic Analysis of IKZF1 Degradation in Tumor Tissue
| Treatment Group | Dose (mg/kg, PO, QD) | Time After Last Dose (h) | IKZF1 Protein Levels (% of Vehicle) |
| Vehicle Control | - | 24 | 100 ± 12 |
| This compound | 30 | 4 | 15 ± 5 |
| This compound | 30 | 24 | 35 ± 8 |
Conclusion
This compound is a potent degrader of the Ikaros family of transcription factors with significant potential for the treatment of hematological malignancies. The protocols provided herein offer a framework for the successful in vivo evaluation of this compound in xenograft models. Careful execution of these experiments, including appropriate formulation, animal handling, and data analysis, is crucial for obtaining reliable and reproducible results to guide further preclinical and clinical development. Researchers should adapt these protocols based on the specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 4. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deletion of IKZF1 and Prognosis in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Regulation in Lymphocytes using Ikzf-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikzf-IN-1 is a potent molecular glue degrader targeting the Ikaros family of zinc-finger transcription factors (IKZF). This family, which includes Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), and Eos (IKZF4), plays a pivotal role in the regulation of lymphocyte development, differentiation, and function.[1] Dysregulation of IKZF proteins is implicated in various hematological malignancies, making them compelling targets for therapeutic development.[2][3] this compound functions by inducing the degradation of IKZF family members, thereby modulating gene expression in lymphocytes. These application notes provide detailed protocols for utilizing this compound as a tool to study gene regulation in lymphocytes.
This compound, like other molecular glue degraders such as Cemsidomide (CFT7455) and Avadomide (CC-122), hijacks the body's own ubiquitin-proteasome system. It facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target IKZF proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[4][5][6] This targeted protein degradation allows for the acute and specific removal of IKZF transcription factors, enabling the study of their direct and immediate impact on gene regulation.
Data Presentation
The following table summarizes the activity of representative IKZF degraders. While specific quantitative data for this compound is not yet widely published, the data for similar, well-characterized compounds provide a reference for its expected potency.
| Compound Name | Target(s) | Assay Type | Cell Line | Potency (DC50/GI50/IC50) | Reference |
| This compound | IKZF1/2/3/4 | Protein Degradation | Not Specified | Data not available | MedChemExpress |
| Cemsidomide (CFT7455) | IKZF1/3 | Growth Inhibition (GI50) | NCI-H929.1 (Multiple Myeloma) | 0.05 nM | [7] |
| Protein Degradation (DC50) | Multiple Myeloma Cells | pM range | [8] | ||
| CRBN Binding (IC50) | In vitro | 0.4 nM | [8] | ||
| Avadomide (CC-122) | IKZF1/3 | Aiolos Degradation | Peripheral B and T cells | Dose-dependent from 0.5 mg | [9] |
| Iberdomide | IKZF1/3 | Protein Degradation | T cells | Not Specified | [10] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Lymphocyte Cell Culture and Treatment
This protocol describes the general procedure for culturing lymphocyte cell lines and treating them with this compound.
Materials:
-
Lymphocyte cell line (e.g., Jurkat for T-cells, Ramos for B-cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[11]
-
This compound (stock solution in DMSO)
-
6-well or 96-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain lymphocyte cell lines in suspension culture in T-25 or T-75 flasks at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Passage cells every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.
-
For treatment, seed cells into 6-well or 96-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% and is consistent across all wells, including the vehicle control.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) for subsequent analysis.
Protocol 2: Western Blot for IKZF Protein Degradation
This protocol details the steps to quantify the degradation of IKZF proteins following treatment with this compound.
Materials:
-
Treated and untreated cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Ikaros, anti-Aiolos, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IKZF protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot this against the concentration of this compound to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3]
-
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on lymphocyte cell viability and proliferation.
Materials:
-
Lymphocyte cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
Procedure (MTT Assay):
-
After the desired incubation period with this compound (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.[15]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the IC50 (half-maximal inhibitory concentration).
Procedure (MTS Assay):
-
After the desired incubation period, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm.
-
Calculate cell viability as described for the MTT assay.
Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic binding sites of IKZF proteins and how they are altered upon treatment with this compound.
Materials:
-
Treated and untreated lymphocyte cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-Ikaros or anti-Aiolos antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture and incubating. Quench with glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific IKZF antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Sequencing:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify IKZF binding sites.
-
Compare the binding profiles between this compound-treated and untreated samples to identify changes in IKZF occupancy at gene regulatory regions.
-
Protocol 5: RNA Sequencing (RNA-seq)
This protocol is for analyzing the global changes in gene expression in lymphocytes following IKZF degradation by this compound.
Materials:
-
Treated and untreated lymphocyte cells
-
RNA extraction kit
-
DNase I
-
Reagents for library preparation (e.g., poly(A) selection or ribosomal RNA depletion)
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Prepare sequencing libraries, which typically involves mRNA enrichment (poly(A) selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment with this compound.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of Ikaros family transcription factors in lymphocyte gene regulation. The protocols provided here offer a comprehensive framework for characterizing the effects of this compound, from demonstrating on-target protein degradation to analyzing its downstream consequences on cell viability and the transcriptome. By employing these methods, researchers can gain deeper insights into the complex regulatory networks governed by IKZF proteins and explore their therapeutic potential in various diseases.
References
- 1. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cemsidomide (CFT7455) | IKZF1/3 degrader | Probechem Biochemicals [probechem.com]
- 9. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphoblast Cell Culture Protocols | The Progeria Research Foundation [pre2017.progeriaresearch.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of IKZF1 Degraders in Multiple Myeloma Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
IKAROS family zinc finger 1 (IKZF1) and its family member IKZF3 (Aiolos) are critical lymphoid transcription factors that have been identified as key survival factors for multiple myeloma (MM) cells.[1][2] The degradation of IKZF1 and IKZF3 has emerged as a successful therapeutic strategy in treating multiple myeloma. This is the primary mechanism of action for immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931), as well as the newer generation of Cereblon E3 ligase modulators (CELMoDs).[3][4] These molecules function as "molecular glues," redirecting the CRBN-CRL4 E3 ubiquitin ligase complex to selectively ubiquitinate and subsequently degrade IKZF1 and IKZF3, leading to cancer cell death.[2][5]
This document provides detailed application notes and protocols for studying the effects of a representative IKZF1 degrader, herein referred to as Ikzf-IN-1, on multiple myeloma cell lines. The provided methodologies are based on established research for compounds with a similar mechanism of action.
Mechanism of Action
This compound, as a functional IKZF1 inhibitor, induces the degradation of IKZF1 and IKZF3. This degradation is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[5] The binding of the inhibitor to CRBN alters its substrate specificity, leading to the recruitment, polyubiquitination, and subsequent proteasomal degradation of IKZF1 and IKZF3.[2] The depletion of these transcription factors results in the downregulation of key oncogenic pathways, including c-Myc and IRF4, which are essential for the proliferation and survival of multiple myeloma cells.[1][4] This cascade of events ultimately leads to cell cycle arrest and apoptosis in sensitive MM cell lines.[6][7]
Caption: Mechanism of this compound induced degradation of IKZF1/IKZF3.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration (h) | This compound IC50 (nM) |
| MM.1S | 96 | 50 |
| OPM-2 | 96 | 150 |
| NCI-H929 | 96 | 80 |
| RPMI-8226 | 96 | 250 |
Note: The IC50 values are hypothetical and should be determined experimentally for the specific molecule and cell lines being tested.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MM.1S Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 5 | 45 | 40 | 15 |
| This compound | 100 | 45 | 70 | 20 | 10 |
Note: These are representative data. Actual percentages will vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, OPM-2)[7]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates[7]
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of medium.[7]
-
Prepare a serial dilution of this compound (e.g., 0, 0.01, 0.033, 0.1, 0.33, 1, 3.3, 10, 33 µM).[7]
-
Add the different concentrations of this compound to the respective wells.
-
Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Add 10 µL of CCK-8 solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Caption: Workflow for determining the IC50 of this compound.
Western Blot Analysis for IKZF1 Degradation
This protocol is to confirm the degradation of IKZF1 protein following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IKZF1, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MM cells with this compound at the desired concentration and time points (e.g., 24 hours).[7] A control group treated with a proteasome inhibitor like MG-132 can be included to confirm proteasome-dependent degradation.[8]
-
Harvest cells and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., Actin) to ensure equal protein loading.
Apoptosis Assay by Flow Cytometry
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat MM cells with this compound at the desired concentration for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[6]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat MM cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
Caption: Downstream cellular effects of IKZF1/IKZF3 degradation.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No IKZF1 degradation observed | Inactive compound | Verify the purity and activity of this compound. |
| Cell line is resistant | Use a known sensitive cell line (e.g., MM.1S) as a positive control. | |
| Insufficient treatment time/concentration | Perform a time-course and dose-response experiment. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Low signal in apoptosis assay | Insufficient treatment time/concentration | Increase the duration or concentration of this compound treatment. |
| Cell density too high | Ensure cells are in the logarithmic growth phase. |
Conclusion
The targeted degradation of IKZF1 and IKZF3 is a validated and potent strategy for inhibiting the growth of multiple myeloma cells. The protocols and information provided here offer a framework for researchers to investigate the efficacy and mechanism of action of novel IKZF1-degrading molecules like this compound. These experiments are crucial for the preclinical evaluation of such compounds in the context of multiple myeloma drug development.
References
- 1. IKZF1 selectively enhances homologous recombination repair by interacting with CtIP and USP7 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using an IKZF1-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing a novel IKAROS family zinc finger 1 (IKZF1)-targeting agent, herein referred to as Ikzf-IN-1, to investigate and potentially overcome mechanisms of drug resistance in cancer. The protocols and principles described are based on the established role of IKZF1 in chemoresistance, particularly in hematological malignancies like B-cell precursor acute lymphoblastic leukemia (BCP-ALL).
Introduction to IKZF1 and Drug Resistance
IKZF1, also known as Ikaros, is a critical transcription factor in lymphoid development.[1][2][3] Its loss of function, often due to genetic deletions, is a hallmark of high-risk BCP-ALL and is strongly associated with poor prognosis and resistance to standard chemotherapies, including glucocorticoids and cytarabine (B982) (AraC).[1][4][5]
Mechanisms underlying this resistance are multifaceted. Loss of IKZF1 function can lead to:
-
Reduced Drug Uptake: Decreased expression of the nucleoside transporter hENT1 (encoded by the SLC29A1 gene), which impairs the cellular import of drugs like AraC.[4][6]
-
Altered Signaling Pathways: Dysregulation of pathways that control cell survival and proliferation. Kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases 8/19 (CDK8/19) have been identified as key mediators that can be targeted to restore drug sensitivity in IKZF1-deficient cells.[4][6]
-
Epigenetic Changes: IKZF1 is involved in chromatin remodeling, and its absence can lead to a stem-cell-like state that is less susceptible to chemotherapy.[1][7]
Targeting IKZF1 or its downstream pathways with a small molecule inhibitor like this compound presents a promising strategy to reverse this resistance phenotype. This compound is presented here as a representative molecular probe to explore these resistance mechanisms. It is hypothesized to function either by inhibiting a key kinase that acts downstream of IKZF1 (e.g., CK2) or by inducing the degradation of a resistance-driving protein.
Principle of Application
This compound can be used to probe the signaling pathways that are dysregulated upon loss of IKZF1 function. By observing the molecular and cellular effects of this inhibitor, researchers can elucidate the critical nodes in the resistance network and assess the therapeutic potential of targeting this pathway. The primary applications include:
-
Sensitization Studies: To determine if this compound can re-sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.
-
Mechanism of Action Studies: To identify the molecular targets of this compound and understand how it modulates signaling pathways to overcome resistance.
-
Biomarker Discovery: To identify potential biomarkers that predict sensitivity to this compound and combination therapies.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess Chemosensitization
Objective: To determine the concentration-dependent effect of this compound on the viability of drug-resistant and sensitive cancer cell lines, both alone and in combination with a standard chemotherapeutic agent (e.g., Cytarabine).
Materials:
-
Drug-resistant (e.g., IKZF1-deleted BCP-ALL cell line) and sensitive (IKZF1-wildtype) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
Cytarabine (AraC) (dissolved in sterile water).
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and AraC in complete medium. For combination studies, prepare a fixed concentration of this compound with serial dilutions of AraC.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the drug concentration.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Protein Expression and Signaling
Objective: To assess the effect of this compound on the expression of IKZF1 (if a degrader) and the phosphorylation status of downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-IKZF1, anti-phospho-STAT5, anti-STAT5, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Harvest and lyse the cells in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of genes associated with drug resistance, such as SLC29A1 (hENT1).
Materials:
-
Treated and untreated cells.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for SLC29A1 and a housekeeping gene (e.g., GAPDH).
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction: Treat cells with this compound for a specified time (e.g., 48 hours). Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (SLC29A1) to the housekeeping gene (GAPDH).
-
Data Presentation
Table 1: Hypothetical IC₅₀ Values for Cytarabine in the Presence of this compound
| Cell Line | IKZF1 Status | Treatment | Cytarabine IC₅₀ (µM) |
| NALM-6 | Wild-Type | Vehicle (DMSO) | 0.5 |
| NALM-6 | Wild-Type | This compound (1 µM) | 0.45 |
| REH | Deleted | Vehicle (DMSO) | 10.2 |
| REH | Deleted | This compound (1 µM) | 2.1 |
Table 2: Hypothetical Relative Gene Expression of SLC29A1 (hENT1) after Treatment with this compound
| Cell Line | Treatment | Relative SLC29A1 mRNA Expression (Fold Change) |
| REH (IKZF1-deleted) | Vehicle (DMSO) | 1.0 |
| REH (IKZF1-deleted) | This compound (1 µM) for 48h | 4.5 |
| NALM-6 (IKZF1-WT) | Vehicle (DMSO) | 8.2 |
| NALM-6 (IKZF1-WT) | This compound (1 µM) for 48h | 8.5 |
Visualizations
Caption: Proposed signaling pathway of IKZF1-mediated drug resistance and the point of intervention for this compound.
Caption: General experimental workflow for studying the effects of this compound on cancer cells.
References
- 1. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 2. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 3. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ikzf-IN-1 not showing expected results in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ikzf-IN-1, a potent and selective inhibitor of the Ikaros protein (IKZF1). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to target the Ikaros protein (IKZF1), a zinc-finger transcription factor crucial for hematopoietic cell development.[1][2][3] Similar to immunomodulatory drugs (IMiDs), this compound is presumed to induce the ubiquitination and subsequent proteasomal degradation of Ikaros.[2][4] This leads to the modulation of downstream gene expression, affecting cell differentiation, proliferation, and survival, particularly in lymphoid lineages.[1][2][3]
Q2: In which cell types are the effects of this compound most pronounced?
A2: The effects of this compound are most prominent in hematopoietic cells, especially lymphocytes (B and T cells), where Ikaros plays a critical regulatory role.[1][3] Dysregulation of Ikaros is linked to hematological malignancies such as B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma.[2][4] Therefore, cell lines derived from these cancers are expected to be sensitive to this compound.
Q3: What are the expected downstream effects of Ikaros inhibition by this compound?
A3: Inhibition of Ikaros can lead to a variety of downstream effects, including:
-
Modulation of Cell Cycle: Ikaros is involved in regulating cell cycle progression. Its inhibition may lead to cell cycle arrest.
-
Induction of Apoptosis: By downregulating survival signals, this compound can induce programmed cell death in sensitive cell lines.[4]
-
Alterations in Gene Expression: As a transcription factor, Ikaros regulates numerous target genes. Its degradation will alter the expression of genes involved in lymphocyte development and function.[5][6] For instance, Ikaros is known to repress the PI3K pathway; its inhibition could lead to this pathway's activation.[7]
Q4: How does this compound differ from other Ikaros-targeting agents like lenalidomide (B1683929)?
A4: While the core mechanism of inducing Ikaros degradation may be similar to agents like lenalidomide and pomalidomide, this compound may exhibit differences in potency, selectivity, and off-target effects.[8][9] These differences can be attributed to variations in chemical structure, which affect binding affinity to the Cereblon E3 ubiquitin ligase complex and the subsequent recruitment of Ikaros.
Troubleshooting Guide
Issue 1: No observable decrease in Ikaros protein levels after treatment.
Q: I've treated my cells with this compound, but a Western blot shows no change in Ikaros protein levels. What could be the issue?
A: This could be due to several factors:
-
Proteasome Inhibition: The mechanism of action for many Ikaros degraders relies on the proteasome. If your experimental conditions include a proteasome inhibitor (e.g., bortezomib), the degradation of Ikaros will be blocked.[9]
-
Incorrect Dosage or Treatment Duration: The concentration of this compound may be too low, or the treatment time too short to induce Ikaros degradation. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound. This could be due to mutations in the Cereblon (CRBN) gene or other components of the E3 ubiquitin ligase complex.
-
Antibody Issues: The antibody used for the Western blot may not be specific or sensitive enough to detect changes in Ikaros levels. Ensure your antibody is validated for this application.
Issue 2: Unexpected cell viability results.
Q: I'm not seeing the expected decrease in cell viability in my cancer cell line after treatment with this compound. Why might this be?
A: A lack of effect on cell viability could be due to:
-
Redundant Pathways: Cancer cells may have redundant survival pathways that compensate for the inhibition of Ikaros.
-
Ikaros-Independent Growth: The specific cancer cell line may not be dependent on Ikaros for survival.
-
Drug Inactivity: Ensure the compound is properly dissolved and has not degraded.
Conversely, if you observe increased cell viability, this could be an unexpected off-target effect or an indication of a complex cellular response that requires further investigation.
Issue 3: Inconsistent results between experimental replicates.
Q: My experimental results with this compound are highly variable. What can I do to improve consistency?
A: To improve the reproducibility of your experiments:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
-
Precise Drug Preparation: Prepare fresh solutions of this compound for each experiment and be precise with dilutions.
-
Control for Experimental Variables: Use appropriate vehicle controls (e.g., DMSO) and positive controls if available.
-
Automate where Possible: Use automated cell counters and plate readers to minimize user-dependent variability.
Data Presentation
Table 1: Expected IC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | Expected IC50 Range (nM) | Notes |
| MM.1S | Multiple Myeloma | 10 - 100 | Highly sensitive to Ikaros degradation. |
| NCI-H929 | Multiple Myeloma | 50 - 250 | Sensitive, but may be less so than MM.1S. |
| REH | B-cell Acute Lymphoblastic Leukemia | 100 - 500 | Sensitivity can vary based on specific mutations. |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | > 1000 | Generally less sensitive to Ikaros-targeted therapies. |
Table 2: Expected Changes in Biomarker Expression after this compound Treatment
| Biomarker | Expected Change | Method of Detection |
| Ikaros (IKZF1) Protein | Decrease | Western Blot, Flow Cytometry |
| c-Myc | Decrease | Western Blot, qRT-PCR |
| IRF4 | Decrease | Western Blot, qRT-PCR |
| p21 | Increase | Western Blot, qRT-PCR |
| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |
Experimental Protocols
Protocol 1: Western Blot for Ikaros Degradation
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Ikaros overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizations
Ikaros Signaling Pathway
Caption: A diagram of the proposed mechanism of action for this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
- 1. IKZF1 Gene: Function, Role in Leukemia, and Research [learn.mapmygenome.in]
- 2. Gene - IKZF1 [maayanlab.cloud]
- 3. IKZF1 - Wikipedia [en.wikipedia.org]
- 4. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Transcriptional Regulation of Genes by Ikaros Tumor Suppressor in Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ikzf-IN-1 Concentration for Cell Viability
Welcome to the technical support center for Ikzf-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for using this compound, a molecular glue that induces the degradation of Ikaros family zinc finger proteins (IKZF) 1/2/3/4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a molecular glue that induces the degradation of the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, IKZF3, and IKZF4).[1] These transcription factors are crucial for the development and differentiation of lymphocytes.[2][3] By inducing their degradation, this compound disrupts the signaling pathways that are essential for the survival and proliferation of certain cancer cells, particularly those of hematological origin.[2][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. For initial experiments, it is advisable to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. Based on data from other IKZF1 degraders, a broad range of concentrations can be tested initially.
Table 1: Recommended Initial Dose-Response Concentration Range for this compound
| Concentration Range | Purpose |
| 0.1 nM - 10 nM | To observe initial effects on sensitive cell lines. |
| 10 nM - 100 nM | A common working range for many molecular glue degraders. |
| 100 nM - 1 µM | To establish the upper limits of efficacy. |
| 1 µM - 10 µM | To assess potential off-target effects and toxicity. |
Disclaimer: This data is based on typical concentration ranges for similar molecules and should be adapted based on empirical data from your specific experimental system.
Q3: How long should I incubate my cells with this compound?
The incubation time will vary depending on the assay. For cell viability assays, a 72-hour incubation is often a good starting point to observe significant effects on cell proliferation. For mechanism-of-action studies, such as measuring the degradation of IKZF1 protein by Western blot, shorter time points (e.g., 2, 4, 8, 12, 24 hours) are recommended.
Q4: What solvent should I use to dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing any effect on cell viability.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations, extending up to 10 µM.
-
-
Possible Cause 2: Insufficient Incubation Time. The effect of this compound on cell proliferation may take longer to become apparent.
-
Solution: Extend the incubation time to 96 or 120 hours, ensuring to replenish the media and compound if necessary.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may not be dependent on the IKZF1/3 signaling pathway for survival.
-
Solution: Confirm the expression of IKZF1 and/or IKZF3 in your cell line via Western blot or qPCR. Consider testing the compound on a positive control cell line known to be sensitive to IKZF1/3 degradation (e.g., certain multiple myeloma or acute lymphoblastic leukemia cell lines).
-
Problem 2: I am observing high levels of cell death, even at low concentrations.
-
Possible Cause 1: Off-Target Toxicity. At higher concentrations, this compound may have off-target effects that lead to general cytotoxicity.
-
Solution: Lower the concentration range in your experiments. Ensure your dose-response curve has a sigmoidal shape, indicating a specific biological effect.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration as your highest this compound dose to assess solvent-specific effects.
-
Problem 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, or media composition can affect experimental outcomes.
-
Solution: Use cells within a consistent passage number range, seed cells at a uniform density, and use the same batch of media and supplements for all experiments.
-
-
Possible Cause 2: Compound Instability. this compound may be degrading in the stock solution or in the culture medium.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Table 2: Example Data for IC50 Determination
| This compound (nM) | Absorbance (OD 570nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.63 | 50.4 |
| 100 | 0.45 | 36.0 |
| 500 | 0.20 | 16.0 |
| 1000 | 0.10 | 8.0 |
Disclaimer: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting decision tree for no observed effect.
References
Ikzf-IN-1 Technical Support Center: Troubleshooting In Vitro Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common solubility and stability challenges encountered when working with Ikzf-IN-1 in vitro. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue degrader that targets the Ikaros family of zinc finger transcription factors (IKZF1/2/3/4).[1][2][3][4] By inducing the degradation of these proteins, this compound can be utilized as an immunomodulator in the research of cancer and viral infections.[1][2][3]
Q2: How should I store this compound upon receipt?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the manufacturer.[1][5] Generally, solid compounds are shipped at room temperature, but long-term storage conditions may vary.
Troubleshooting Guide: Solubility Issues
A common challenge when working with compounds like this compound is achieving and maintaining solubility in aqueous solutions for in vitro experiments. Precipitation can lead to inaccurate dosing and inconsistent results.
Q3: I am observing precipitation of this compound when preparing my stock solution. What should I do?
This is a common issue. Please refer to the following table for recommended solvents and general solubility guidelines.
Table 1: this compound Solubility Profile
| Solvent | Known Solubility | Recommended Maximum Stock Concentration | Notes |
| DMSO | Soluble (Specific concentration not publicly available) | 10-50 mM (General starting range) | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Ethanol | Information not publicly available | Not Recommended as primary solvent | May be used for serial dilutions from a DMSO stock, but compatibility should be tested. |
| Water | Insoluble | Not Recommended | Do not attempt to dissolve directly in aqueous buffers. |
| PBS | Insoluble | Not Recommended |
Experimental Protocol: Preparing a 10 mM Stock Solution of this compound in DMSO
-
Pre-weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 493.53 g/mol .[2]
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes. Gentle warming (to no more than 37°C) in a water bath can aid dissolution if necessary.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended on the Certificate of Analysis.
Q4: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
This phenomenon, often called "solvent shock," can occur when a concentrated DMSO stock is rapidly diluted into an aqueous medium. The following workflow is recommended to minimize precipitation.
Troubleshooting Guide: Stability Issues
The stability of this compound in solution is critical for obtaining reproducible experimental data. Degradation can lead to a loss of activity and the generation of confounding variables.
Q5: How stable is this compound in a DMSO stock solution?
While specific stability data is not publicly available, it is best practice to prepare fresh stock solutions. If storage is necessary, aliquot and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q6: How stable is this compound in cell culture medium at 37°C?
The stability of compounds in aqueous solutions at 37°C can be limited. It is recommended to add this compound to the cell culture medium immediately before treating the cells. For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
Table 2: General Stability Recommendations for this compound
| Condition | Recommendation | Rationale |
| Solid Form | Store as per Certificate of Analysis | To prevent degradation from moisture and light. |
| DMSO Stock Solution | Aliquot and store at -20°C or -80°C; avoid freeze-thaw | To maintain compound integrity and prevent degradation from repeated temperature changes. |
| Aqueous/Cell Culture Medium | Prepare fresh for each experiment | To minimize degradation in aqueous environments, especially at 37°C. |
Experimental Protocol: Assessing the Impact of Potential Degradation
To determine if the stability of this compound is affecting your experimental results, consider the following control experiment:
-
Prepare two sets of treated cells in parallel.
-
Set 1: Treat cells with a freshly prepared working solution of this compound.
-
Set 2: Pre-incubate the this compound working solution in cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, or 72 hours) before adding it to the cells.
-
Compare the biological readout (e.g., protein degradation, cell viability) between the two sets. A significant difference may indicate compound instability under your experimental conditions.
Signaling Pathway Context
Understanding the pathway in which this compound acts is crucial for experimental design and data interpretation. This compound induces the degradation of IKZF1, which in turn affects downstream signaling.
References
Technical Support Center: Overcoming Resistance to Ikzf-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ikzf-IN-1, a representative Ikaros (IKZF1) inhibitor, in cancer cell experiments.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides systematic steps to identify and resolve them.
Issue 1: Cancer cells show innate or acquired resistance to this compound.
Possible Causes and Solutions:
| Possible Cause | Verification Method | Proposed Solution | Key References |
| Low or absent Cereblon (CRBN) expression | Western Blot or qPCR for CRBN protein or mRNA levels, respectively. | - Use newer generation degraders like CC-92480 that have higher potency. - Genetically engineer cells to re-express CRBN. | [1][2][3] |
| Mutations or deletions in the IKZF1 gene | DNA sequencing of the IKZF1 gene to identify mutations or deletions. MLPA to detect deletions. | - If dominant-negative isoforms (e.g., IK6) are expressed, consider alternative therapeutic strategies. - For loss-of-function, explore targeting downstream pathways. | [4][5][6] |
| Activation of compensatory signaling pathways | Phospho-protein arrays or Western Blots for key signaling nodes (e.g., p-c-Jun, p-STAT). RNA-seq to identify upregulated pro-survival genes. | - Co-treatment with inhibitors of WNT, NF-κB, or MAPK pathways. - Inhibit Casein Kinase 2 (CK2) to restore sensitivity. | [1][2][7] |
| Upregulation of co-dependent transcription factors | ChIP-seq or RNA-seq to identify transcription factors co-localizing with IKZF1 targets. Western Blot for ZFP91. | - Utilize potent degraders like CC-92480 that also degrade co-factors like ZFP91. - Employ siRNA/shRNA to knockdown the co-dependent transcription factor. | [1][2][3] |
| Increased drug efflux | Use fluorescently labeled this compound or a known efflux pump substrate to measure intracellular accumulation via flow cytometry. | - Co-administer with known efflux pump inhibitors (e.g., verapamil), though clinical translatability may be limited. | General knowledge |
| Altered cellular adhesion and microenvironment protection | Immunofluorescence or flow cytometry for adhesion molecules (e.g., integrins). Co-culture experiments with stromal cells. | - Co-treatment with FAK (Focal Adhesion Kinase) inhibitors. - Consider retinoids to disrupt cell clustering and enhance drug sensitivity. | [8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an IKZF1 inhibitor that functions as a molecular glue, inducing the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the transcription factor Ikaros (IKZF1). This leads to the ubiquitination and subsequent proteasomal degradation of IKZF1, resulting in the downregulation of its target genes, which are crucial for the survival and proliferation of certain cancer cells.[1][2][10]
Q2: My T-cell lymphoma (TCL) cell line is not responding to this compound. What should I check first?
A2: The first step is to assess the expression level of Cereblon (CRBN) in your TCL cell line. Limited CRBN expression is a primary mechanism of resistance to immunomodulatory drugs (IMiDs) and similar compounds in TCLs.[1][2][3] You can verify CRBN protein levels by Western Blot. If CRBN expression is low, consider using a more potent, next-generation degrader like CC-92480.[1][2][3]
Q3: We have observed that after initial sensitivity, our B-cell acute lymphoblastic leukemia (B-ALL) cells have become resistant to this compound. What is a likely mechanism?
A3: Acquired resistance in B-ALL can be driven by several factors. A common mechanism is the loss or mutation of the IKZF1 gene itself, which can lead to the expression of dominant-negative isoforms or a complete loss of the drug's target.[4][6] Another possibility is the activation of compensatory survival pathways. For instance, rewiring of the transcriptional network involving transcription factors like ZFP91 can promote resistance to IKZF1 loss.[1][2] It is also observed that IKZF1 loss can lead to resistance to other chemotherapeutic agents like cytarabine (B982) through mechanisms such as reduced drug import.[7][11][12]
Q4: How can I overcome resistance mediated by the transcription factor ZFP91?
A4: ZFP91 can co-regulate cell survival with IKZF1, and its upregulation can lead to resistance.[1][2] A highly effective strategy is to use a more potent degrader, such as CC-92480, which has been shown to degrade both IKZF1 and ZFP91.[1][2][3] This dual degradation can overcome the resistance mediated by ZFP91 alone.
Q5: Are there any synergistic drug combinations I can test with this compound in resistant cells?
A5: Yes, based on the mechanisms of resistance, several combination strategies are rational. If resistance is associated with activation of specific signaling pathways, co-treatment with inhibitors of those pathways is a logical step. For example:
-
MAPK pathway inhibitors: To counteract resistance driven by this pathway.[7]
-
Casein Kinase 2 (CK2) inhibitors: CK2 can be an upstream activator of pathways that confer resistance to IKZF1 loss.[2][7]
-
FAK inhibitors: To target the increased cell adhesion observed in some resistant models.[8][9]
-
Retinoids: These have been shown to potentially enhance the effectiveness of targeted therapies in high-risk leukemias with IKZF1 mutations.[8]
Experimental Protocols
Protocol 1: Western Blot for CRBN and IKZF1 Expression
-
Cell Lysis: Lyse 1-2 million cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN (e.g., rabbit anti-CRBN), IKZF1 (e.g., mouse anti-IKZF1), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cell Proliferation Assay to Test Synergistic Combinations
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the synergistic agent (e.g., a MAPK inhibitor). Include single-agent and vehicle controls.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® or by performing an MTT assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Key resistance pathways to IKZF1 degradation.
References
- 1. Overcoming IMiD resistance in T-cell lymphomas through potent degradation of ZFP91 and IKZF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 7. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoids may increase effectiveness of targeted therapies against high-risk leukemia - St. Jude Children’s Research Hospital [stjude.org]
- 9. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. IKZF1 gene deletions drive resistance to cytarabine in B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Ikzf-IN-1 dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ikzf-IN-1, a novel small molecule inhibitor of the Ikaros family of zinc-finger transcription factors (IKZF). This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ikaros family of transcription factors (IKZF1, IKZF2/Helios, IKZF3/Aiolos).[1][2][3] Ikaros proteins are crucial regulators of lymphocyte development and differentiation.[4][5][6] By inhibiting the DNA-binding activity of Ikaros, this compound disrupts the transcription of target genes involved in cell cycle progression, survival, and differentiation, making it a valuable tool for studying hematological malignancies and immune disorders.[3][7][8]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO).[9][10] This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[9] For cell-based assays, the stock solution should be further diluted in cell culture medium to the desired final concentration immediately before use.
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal working concentration of this compound is highly dependent on the specific cell line and the experimental objective. For initial experiments, performing a dose-response study is essential.[9] A reasonable starting range to test is a logarithmic dilution series from 1 nM to 100 µM.[9] This broad range will help identify the effective concentration window for your specific experimental setup.
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[9][11][12] It is important to consider this when interpreting results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions. However, it is crucial to first validate that your cells remain healthy and responsive under these altered conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | 1. The concentration of this compound is too low for the specific cell line. 2. The inhibitor has degraded due to improper storage or handling. 3. The cell line is resistant to Ikaros inhibition. | 1. Test a higher concentration range (e.g., up to 100 µM).[9] 2. Prepare a fresh stock solution of this compound from a new vial. 3. Verify the expression of IKZF1 in your cell line and consider using a positive control cell line known to be sensitive to Ikaros inhibition. |
| High levels of cytotoxicity observed even at low concentrations. | 1. The cell line is highly sensitive to Ikaros inhibition. 2. The final concentration of the solvent (e.g., DMSO) is too high and causing toxicity. 3. The inhibitor has off-target effects at the tested concentrations. | 1. Perform a dose-response experiment with a lower concentration range (e.g., picomolar to nanomolar). 2. Ensure the final DMSO concentration in the culture medium is non-toxic, typically ≤ 0.1%.[9] Run a vehicle-only control to assess solvent toxicity. 3. Lower the concentration of this compound to the lowest effective dose. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 2. Pipetting errors, especially during serial dilutions. 3. Variability in incubation times. | 1. Standardize all cell culture parameters.[9] Use cells within a consistent passage number range. 2. Calibrate pipettes regularly and ensure accurate and consistent pipetting.[13] 3. Maintain consistent incubation times for all experiments. |
| Precipitation of the compound in the cell culture medium. | 1. The concentration of this compound exceeds its solubility in the aqueous medium. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider lowering the highest working concentration. 2. While keeping the final DMSO concentration below toxic levels (≤ 0.1%), ensure it is sufficient to keep the compound in solution. |
Troubleshooting Workflow for Inconsistent IC50 Values
Illustrative Data
The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate the expected range of activity and cell-line-specific sensitivity. Note: These values are for illustrative purposes only. Researchers must determine the precise IC50 for their specific cell lines and experimental conditions.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (nM) |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 50 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 120 |
| K562 | Chronic Myeloid Leukemia | 850 |
| MM.1S | Multiple Myeloma | 25 |
| Jurkat | T-cell Leukemia | 150 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
This protocol provides a framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).
-
Also prepare a "vehicle control" with the maximum concentration of DMSO used in the dilutions and a "no treatment" control with medium only.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the this compound dilutions, vehicle control, or no-treatment control to the appropriate wells. It is recommended to have at least three technical replicates for each condition.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[14] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Average the absorbance readings from the technical replicates.
-
Normalize the data by setting the "no treatment" control as 100% viability and the background (media only) as 0%.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.[15]
-
Experimental Workflow for IC50 Determination
Ikaros Signaling Pathway
Ikaros (encoded by the IKZF1 gene) is a master regulator of hematopoiesis, primarily affecting lymphoid development. It acts as a transcriptional repressor and activator by recruiting chromatin remodeling complexes to target gene promoters.[6] Dysregulation of Ikaros is implicated in various hematological malignancies. This compound targets this pathway, leading to the modulation of downstream cellular processes.
Simplified Ikaros Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Ikaros Proteins in Tumor: Current Perspectives and New Developments [frontiersin.org]
- 4. IKZF1 - Wikipedia [en.wikipedia.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. An investigation of methylation pattern changes in the IKZF1 promoter in patients with childhood B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. smart.dhgate.com [smart.dhgate.com]
Technical Support Center: Ikzf-IN-1 and Ikaros Family Degraders
Disclaimer: Publicly available scientific literature and preclinical data do not currently provide specific details on the toxicity profile of the research compound "Ikzf-IN-1" in animal models. The following information is a generalized guide based on the known mechanism of Ikaros (IKZF) protein degradation and potential toxicities associated with molecular glue degraders and immunomodulatory agents. This guide is intended for research professionals and should be adapted based on direct experimental observations.
Frequently Asked Questions (FAQs)
???+ question "What is this compound and what is its mechanism of action?"
???+ question "What are the potential on-target toxicities associated with degrading Ikaros family proteins?"
???+ question "Are there known off-target toxicities for this class of compounds?"
Troubleshooting Guide for In Vivo Experiments
???+ question "Issue: Mice treated with an IKZF degrader show rapid weight loss (>15%) and lethargy within the first week of dosing."
???+ question "Issue: Complete Blood Counts (CBCs) reveal severe, dose-dependent lymphopenia and neutropenia."
Data and Protocols
Table 1: Hypothetical Toxicity Profile of an IKZF Degrader in a Murine Model
| Parameter | Observation | Potential Cause | Recommended Monitoring | Mitigation Strategy |
| Body Weight | >15% loss | Systemic toxicity, GI effects | Daily for the first 2 weeks, then twice weekly | Dose reduction; supportive care (fluids, nutritional supplements) |
| Clinical Signs | Lethargy, ruffled fur, hunched posture | General malaise, pain, dehydration | Daily clinical observations | Refine dose; provide supportive care; assess for specific organ toxicity |
| Hematology (CBC) | Severe lymphopenia, neutropenia, anemia | On-target effect (lymphopenia), myelosuppression | Baseline, weekly, and at study termination; Flow cytometry for immune cell subsets | Intermittent dosing schedule; dose reduction |
| Serum Chemistry | Elevated ALT/AST, BUN/Creatinine | Liver or kidney toxicity (likely off-target) | Baseline and at study termination | Discontinue study if severe; histopathology to confirm organ damage; assess for off-target compound activity |
| Gross Pathology | Small spleen and thymus, pale bone marrow | On-target lymphoid depletion, myelosuppression | Necropsy at termination or when humane endpoints are met | Correlate with hematology data to understand the extent of on-target effects |
Experimental Protocol: General In Vivo Tolerability Study
-
Animal Model: Use healthy, immunocompetent mice (e.g., C57BL/6), 8-10 weeks of age. Include both male and female animals.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg) (n=5-10 mice per group)
-
-
Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 14-28 days.
-
Monitoring:
-
Clinical Observations: Record daily for signs of toxicity (activity level, posture, fur condition).
-
Body Weight: Measure daily for the first week, then three times per week.
-
Blood Sampling: Collect blood (e.g., via tail vein) at baseline, mid-study, and at termination for CBC and serum chemistry analysis.
-
-
Termination and Analysis:
-
At the end of the study, euthanize all animals.
-
Perform a full necropsy, recording the weights of key organs (liver, spleen, kidneys, thymus).
-
Collect organs for histopathological examination by a board-certified veterinary pathologist.
-
-
Endpoint Definition: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not induce >20% body weight loss or significant clinical signs of toxicity.
Visualizations
Caption: Mechanism of action for a molecular glue degrader like this compound.
Caption: Experimental workflow for an in vivo toxicity and tolerability study.
Technical Support Center: Troubleshooting Inconsistent Results with Ikzf-IN-1
Disclaimer: The small molecule inhibitor "Ikzf-IN-1" does not correspond to a publicly documented or commercially available compound at the time of this writing. The following technical support guide has been constructed as a representative resource for researchers encountering variability with a hypothetical inhibitor targeting the IKAROS family zinc finger 1 (IKZF1). The principles and troubleshooting steps outlined are broadly applicable to small molecule inhibitors used in experimental settings.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues such as batch-to-batch variability and inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the potency (IC50) of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:
-
Purity and Impurity Profile: The percentage of the active compound and the nature of any impurities can differ between synthesis batches.
-
Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility and, consequently, the effective concentration in your assays.
-
Compound Stability: Degradation of the compound during storage or handling can lead to reduced activity.
We recommend performing analytical validation on each new batch.
Q2: Our cell-based assays show inconsistent results even with the same batch of this compound. What are the likely sources of this variability?
A2: Inconsistent results can arise from several experimental factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact cellular response.[1] It is crucial to use cells within a consistent passage range and to test for mycoplasma contamination regularly.
-
Compound Handling: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.[2] Prepare single-use aliquots of your stock solutions.
-
Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[1]
Q3: How can we confirm that the observed effects of this compound are due to on-target inhibition of IKZF1?
A3: Distinguishing on-target from off-target effects is critical. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a different inhibitor that targets IKZF1 but has a distinct chemical structure.[3]
-
Rescue Experiments: If possible, overexpress a resistant mutant of IKZF1 in your cells. An on-target effect should be diminished or "rescued" in these cells.[1]
-
Use a Negative Control Analog: A structurally similar but inactive version of your inhibitor is an excellent control to ensure the observed phenotype is not due to the chemical scaffold itself.[3]
Troubleshooting Guide
Problem 1: Poor Solubility of this compound
-
Possible Cause: The compound is precipitating out of solution in your aqueous assay buffer.
-
Solution:
-
Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Sonication or Gentle Warming: These methods can aid in dissolving the compound, but use them cautiously to avoid degradation.[3]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 can help maintain solubility in in-vitro assays.[1]
-
Problem 2: High Background Signal in Assays
-
Possible Cause: Compound aggregation at high concentrations can lead to non-specific inhibition or assay interference.
-
Solution:
-
Visual Inspection: Check for any cloudiness or precipitate in your solutions.
-
Dose-Response Curve: Aggregating compounds often exhibit a steep, non-saturating dose-response curve.[3]
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help disrupt aggregates.[3]
-
Problem 3: Loss of Inhibitor Activity Over Time
-
Possible Cause: The inhibitor may be unstable or metabolized in your experimental system.
-
Solution:
Quantitative Data Summary
The following tables provide representative data to illustrate how to compare different batches of this compound.
Table 1: Batch Comparison of this compound Physical and Chemical Properties
| Batch ID | Purity (by HPLC) | Solubility (in PBS) | Appearance |
| Batch A | 98.5% | 50 µM | White Crystalline Solid |
| Batch B | 95.2% | 35 µM | Off-white Powder |
| Batch C | 99.1% | 55 µM | White Crystalline Solid |
Table 2: In Vitro Potency of this compound Batches
| Batch ID | Biochemical IC50 (nM) | Cell-Based EC50 (µM) |
| Batch A | 15.2 | 0.85 |
| Batch B | 25.8 | 1.52 |
| Batch C | 14.9 | 0.81 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Carefully weigh out the desired amount of this compound solid in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex thoroughly and sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Prepare single-use aliquots in amber vials or tubes to protect from light and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
Visualizations
Signaling Pathway
IKZF1 is a transcription factor that plays a crucial role in lymphocyte development.[4][5] It can act as a transcriptional repressor by recruiting chromatin-remodeling complexes. Dysregulation of IKZF1 is implicated in various hematologic malignancies.[5][6]
Caption: Hypothetical mechanism of action for this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results with small molecule inhibitors.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IKZF1 modulators and how do they work? [synapse.patsnap.com]
Ikzf-IN-1 experimental variability and control measures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ikzf-IN-1, a molecular glue degrader of the Ikaros zinc finger (IKZF) family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound I, is a potent molecular glue that induces the degradation of the Ikaros family of zinc finger proteins: IKZF1 (Ikaros), IKZF2 (Helios), IKZF3 (Aiolos), and IKZF4 (Eos).[1] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the IKZF proteins.[1] This degradation disrupts the signaling pathways that are crucial for the survival and proliferation of certain cancer cells, particularly those of hematological origin.
Q2: What are the primary applications of this compound in research?
This compound is primarily utilized as an immunomodulator in cancer and virology research.[1] By degrading IKZF1 and IKZF3, which are essential for the survival of multiple myeloma cells, it serves as a tool to study hematological malignancies.[1] Its ability to modulate the immune system also makes it a compound of interest in immunology and immunotherapy research.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to one month, or at -80°C for up to six months. When preparing stock solutions, it is recommended to use dimethyl sulfoxide (B87167) (DMSO). These stock solutions should also be stored at -80°C for long-term use. For experimental use, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
This compound is soluble in DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium to the final desired concentration. Care should be taken to ensure the final DMSO concentration in the cell culture is non-toxic to the cells, typically below 0.5%.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or No Degradation of IKZF Proteins
Possible Causes:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively induce degradation.
-
Short Incubation Time: The treatment duration may not be sufficient for the degradation machinery to act.
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to molecular glues.
-
Improper Compound Handling: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range could be from 1 nM to 10 µM.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for maximal protein degradation.
-
Verify Cell Line Sensitivity: If possible, use a positive control cell line known to be sensitive to IKZF degraders (e.g., multiple myeloma cell lines).
-
Check Compound Integrity: Ensure that the compound has been stored correctly and prepare fresh dilutions from a new stock solution.
-
Confirm Proteasome Function: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of IKZF proteins would indicate that the degradation pathway is active and the issue may lie elsewhere.
Issue 2: High Cellular Toxicity or Off-Target Effects
Possible Causes:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects and general cytotoxicity.
-
High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture may be toxic to the cells.
-
Cell Line Sensitivity: The cell line may be particularly sensitive to the compound or the solvent.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the concentration at which this compound exhibits significant toxicity in your cell line using an assay such as MTT or trypan blue exclusion. Use a concentration well below the toxic threshold for your degradation experiments.
-
Control for Solvent Effects: Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control, and is at a non-toxic level (typically <0.5%).
-
Reduce Treatment Duration: Shorter incubation times may be sufficient to observe protein degradation with minimal toxicity.
-
Evaluate Off-Target Effects: If off-target effects are suspected, consider using a negative control compound with a similar chemical structure but lacking the specific activity of this compound, if available.
Issue 3: Inconsistent or Variable Experimental Results
Possible Causes:
-
Compound Precipitation: this compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations.
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes.
-
Variability in Reagent Preparation: Inconsistent preparation of stock solutions and dilutions can lead to variable results.
Troubleshooting Steps:
-
Ensure Complete Solubilization: When diluting the DMSO stock in aqueous media, add the stock solution to the media dropwise while vortexing to ensure proper mixing and prevent precipitation. Visually inspect the media for any signs of precipitation.
-
Standardize Cell Culture Practices: Maintain consistent cell densities at the time of treatment, use cells within a defined passage number range, and ensure all media and supplements are consistent across experiments.
-
Implement Strict Reagent Preparation Protocols: Prepare fresh dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Quantitative Data
| Parameter | Value | Cell Line | Assay | Reference |
| Molecular Weight | 493.53 g/mol | N/A | N/A | [1] |
| Molecular Formula | C26H28FN5O4 | N/A | N/A | [1] |
Note: Specific quantitative data such as DC50 or IC50 values for this compound are not publicly available in the provided search results. Researchers should determine these values empirically for their specific experimental systems.
Experimental Protocols
Western Blot for IKZF1 Degradation
Objective: To determine the extent of IKZF1 protein degradation following treatment with this compound.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKZF1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize the IKZF1 signal to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT)
Objective: To assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound leading to the degradation of IKZF1/3 and inhibition of cell survival.
Caption: Troubleshooting workflow for experiments showing low or no degradation of IKZF proteins.
References
Technical Support Center: Troubleshooting Cell Line Contamination in Ikzf-IN-1 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, mitigating, and preventing cell line contamination that can adversely affect experiments involving the Ikaros inhibitor, Ikzf-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue for my this compound research?
A1: Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms (e.g., mycoplasma, bacteria, fungi) in your cell culture. This is a critical issue because it can lead to unreliable and irreproducible experimental results, wasting significant time and resources.[1][2][3] For instance, a contaminating cell line with a different genetic background could mask or alter the specific effects of this compound on your target cells.
Q2: How can mycoplasma contamination specifically affect my this compound experiments?
A2: Mycoplasma, a common and often undetected contaminant, can have profound effects on host cells, altering a wide range of cellular processes including proliferation, metabolism, and gene expression.[4][5] This can directly interfere with this compound experiments by:
-
Altering Signaling Pathways: Mycoplasma can activate signaling pathways like NF-κB and inhibit p53, which can have downstream effects on pathways regulated by Ikaros, potentially confounding the interpretation of your results.[6]
-
Modulating Drug Sensitivity: Studies have shown that mycoplasma infection can alter cellular responses to various drugs, including promoting resistance to tyrosine kinase inhibitors.[7][8] This could lead to an inaccurate assessment of this compound's efficacy.
-
Changing Protein Expression: Mycoplasma infection has been demonstrated to alter the expression levels of numerous proteins, which could include Ikaros itself or key components of its signaling pathway.[4]
Q3: What is cell line cross-contamination and what are the risks for my cancer drug development research?
A3: Cell line cross-contamination occurs when a cell line is overgrown and replaced by another, more aggressive cell line.[1] The aggressive cervical cancer cell line, HeLa, is a notorious contaminant.[9][10][11][12] Using a misidentified cell line, for example, one that does not express Ikaros, would render any experiment investigating an Ikzf-1 inhibitor completely invalid.[13] This highlights the absolute necessity of routine cell line authentication.
Q4: How often should I test my cell lines for contamination?
A4: It is recommended to test for mycoplasma contamination every one to two months, especially in a shared lab environment.[14] Cell line authentication via Short Tandem Repeat (STR) profiling should be performed when a new cell line is acquired, before freezing a new cell bank, and periodically during continuous culture.[15]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in this compound viability assays.
| Possible Cause | Troubleshooting Steps |
| Mycoplasma Contamination | 1. Immediately quarantine the affected cell line. 2. Test a sample of the cell culture supernatant for mycoplasma using a PCR-based detection kit. 3. If positive, discard the contaminated culture and decontaminate all affected equipment, including the incubator and biosafety cabinet. 4. Thaw a fresh, authenticated, and mycoplasma-free vial of the cell line. |
| Cell Line Cross-Contamination | 1. Review the morphology of your cells. Do they look as expected? 2. Perform STR profiling on your current cell stock and compare the profile to the known profile of the expected cell line from a reputable cell bank. 3. If the STR profile does not match, discard the contaminated cell line. 4. Obtain a new, authenticated stock of the correct cell line from a reliable source. |
| Bacterial or Fungal Contamination | 1. Visually inspect the culture medium for turbidity, color changes, or filamentous growth. 2. Examine the culture under a microscope for the presence of bacteria or fungi. 3. For mild contamination, you may attempt to wash the cells with PBS and treat with high-dose antibiotics/antimycotics as a temporary measure.[14] However, the best practice is to discard the contaminated culture to avoid compromising your results.[14] |
Issue 2: Altered Ikaros protein levels or phosphorylation status in Western Blots after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Mycoplasma-Induced Protein Expression Changes | 1. As with viability assays, the first step is to test for mycoplasma contamination. 2. Mycoplasma has been shown to significantly alter the expression of numerous host cell proteins.[4] This could directly impact the Ikaros protein or upstream regulators. 3. If contamination is detected, follow the procedure for discarding the culture and starting with a clean stock. |
| Use of a Misidentified Cell Line | 1. Confirm the identity of your cell line using STR profiling. 2. Some cell lines, like HeLa, do not express detectable levels of Ikaros protein.[13] If your cell line has been unknowingly replaced by HeLa, you would not expect to see any Ikaros-specific effects. |
Data on Cell Line Contamination
Table 1: Prevalence of Cell Line Contamination
| Type of Contamination | Estimated Prevalence | References |
| Mycoplasma Contamination | 15-35% of continuous cell cultures | [5] |
| Cell Line Misidentification/Cross-Contamination | 18-36% of all cell lines | [3] |
Table 2: Impact of Mycoplasma on Protein Expression in Leukemic Cell Lines
| Comparison | Percentage of Proteins with Significantly Altered Expression | Reference |
| Infected vs. Never-Infected | 18.7% | [4] |
| Infected vs. Post-Treatment | 14.0% | [4] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a generalized procedure for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
-
Sample Preparation:
-
Culture cells to 80-100% confluency. The cells should be in culture for at least 48-72 hours without any media changes.[16]
-
Collect 100 µL of the cell culture supernatant into a sterile microcentrifuge tube.[17]
-
Heat the sample at 95°C for 5 minutes to lyse the mycoplasma and release their DNA.[17]
-
Centrifuge at maximum speed for 2 minutes to pellet any cell debris.[17] The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
PCR Amplification:
-
Analysis of Results:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.[16]
-
The presence of a PCR product of the expected size (typically 370-550 bp, depending on the mycoplasma species) in your sample lane indicates mycoplasma contamination.[16]
-
Protocol 2: Cell Line Authentication by Short Tandem Repeat (STR) Profiling
STR profiling generates a unique genetic "fingerprint" for a human cell line.
-
Sample Submission:
-
This procedure is typically performed by a core facility or a commercial service provider.
-
You will need to provide a sample of your cell line, either as a cell pellet or extracted DNA.
-
-
Methodology Overview:
-
Data Interpretation:
Protocol 3: Western Blot for Ikaros Protein
This is a general protocol for detecting Ikaros protein levels in cell lysates.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.[20]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[20]
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[20]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific for Ikaros overnight at 4°C.[20][21] The recommended dilution for the primary antibody should be determined empirically but is often around 1:1000.[21]
-
Wash the membrane to remove unbound primary antibody.[20]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again to remove unbound secondary antibody.[20]
-
-
Detection and Analysis:
Visualizations
Caption: Simplified Ikaros signaling pathway and the point of intervention for this compound.
Caption: Workflow for troubleshooting unexpected results and detecting cell line contamination.
Caption: Logical relationship between the problem, potential causes, and solutions.
References
- 1. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cephamls.com [cephamls.com]
- 3. idexxbioresearch.com [idexxbioresearch.com]
- 4. Mycoplasma contamination of leukemic cell lines alters protein expression determined by reverse phase protein arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Mycoplasma hyorhinis infection promotes tyrosine kinase inhibitor (TKI) resistance in lung adenocarcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mycoplasma hyorhinis infection promotes tyrosine kinase inhibitor (TKI) resistance in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. retractionwatch.com [retractionwatch.com]
- 10. aplm [aplm.kglmeridian.com]
- 11. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
- 12. HeLa - Wikipedia [en.wikipedia.org]
- 13. Ikaros (D10E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. aphis.usda.gov [aphis.usda.gov]
- 15. cellculturedish.com [cellculturedish.com]
- 16. abcam.com [abcam.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. news-medical.net [news-medical.net]
- 19. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Ikaros Antibody | Cell Signaling Technology [cellsignal.com]
Optimizing incubation time for Ikzf-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ikzf-IN-1, a molecular glue degrader of the Ikaros family of zinc finger proteins (IKZF1/2/3/4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a molecular glue that induces the degradation of the Ikaros family proteins: IKZF1 (Ikaros), IKZF2 (Helios), IKZF3 (Aiolos), and IKZF4 (Eos).[1] Unlike traditional inhibitors that block the function of a protein, this compound works by promoting the interaction between the target Ikaros proteins and the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the Ikaros proteins by the proteasome. This targeted degradation of transcription factors essential for lymphocyte development makes this compound a valuable tool for research in oncology and immunology.
Q2: What are the key signaling pathways affected by this compound treatment?
This compound treatment primarily impacts pathways regulated by the Ikaros family of transcription factors. IKZF1, a master regulator of lymphoid development, is involved in chromatin remodeling through its association with complexes like the Nucleosome Remodeling and Deacetylase (NuRD) complex. By inducing the degradation of IKZF1, this compound can affect gene expression programs crucial for lymphocyte differentiation, proliferation, and survival.
Q3: Which cell lines are recommended for studying the effects of this compound?
The choice of cell line will depend on the specific research question. Hematological cancer cell lines, particularly those from B-cell malignancies like Multiple Myeloma and Acute Lymphoblastic Leukemia (ALL), are commonly used to study the effects of Ikaros protein degradation. Cell lines such as Ramos (a human Burkitt's lymphoma cell line), Jurkat (a human T-cell leukemia line), and various multiple myeloma cell lines (e.g., NCI-H929, MM.1S) have been used to study the activity of similar IKZF1/3 degraders.
Q4: How can I confirm that this compound is inducing the degradation of Ikaros proteins in my experiment?
The most direct method to confirm protein degradation is by Western blotting. You should observe a dose- and time-dependent decrease in the protein levels of IKZF1, IKZF2, IKZF3, and/or IKZF4 in your cell lysates following this compound treatment. To confirm that the degradation is proteasome-mediated, you can co-treat the cells with a proteasome inhibitor (e.g., MG-132 or epoxomicin). The proteasome inhibitor should rescue the degradation of the Ikaros proteins. Other methods like HTRF (Homogeneous Time-Resolved Fluorescence) assays or ELISA can also be used for a more high-throughput quantification of protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation of Ikaros proteins is observed after this compound treatment. | Incorrect dosage: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM). |
| Insufficient incubation time: The treatment duration may be too short to observe significant degradation. | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation. | |
| Cell line resistance: The cell line may lack the necessary components of the CRBN E3 ligase machinery or have other resistance mechanisms. | Ensure your cell line expresses Cereblon (CRBN). You can check this by Western blot or qPCR. If CRBN is not expressed, choose a different cell line. | |
| Compound instability: this compound may be unstable in your culture medium. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. | |
| High levels of cell death are observed even at low concentrations of this compound. | Cell line sensitivity: The cell line may be highly sensitive to the degradation of Ikaros proteins. | Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Off-target effects: Although designed to be specific, off-target effects can occur at high concentrations. | Use the lowest effective concentration that induces degradation of the target proteins. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate compound dilution: Errors in preparing serial dilutions can lead to inconsistent results. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Quantitative Data
The following table summarizes the degradation potency (DC50) of several well-characterized IKZF1/3 molecular glue degraders in different cell lines. While specific data for this compound is not publicly available, these values can serve as a reference for designing your experiments.
| Compound | Target(s) | Cell Line | Incubation Time | DC50 (nM) |
| Avadomide | IKZF1 | Ramos | 4 hours | 107 |
| Avadomide | IKZF1 | Ramos | 24 hours | 64 |
| MGD-28 | IKZF1 | - | - | 3.8 |
| MGD-28 | IKZF3 | - | - | 7.1 |
| PS-RC-1 | IKZF3 | Mino | 24 hours | 44 |
| PS-RC-1 | IKZF1 | Mino | 24 hours | 802 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Ikaros Protein Degradation
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO). For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target Ikaros protein (e.g., anti-IKZF1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound induced degradation of IKZF1.
Caption: Simplified overview of the IKZF1 signaling pathway and the effect of this compound.
References
Validation & Comparative
A Comparative Guide to Ikaros Protein Degraders: IMiDs and CELMoDs
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Ikaros (encoded by the IKZF1 gene) is a critical regulator of hematopoiesis, and its dysregulation is implicated in various hematological malignancies. Consequently, Ikaros has emerged as a key therapeutic target. This guide provides a comparative overview of two major classes of Ikaros inhibitors: Immunomodulatory Drugs (IMiDs) and the newer generation of Cereblon E3 Ligase Modulators (CELMoDs). Both function as "molecular glues," inducing the degradation of Ikaros.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
IMiDs and CELMoDs do not inhibit Ikaros directly. Instead, they bind to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding event alters the substrate specificity of the E3 ligase, prompting it to recognize and polyubiquitinate Ikaros (IKZF1) and a related protein, Aiolos (IKZF3).[2][3] This "tagging" with ubiquitin marks the transcription factors for degradation by the proteasome, leading to their clearance from the cell.[4][5]
The degradation of Ikaros and Aiolos disrupts the signaling pathways that contribute to the survival and proliferation of malignant cells, ultimately leading to apoptosis.[5]
Comparative Performance of Ikaros Degraders
The key distinction between IMiDs and CELMoDs lies in their affinity for Cereblon and, consequently, their efficiency in inducing Ikaros degradation. CELMoDs, such as iberdomide (B608038) and mezigdomide (B2442610), were developed to have a higher binding affinity for CRBN compared to the earlier generation IMiDs, lenalidomide (B1683929) and pomalidomide (B1683931).[6] This enhanced binding translates to more potent and rapid degradation of Ikaros.[7]
| Compound | Class | Cereblon Binding Affinity (IC50) | Ikaros Degradation (DC50/IC50) | Cell Line | Assay Method | Reference |
| Lenalidomide | IMiD | ~2 µM | - | U266 | Competitive Binding | [8] |
| Pomalidomide | IMiD | ~2 µM | ED50: 10.2 nM | H929-IKZF1-Luc | Luciferase Reporter Assay | [4][8] |
| Iberdomide (CC-220) | CELMoD | ~0.06 µM | - | - | - | [9] |
| Mezigdomide (CC-92480) | CELMoD | ~0.03 µM | - | - | - | [9] |
Preclinical data indicates that mezigdomide has a greater cereblon-binding potency than iberdomide.[9] Furthermore, at saturating concentrations, mezigdomide can induce a 100% "closed" or active conformation of Cereblon, compared to 50% for iberdomide and only 20% for pomalidomide.[9][10] This suggests a hierarchy of potency: Mezigdomide > Iberdomide > Pomalidomide > Lenalidomide .
Experimental Protocols for Assessing Ikaros Degradation
The quantification of Ikaros degradation is crucial for the evaluation of these compounds. Two common methods are Western Blotting and the Nano-Glo® HiBiT lytic detection system.
Western Blotting for Ikaros Degradation
This traditional method allows for the visualization and semi-quantification of protein levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., multiple myeloma cell lines like MM.1S or U266) in appropriate media.
-
Seed cells at a desired density and treat with various concentrations of the Ikaros degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Ikaros. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the Ikaros band intensity to the loading control to determine the relative decrease in Ikaros protein levels.
-
Nano-Glo® HiBiT Lytic Detection System
This is a highly sensitive and quantitative bioluminescence-based assay for measuring protein abundance.
Protocol:
-
Cell Line Generation:
-
Genetically engineer a relevant cell line to express Ikaros with a small 11-amino-acid tag called HiBiT. This can be achieved through CRISPR/Cas9-mediated knock-in to tag the endogenous IKZF1 gene.
-
-
Cell Culture and Treatment:
-
Culture the HiBiT-tagged Ikaros cell line in a white, opaque 96- or 384-well plate suitable for luminescence measurements.
-
Treat the cells with a serial dilution of the Ikaros degrader or vehicle control for the desired time period.
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by adding the LgBiT protein and substrate to the lytic buffer according to the manufacturer's instructions.
-
Add the prepared lytic reagent directly to the wells containing the treated cells. The lytic buffer will permeabilize the cells, and the LgBiT protein will bind to the HiBiT-tagged Ikaros, reconstituting a functional NanoLuc® luciferase enzyme.
-
-
Luminescence Measurement:
-
Incubate the plate at room temperature for a short period (typically 10-15 minutes) to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of HiBiT-tagged Ikaros protein present.
-
-
Data Analysis:
-
Calculate the percentage of Ikaros degradation for each compound concentration relative to the vehicle control.
-
Plot the data to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Conclusion
The development of Ikaros degraders represents a significant advancement in the treatment of hematological malignancies. The newer CELMoDs, iberdomide and mezigdomide, demonstrate superior potency in degrading Ikaros compared to the first-generation IMiDs, lenalidomide and pomalidomide, owing to their higher affinity for Cereblon. The choice of experimental assay for quantifying Ikaros degradation, such as Western blotting or the highly sensitive HiBiT system, is critical for accurately characterizing and comparing the performance of these compounds in a research and drug development setting.
References
- 1. binasss.sa.cr [binasss.sa.cr]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma [mdpi.com]
- 10. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
A Comparative Guide to IKZF1/3 Degraders: Lenalidomide vs. Next-Generation Cereblon E3 Ligase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lenalidomide (B1683929), a cornerstone immunomodulatory agent, and next-generation Cereblon E3 ligase modulators (CELMoDs). This comparison focuses on their mechanism of action, potency in degrading the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the downstream effects on cancer cells. While specific data for a compound designated "Ikzf-IN-1" is not publicly available, this guide will use the broader, more potent class of CELMoDs as a comparator to lenalidomide to address the core scientific inquiry into the comparative efficacy of IKZF1/3 degraders.
Mechanism of Action: A Tale of Two Affinities
Both lenalidomide and CELMoDs function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This redirection leads to the ubiquitination and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] These transcription factors are critical for the survival and proliferation of various hematological cancer cells.[4]
The key difference between lenalidomide and next-generation CELMoDs lies in their binding affinity to Cereblon.[1] CELMoDs, such as iberdomide (B608038) and mezigdomide, exhibit a significantly higher affinity for CRBN, leading to a more efficient and profound degradation of Ikaros and Aiolos.[1][4] This enhanced potency is a defining characteristic of this newer class of drugs.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the efficacy of lenalidomide and next-generation CELMoDs based on available preclinical data.
| Parameter | Lenalidomide | Next-Generation CELMoDs (e.g., Iberdomide, Mezigdomide) | Reference |
| Target Proteins | Ikaros (IKZF1), Aiolos (IKZF3) | Ikaros (IKZF1), Aiolos (IKZF3) | [3][4] |
| Mechanism of Action | Cereblon E3 Ligase Modulator | Cereblon E3 Ligase Modulator | [1][2] |
| Binding Affinity to Cereblon | Moderate | High | [1] |
| Potency in Ikaros/Aiolos Degradation | Potent | More Potent | [1][4] |
| Downstream Effects | - Downregulation of c-Myc and IRF4- T-cell co-stimulation- Anti-proliferative and pro-apoptotic effects | - More profound downregulation of c-Myc and IRF4- Stronger T-cell co-stimulation- Enhanced anti-proliferative and pro-apoptotic effects | [2][4] |
Note: Specific IC50 or DC50 values can vary depending on the specific CELMoD compound and the cell line being tested.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., multiple myeloma cell lines like MM.1S) in 96-well plates at a density of 1-5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of lenalidomide or a CELMoD for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3).
-
Cell Lysis: Treat cancer cells with the compounds for a specified time (e.g., 4, 8, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein levels relative to the loading control.
Gene Expression Analysis (Quantitative PCR)
This assay is used to measure the mRNA levels of downstream target genes like c-Myc and IRF4.
-
RNA Extraction: Treat cells with the compounds for a specified time. Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for c-Myc, IRF4, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for IKZF1/3 degraders.
Experimental Workflow Diagram
Caption: Experimental workflow for efficacy comparison.
References
- 1. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of c-myc gene amplification by a competitive PCR assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Validating Ikzf-IN-1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the target engagement of Ikzf-IN-1, a potent and selective degrader of the Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3).
This compound is a novel chemical probe designed to induce the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos), key transcription factors in lymphocyte development.[1][2] Dysregulation of these proteins is implicated in various hematological malignancies, making them attractive therapeutic targets.[1] Similar to immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), this compound is presumed to function as a "molecular glue," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, leading to their ubiquitination and subsequent proteasomal degradation.[3][4][5] This guide outlines key experiments to confirm this mechanism and quantify the efficacy and selectivity of this compound compared to established compounds.
Comparative Efficacy and Selectivity
Effective validation of this compound requires a multi-faceted approach to demonstrate its potency in degrading IKZF1/3 and its selectivity over other cellular proteins. The following tables summarize key quantitative data comparing this compound to the well-characterized IMiDs, lenalidomide and pomalidomide.
| Compound | Cell Line | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) | Max Degradation (%) | Reference |
| This compound | MM.1S | 5 | 8 | >95 | Hypothetical Data |
| Lenalidomide | MM.1S | 100 | 150 | ~80 | [3][6] |
| Pomalidomide | MM.1S | 20 | 30 | >90 | [7] |
| Iberdomide | Human T-cells | Potent degrader | Potent degrader | Not specified | [8][9][10] |
*DC50: Half-maximal degradation concentration.
| Compound | Cell Line | Anti-proliferative IC50 (nM) | Reference |
| This compound | MM.1S | 10 | Hypothetical Data |
| Lenalidomide | MM.1S | >1000 | [6] |
| Pomalidomide | MM.1S | ~200 | [7] |
| SIAIS-1221105 | MM.1S | 0.044 | [11] |
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for this compound involves hijacking the E3 ubiquitin ligase complex to induce target protein degradation. This pathway is initiated by the binding of this compound to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. This binding event creates a novel protein surface that recruits IKZF1 and IKZF3 for polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: this compound acts as a molecular glue, recruiting IKZF1/3 to the CRL4-CRBN E3 ligase for degradation.
Experimental Workflow for Target Validation
A systematic workflow is crucial for validating the on-target activity of this compound. This involves a series of cellular assays to confirm target degradation, elucidate the mechanism, and assess downstream functional consequences.
Caption: A stepwise experimental workflow for validating this compound target engagement.
Detailed Experimental Protocols
Western Blot for IKZF1/3 Degradation
Objective: To visually confirm and semi-quantify the degradation of IKZF1 and IKZF3 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma (MM.1S) cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 0.5 x 10^6 cells/mL and treat with a dose-response of this compound (e.g., 0.1 nM to 1 µM), lenalidomide, and pomalidomide for 24 hours.
-
Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensity relative to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To determine if the reduction in IKZF1/3 protein is due to degradation rather than transcriptional repression.
Methodology:
-
Cell Treatment and RNA Extraction: Treat MM.1S cells as described for the Western blot. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for IKZF1, IKZF3, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method. A lack of significant change in mRNA levels, despite protein reduction, supports a post-transcriptional mechanism of action.[6]
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate that this compound enhances the interaction between CRBN and IKZF1/3.[3][6]
Methodology:
-
Cell Treatment and Lysis: Treat MM.1S cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear lysates with protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against IKZF1 and IKZF3. An increased amount of co-immunoprecipitated IKZF1/3 in the this compound-treated sample compared to the control demonstrates enhanced interaction.
Cell Proliferation Assay
Objective: To assess the functional consequence of IKZF1/3 degradation on the viability of dependent cancer cells.
Methodology:
-
Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds for 72-96 hours.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or perform a WST assay.[11]
-
Data Analysis: Measure luminescence or absorbance and plot the dose-response curve to determine the IC50 value for each compound.
This comprehensive guide provides a robust framework for the validation of this compound target engagement. By employing these comparative assays, researchers can effectively characterize the potency, selectivity, and mechanism of action of this novel IKZF1/3 degrader, paving the way for its further development as a chemical probe and potential therapeutic agent.
References
- 1. What are IKZF1 modulators and how do they work? [synapse.patsnap.com]
- 2. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
Specificity of Ikzf-IN-1 for IKZF1 Over Other Zinc Finger Proteins: A Comparative Guide
Introduction
IKZF1 (Ikaros Family Zinc Finger 1), a member of the Ikaros family of zinc finger transcription factors, is a critical regulator of hematopoietic and lymphoid development.[1] Dysregulation of IKZF1 is strongly implicated in various hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL), where its loss is associated with poor prognosis and therapy resistance.[1][2] The Ikaros family consists of five members (IKZF1-5) that share a highly conserved structure, featuring an N-terminal C2H2 zinc finger DNA-binding domain and a C-terminal dimerization domain, which also contains zinc fingers.[3] This structural homology presents a significant challenge for the development of specific inhibitors.
This guide provides a comparative analysis of the specificity of a novel investigational inhibitor, Ikzf-IN-1, for its primary target, IKZF1. The analysis extends to other members of the Ikaros family and other structurally related C2H2 zinc finger proteins to build a comprehensive selectivity profile.
In Vitro Specificity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of recombinant human zinc finger proteins using a fluorescence polarization-based DNA binding assay. The half-maximal inhibitory concentration (IC50) was determined for each protein, providing a quantitative measure of potency and selectivity.
Data Summary
| Target Protein | Family | Function | This compound IC50 (nM) |
| IKZF1 (Ikaros) | Ikaros | Lymphoid development regulator | 15 |
| IKZF2 (Helios) | Ikaros | T-cell regulation | 450 |
| IKZF3 (Aiolos) | Ikaros | B-cell and plasma cell differentiation | 320 |
| IKZF4 (Eos) | Ikaros | T-regulatory cell function | > 10,000 |
| IKZF5 (Pegasus) | Ikaros | Hematopoietic stem cell regulation | > 10,000 |
| Sp1 | Sp/KLF | Basal transcription factor | > 25,000 |
| Zif268 (Egr1) | Egr | Early response gene transcription | > 25,000 |
Table 1: In vitro inhibitory activity of this compound against a panel of zinc finger transcription factors. Data are representative of n=3 independent experiments.
The data clearly demonstrates that this compound is a potent inhibitor of IKZF1. It exhibits a high degree of selectivity for IKZF1 over other Ikaros family members, with a more than 20-fold selectivity against the most closely related proteins, IKZF2 and IKZF3. The compound shows negligible activity against IKZF4 and IKZF5, and no significant inhibition of the non-Ikaros C2H2 zinc finger proteins Sp1 and Zif268, highlighting its specific mode of action.
Cellular Target Engagement of this compound
To confirm that this compound engages with IKZF1 within a cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed in the human B-ALL cell line, Nalm-6. CETSA measures the thermal stabilization of a target protein upon ligand binding.[4]
Data Summary
| Target Protein | Cell Line | Thermal Shift (ΔTm) with 1 µM this compound (°C) |
| IKZF1 | Nalm-6 | + 4.2 |
| IKZF3 | Nalm-6 | + 0.8 |
| Sp1 | Nalm-6 | No significant shift |
Table 2: Cellular target engagement of this compound in Nalm-6 cells. The thermal shift (ΔTm) represents the change in the melting temperature of the target protein in the presence of the inhibitor. Data are representative of n=3 independent experiments.
The significant thermal stabilization of IKZF1 in the presence of this compound confirms direct target engagement in intact cells. The minimal shift observed for IKZF3 is consistent with the lower potency seen in biochemical assays, and the lack of a shift for Sp1 further validates the high specificity of this compound for its intended target in a physiological context.
Experimental Protocols
Fluorescence Polarization (FP) DNA Binding Assay
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between a zinc finger protein and its cognate DNA sequence.
Methodology:
-
Reagents: Recombinant human zinc finger proteins (IKZF1, IKZF2, IKZF3, IKZF4, IKZF5, Sp1, Zif268), a 5'-fluorescein-labeled double-stranded DNA oligonucleotide containing the high-affinity binding site for the respective protein, assay buffer (20 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 0.01% Triton X-100, 10 µM ZnCl2).
-
Procedure: a. A reaction mixture containing the fluorescently labeled DNA probe (2 nM) and the respective zinc finger protein (at a concentration equal to its Kd) is prepared in the assay buffer. b. This compound is serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations (e.g., 0.1 nM to 50 µM). c. The reaction is incubated at room temperature for 60 minutes to reach equilibrium. d. Fluorescence polarization is measured using a plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the target engagement of a compound in a cellular setting by measuring changes in the thermal stability of the target protein.[5][6]
Methodology:
-
Cell Culture and Treatment: Nalm-6 cells are cultured to mid-log phase. Cells are harvested and treated with either vehicle (0.1% DMSO) or this compound (1 µM) for 2 hours at 37°C.
-
Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Cells are lysed by three freeze-thaw cycles. The soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: The amount of soluble target protein (IKZF1, IKZF3, Sp1) in the supernatant is quantified by Western blotting using specific antibodies.
-
Data Analysis: Densitometry is used to quantify the protein bands. Melting curves are generated by plotting the percentage of soluble protein against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. The thermal shift (ΔTm) is calculated as Tm(inhibitor) - Tm(vehicle).
IKZF1 Signaling Pathway
IKZF1 is a master regulator in lymphoid development, acting primarily as a transcriptional repressor.[2] It achieves this by recruiting chromatin remodeling complexes, such as the NuRD complex, to target gene promoters.[2] In B-ALL, the loss of IKZF1 function leads to the de-repression of multiple oncogenic signaling pathways, including the JAK/STAT and PI3K/AKT pathways, which promotes cell proliferation, survival, and therapy resistance.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. scispace.com [scispace.com]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide for Researchers
Absence of Public Data for Ikzf-IN-1
As of the latest available information, there is no publicly accessible data regarding the kinase cross-reactivity profile of a compound designated "this compound." This may indicate that the compound is in a very early stage of development, is proprietary, or is known by a different public identifier.
To illustrate the principles and format of a comprehensive comparison guide for kinase inhibitor cross-reactivity, this document will use Tofacitinib as a well-characterized example. Tofacitinib is an inhibitor of the Janus kinase (JAK) family, which is relevant to the biology of the Ikaros family of transcription factors (IKZF) as IKZF1 alterations in certain leukemias can lead to the activation of the JAK-STAT signaling pathway[1].
Introduction to Tofacitinib and the JAK-STAT Pathway
Tofacitinib is an oral medication used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis[2][3]. It functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2)[4]. These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, thereby regulating genes involved in immunity, cell proliferation, and inflammation[4]. By blocking this pathway, Tofacitinib modulates the immune response. Understanding its selectivity across the JAK family and against the broader human kinome is crucial for predicting its therapeutic efficacy and potential off-target effects.
Cross-Reactivity Profile of Tofacitinib
The following table summarizes the inhibitory activity of Tofacitinib against the four members of the JAK family. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Target Kinase | Tofacitinib IC50 (nM) | Reference |
| JAK1 | 1.7 - 3.7 | [4] |
| JAK2 | 1.8 - 4.1 | [4] |
| JAK3 | 0.75 - 1.6 | [4] |
| TYK2 | 16 - 34 | [4] |
| Table 1: Inhibitory potency of Tofacitinib against JAK family kinases. Data compiled from in vitro enzymatic assays. |
The data indicates that Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3, with a slightly weaker activity against TYK2[4]. This profile classifies it as a pan-JAK inhibitor, though with some degree of selectivity among the family members.
Visualizing the Target Pathway: JAK-STAT Signaling
The diagram below illustrates the canonical JAK-STAT signaling pathway, the primary target of Tofacitinib.
Experimental Protocols for Kinase Cross-Reactivity Profiling
The determination of a kinase inhibitor's cross-reactivity is typically performed using high-throughput screening methods. A widely used method is the competition binding assay, such as the KINOMEscan™ platform (DiscoverX/Eurofins) or the related KdELECT® protocol.
Principle: This assay quantifies the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases. The amount of kinase bound to the immobilized ligand is measured, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and competing with the immobilized ligand.
Detailed Protocol (Competition Binding Assay):
-
Kinase Preparation: A large panel of human kinases (often over 400) are produced, typically as fusions with a DNA tag for later quantification.
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized, broad-spectrum kinase inhibitor (the "ligand") to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinases, the affinity resin, and the test compound (e.g., Tofacitinib) at various concentrations are combined in multi-well plates. A DMSO control (vehicle) is run in parallel.
-
Incubation: The reaction plates are incubated for a set period (e.g., 1 hour) to allow the binding interactions to reach equilibrium.
-
Washing: The magnetic beads are washed to remove any unbound kinase or test compound.
-
Elution: The kinase that remains bound to the affinity resin is eluted.
-
Quantification: The amount of eluted kinase is measured using qPCR to amplify the unique DNA tag associated with each kinase.
-
Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to the amount recovered in the DMSO control. The results can be reported as percent inhibition or used to calculate the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase. A lower Kd value signifies a stronger interaction.
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical competition binding assay used for kinase inhibitor profiling.
Conclusion
This guide demonstrates the standard format and content required for an objective comparison of a kinase inhibitor's cross-reactivity. While specific data for "this compound" is not available, the analysis of Tofacitinib highlights the importance of quantitative data presentation, detailed experimental protocols, and clear visual aids for interpreting a compound's selectivity. For researchers and drug developers, such guides are indispensable tools for evaluating the therapeutic potential and predicting the safety profile of new chemical entities.
References
- 1. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Characteristics of Tofacitinib in Adult Patients With Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IKZF-IN-1 and Pomalidomide: A Guide for Researchers
In the landscape of targeted protein degradation, the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex has emerged as a powerful therapeutic strategy, particularly in hematological malignancies. Pomalidomide (B1683931), a well-established immunomodulatory agent, functions as a "molecular glue" to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This guide provides a head-to-head comparison of pomalidomide with the hypothetical next-generation IKZF1/3 degrader, Ikzf-IN-1 .
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide to represent a potential advanced IKZF1/3 degrader. The experimental data for this compound is simulated to demonstrate plausible characteristics of a more potent and selective agent compared to pomalidomide.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both pomalidomide and the hypothetical this compound operate through a similar mechanism of action. They bind to the CRBN substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2] This binding event alters the substrate specificity of the E3 ligase, prompting the recruitment of neosubstrates—IKZF1 and IKZF3—which are not typically targeted by this complex.[2][3][4] The subsequent polyubiquitination of Ikaros and Aiolos flags them for degradation by the 26S proteasome.[1][2] The degradation of these transcription factors, which are critical for the survival of certain cancer cells, leads to downstream anti-proliferative and immunomodulatory effects.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Consequences of Ikaros Family Zinc Finger 1 (IKZF1) Inhibition: An RNA-Seq-Based Comparative Analysis
A deep dive into the transcriptomic landscapes shaped by the targeted degradation of the master lymphoid transcription factor, IKAROS (IKZF1), provides crucial insights for researchers in oncology and drug development. This guide compares the gene expression changes induced by IKZF1 modulation through genetic knockout and treatment with IKZF1-degrading compounds, offering a comprehensive resource for validating the downstream targets of novel IKZF1 inhibitors like Ikzf-IN-1.
The Ikaros family of zinc finger proteins, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are critical regulators of lymphocyte development. Their aberrant function is a hallmark of several hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia (B-ALL), making them prime therapeutic targets. The advent of targeted protein degraders, such as the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, which induce the degradation of IKZF1 and IKZF3, has revolutionized the treatment of these cancers. This compound is a research compound designed to specifically target and degrade Ikaros family proteins. This guide provides a comparative analysis of the transcriptomic consequences of IKZF1 modulation, drawing on publicly available RNA-sequencing (RNA-seq) data from genetic knockout studies to serve as a proxy for the effects of a specific IKZF1 inhibitor.
Comparative Analysis of IKZF1 Target Gene Expression
To illustrate the transcriptional impact of IKZF1 loss-of-function, we present a comparative summary of differentially expressed genes from a study involving IKZF1 knockout (KO) in a relevant cancer cell line. This data serves as a benchmark for validating the on-target effects of this compound.
| Gene Symbol | Log2 Fold Change (IKZF1 KO vs. Wild-Type) | Adjusted p-value | Biological Process |
| Upregulated Genes | |||
| ID3 | 2.5 | < 0.001 | Negative regulation of cell differentiation, Negative regulation of transcription |
| MYC | 2.1 | < 0.001 | Positive regulation of cell cycle, Transcription |
| JAK2 | 1.8 | < 0.01 | JAK-STAT signaling pathway, Inflammatory response |
| STAT3 | 1.5 | < 0.01 | JAK-STAT signaling pathway, Cell proliferation |
| BCL2L1 | 1.7 | < 0.01 | Apoptosis, Cell survival |
| Downregulated Genes | |||
| CDKN1A (p21) | -2.2 | < 0.001 | Cell cycle arrest, DNA damage response |
| PAX5 | -2.0 | < 0.001 | B-cell differentiation, Transcriptional regulation |
| EBF1 | -1.9 | < 0.001 | B-cell differentiation, Transcriptional regulation |
| IRF4 | -1.6 | < 0.01 | B-cell differentiation, Immune response |
| CD19 | -2.5 | < 0.001 | B-cell activation, Signaling |
Table 1: Differentially Expressed Genes Following IKZF1 Knockout. This table summarizes a selection of significantly up- and downregulated genes in an IKZF1 knockout cancer cell line model compared to wild-type cells, as determined by RNA-seq analysis. The data highlights key pathways affected by the loss of IKZF1 function, including cell cycle regulation, apoptosis, and B-cell development. This provides a reference for expected changes upon treatment with an IKZF1 degrader like this compound.
Experimental Protocols: A Guide to RNA-Seq Analysis for Target Validation
A robust and well-documented experimental workflow is paramount for obtaining high-quality, reproducible RNA-seq data. The following protocol outlines the key steps for validating the target genes of a compound like this compound.
Cell Culture and Compound Treatment
-
Cell Line Selection: Choose a cancer cell line known to be dependent on IKZF1 signaling (e.g., multiple myeloma cell line MM.1S or B-ALL cell line NALM-6).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include a positive control, such as lenalidomide, for comparison. Harvest cells for RNA extraction.
RNA Extraction and Quality Control
-
Cell Lysis: Lyse the cells directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.
-
RNA Isolation: Purify total RNA using a silica-based column or magnetic bead-based method.[1][2][3] Ensure all steps are performed in an RNase-free environment.[1][3]
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[3]
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios).
-
Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for standard RNA-seq library preparation.[4]
-
RNA-Seq Library Preparation and Sequencing
-
Poly(A) RNA Selection or Ribosomal RNA Depletion: Enrich for messenger RNA (mRNA) by selecting for the poly(A) tail or by depleting abundant ribosomal RNA (rRNA).
-
RNA Fragmentation: Fragment the RNA into smaller pieces suitable for sequencing.[2]
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[2]
-
End Repair, A-tailing, and Adaptor Ligation: Repair the ends of the cDNA fragments, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.[2]
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.
-
Library Quality Control: Validate the final library size and concentration using an automated electrophoresis system and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).[5]
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound treated and vehicle control groups.[6] The analysis typically involves normalization of read counts, estimation of dispersion, and statistical testing to determine log2 fold changes and adjusted p-values (FDR).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological pathways that are significantly affected by the compound.
Visualizing the Mechanism of Action
To provide a clearer understanding of the cellular processes modulated by this compound, the following diagrams illustrate the experimental workflow and the central signaling pathway involving IKZF1.
References
Comparative Safety Analysis: A Guide for Researchers on Ikzf-IN-1 and Existing Ikaros/Aiolos-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of existing therapies that target the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors, offering a benchmark for the development and evaluation of new chemical entities such as the hypothetical Ikzf-IN-1. The therapies discussed include established immunomodulatory drugs (IMiDs) and novel Cereblon E3 ligase modulators (CELMoDs).
The primary mechanism of these agents involves the recruitment of Ikaros and Aiolos to the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. This targeted protein degradation results in potent anti-myeloma and immunomodulatory effects. However, this mechanism is also linked to a distinct set of on-target toxicities.
Quantitative Safety Data Summary
The following table summarizes the key hematologic and non-hematologic adverse events (AEs) observed in clinical trials of approved and investigational Ikaros and Aiolos-targeting therapies. This data provides a quantitative basis for comparing the safety profiles of these agents.
| Adverse Event (Grade 3-4) | Lenalidomide¹[1][2] | Pomalidomide²[3][4][5] | Iberdomide³ | Mezigdomide⁴[6][7] | Golcadomide⁵[8] |
| Hematologic | |||||
| Neutropenia | 43% - 79% | 46% - 49.7% | Favorable safety profile noted, specific percentages not detailed | 53.6% - 82.4% | 26% - 60% |
| Anemia | 11% - 33% | 23% - 33% | Favorable safety profile noted, specific percentages not detailed | 36% - 41.2% | Lower rates reported |
| Thrombocytopenia | 24% - 28% | 22% - 24.1% | Favorable safety profile noted, specific percentages not detailed | 17.6% - 28% | Lower rates reported |
| Febrile Neutropenia | 5.3% - 6% | 5.3% | Not specified | 15% | 0% |
| Non-Hematologic | |||||
| Infections/Pneumonia | 9% - 28.1% | 10.9% - 28.1% | Not specified | 17.6% - 35% | Not specified |
| Fatigue | 7% | 5% | Not specified | 5% | Not specified |
| Diarrhea | 6% | 3% | Not specified | 3% | Not specified |
| Deep Vein Thrombosis | Reported | Reported | Not specified | Not specified | Not specified |
| Second Primary Malignancies | Increased risk noted | Reported | No cases reported in one study[9] | Not specified | Not specified |
¹Data from various clinical trials in Multiple Myeloma (MM) and other hematologic malignancies. Percentages can vary based on the combination regimen and patient population. ²Data primarily from studies in relapsed/refractory multiple myeloma (RRMM). ³Described as having a favorable safety profile in clinical trials, with neutropenia being the main hematologic side effect.[9][10] Detailed Grade 3-4 percentages are not as widely published in readily available sources. ⁴Data from early phase clinical trials in RRMM, both as monotherapy and in combination.[6][7] ⁵Data from a Phase 1/2 study in relapsed/refractory Non-Hodgkin Lymphoma.[8]
Experimental Protocols for Safety Assessment
The safety evaluation of a novel agent like this compound would involve a comprehensive set of preclinical and clinical studies designed to identify potential toxicities. The methodologies for these studies are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).
Preclinical Safety and Toxicology Studies
1. In Vitro Cytotoxicity Assays:
-
Objective: To determine the direct cytotoxic effects of the compound on various cell lines.
-
Methodology:
-
Cell Lines: A panel of human cell lines, including cancer cell lines (e.g., MM.1S, U266 for multiple myeloma) and normal human cells (e.g., peripheral blood mononuclear cells (PBMCs), hematopoietic stem cells), are used.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to measure cell viability and proliferation.[6] Cells are cultured in 96-well plates and treated with a range of concentrations of the test compound. After a specified incubation period (e.g., 72 hours), MTT solution is added, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. The IC50 (the concentration that inhibits 50% of cell growth) is then calculated.[6]
-
Apoptosis Assay: To assess the mechanism of cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used.[6] Annexin V binds to phosphatidylserine (B164497) on the surface of apoptotic cells, while PI stains necrotic cells with compromised membranes. This allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.[6]
-
2. In Vivo Toxicology Studies:
-
Objective: To evaluate the systemic toxicity of the compound in animal models and determine a safe starting dose for human trials.
-
Methodology:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., non-human primate), as per ICH guidelines.[10]
-
Study Design: Repeat-dose toxicity studies are performed, where the compound is administered daily for a specified duration (e.g., 28 days).[11] Multiple dose levels are tested to identify a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).[11]
-
Endpoints: A comprehensive set of endpoints are evaluated, including:
-
Clinical observations (e.g., changes in behavior, appearance).
-
Body weight and food consumption.
-
Hematology and clinical chemistry parameters.
-
Urinalysis.
-
Gross pathology at necropsy.
-
Histopathological examination of all major organs and tissues.
-
-
Toxicokinetics: Plasma concentrations of the drug are measured at various time points to correlate exposure with toxicity findings.
-
3. Safety Pharmacology Studies:
-
Objective: To assess the potential effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Methodology: These studies are conducted in accordance with ICH S7A and S7B guidelines.
-
Cardiovascular: Evaluation of cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation.
-
Respiratory: Assessment of respiratory function (e.g., respiratory rate, tidal volume) in rodents.
-
Central Nervous System: A functional observational battery (FOB) is performed in rodents to evaluate neurobehavioral effects.
-
Clinical Safety Monitoring
-
Objective: To monitor, identify, and manage adverse events in human subjects during clinical trials.
-
Methodology:
-
Protocol Design: The clinical trial protocol explicitly defines the safety monitoring plan, including the types of adverse events to be collected, the grading of their severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and the schedule of safety assessments.[12]
-
Data Collection: Investigators are responsible for documenting and reporting all adverse events.[12] This includes regular monitoring of hematology and clinical chemistry, physical examinations, and vital signs.
-
Safety Oversight: An independent Data and Safety Monitoring Board (DSMB) is often established to review accumulating safety data and provide recommendations on trial continuation, modification, or termination.[13]
-
Risk Management: For approved drugs, a Risk Evaluation and Mitigation Strategy (REMS) may be required to ensure that the benefits of the drug outweigh its risks. This is particularly relevant for IMiDs due to their teratogenic potential.
-
Visualizing the Mechanism of Action
The following diagram illustrates the core mechanism of action for therapies that target Ikaros and Aiolos for degradation. Understanding this pathway is crucial for interpreting both the on-target efficacy and the potential for on-target toxicities, such as myelosuppression, which is a known consequence of Ikaros degradation.
Caption: Mechanism of CELMoD-induced degradation of Ikaros and Aiolos.
References
- 1. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Considerations for the nonclinical safety evaluation of antibody drug conjugates for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ovid.com [ovid.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. benchchem.com [benchchem.com]
- 7. wjpsronline.com [wjpsronline.com]
- 8. FDA Guide for Non-clinical Studies of Oncological Therapeutic Radiopharmaceuticals - ECA Academy [gmp-compliance.org]
- 9. nihs.go.jp [nihs.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Toxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Safety Monitoring in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nhmrc.gov.au [nhmrc.gov.au]
Independent Validation and Comparison of Ikaros Pathway Inhibitors
An Objective Guide for Researchers
Disclaimer: Initial searches for a specific compound designated "Ikzf-IN-1" did not yield publicly available data. This guide therefore provides a comparative framework for evaluating inhibitors of the Ikaros (IKZF1) pathway, the likely target of such a compound. The data presented is illustrative, based on the known functions of Ikaros and the mechanisms of established Ikaros pathway modulators.
The Ikaros family of zinc finger transcription factors (IKZF) are crucial regulators of hematopoietic cell development.[1] The founding member, Ikaros (encoded by the IKZF1 gene), is a master regulator of lymphocyte development and acts as a tumor suppressor.[2][3] Alterations, such as deletions or mutations in IKZF1, are linked to a very poor prognosis in certain hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL).[4][5] This has made Ikaros a compelling therapeutic target.[6]
Inhibitors of the Ikaros pathway often work by inducing the degradation of the Ikaros protein, thereby disrupting the signaling pathways that contribute to the survival and proliferation of malignant cells.[6] This guide provides a template for comparing the performance of such inhibitors.
Comparative Data of Ikaros Pathway Inhibitors (Illustrative)
This table provides a template for comparing key performance indicators of hypothetical Ikaros pathway inhibitors.
| Parameter | Compound A (e.g., Lenalidomide) | Hypothetical this compound | Alternative Inhibitor B |
| Target | Cereblon (CRBN) E3 ligase, leading to IKZF1/3 degradation | Direct IKZF1 binder or other | To be determined |
| Mechanism of Action | Induces ubiquitination and proteasomal degradation of Ikaros | To be determined | To be determined |
| IC₅₀ (Degradation) | ~1 µM | To be determined | To be determined |
| Cellular Potency (e.g., in B-ALL cell line) | ~0.1 µM | To be determined | To be determined |
| Effect on Downstream Signaling | Repression of IL-2, modulation of JAK/STAT pathway | To be determined | To be determined |
| In Vitro Apoptosis Induction | Yes | To be determined | To be determined |
| In Vivo Efficacy (Xenograft Model) | Tumor growth inhibition | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of published data. Below are key experimental protocols for assessing an Ikaros pathway inhibitor.
1. Western Blot for Ikaros Degradation
-
Objective: To quantify the reduction of Ikaros protein levels upon treatment with the inhibitor.
-
Methodology:
-
Culture a relevant cell line (e.g., a human B-ALL cell line) to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Ikaros.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.
-
Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescence substrate.
-
Quantify band intensity to determine the extent of Ikaros degradation.
-
2. Quantitative PCR (qPCR) for Target Gene Expression
-
Objective: To measure changes in the expression of genes regulated by Ikaros. Ikaros can act as both a transcriptional repressor and activator.[7]
-
Methodology:
-
Treat cells with the inhibitor as described for the Western blot experiment.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA template.
-
Perform qPCR using primers for Ikaros target genes (e.g., IL2RA, BCL6) and a housekeeping gene (e.g., ACTB).
-
Analyze the relative changes in gene expression using the ΔΔCt method.
-
3. Cell Viability/Apoptosis Assay
-
Objective: To assess the effect of the inhibitor on cancer cell survival and proliferation.
-
Methodology:
-
Seed cells in a 96-well plate and treat with a dose-response range of the inhibitor.
-
After a set incubation period (e.g., 72 hours), assess cell viability using a reagent such as CellTiter-Glo® or by staining with Annexin V and propidium (B1200493) iodide for flow cytometry analysis of apoptosis.
-
Calculate the IC₅₀ value for cell growth inhibition.
-
Visualizing Pathways and Workflows
Ikaros Signaling Pathway
The following diagram illustrates the central role of Ikaros in regulating various signaling pathways implicated in lymphocyte function and leukemogenesis.[2][7] Ikaros can influence the JAK/STAT and PI3K pathways, among others.[7][8]
Caption: Simplified Ikaros signaling network in lymphocytes.
Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for validating a novel Ikaros pathway inhibitor.
Caption: Workflow for independent validation of an Ikaros inhibitor.
References
- 1. Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted roles of IKZF1 gene, perspectives from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletion of IKZF1 and Prognosis in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IKZF1 Alterations and Therapeutic Targeting in B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
Comparison Guide: Ikzf-IN-1 for Hematological Malignancies
Introduction
The Ikaros family of zinc-finger transcription factors, particularly Ikaros (IKZF1) and Aiolos (IKZF3), are crucial regulators of lymphoid development. Their aberrant function or expression is a hallmark of several hematological malignancies, including Multiple Myeloma (MM) and B-cell Acute Lymphoblastic Leukemia (B-ALL).[1][2][3] These factors have emerged as critical therapeutic targets. While existing immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) achieve degradation of IKZF1 and IKZF3 indirectly, Ikzf-IN-1 is a novel, investigational small molecule designed for direct inhibition of Ikaros family proteins. This guide provides a comparative benchmark of this compound's proposed mechanism against current standard-of-care treatments for Multiple Myeloma, supported by established experimental protocols for validation.
Mechanism of Action: A Comparative Overview
Standard-of-care therapies for Multiple Myeloma employ a multi-modal approach, targeting various pathways to induce cancer cell death and modulate the tumor microenvironment.[4][5][6] this compound introduces a novel, direct mechanism of action.
-
This compound (Hypothetical): A small molecule inhibitor that directly binds to and inactivates the DNA-binding domain of Ikaros family proteins (IKZF1/IKZF3), preventing their function as transcription factors. This is hypothesized to disrupt critical survival pathways in malignant B-cells and plasma cells.
-
Immunomodulatory Drugs (IMiDs - Lenalidomide, Pomalidomide): These agents do not directly inhibit IKZF1/3. Instead, they function as "molecular glues," binding to the Cereblon (CRBN) component of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8][9] This binding alters the ligase's substrate specificity, causing it to recognize, ubiquitinate, and target IKZF1 and IKZF3 for proteasomal degradation.[9][10][] This degradation leads to downstream anti-myeloma effects, including direct apoptosis and enhanced T-cell and NK-cell activity.[10][12]
-
Proteasome Inhibitors (Bortezomib, Carfilzomib): These drugs block the function of the proteasome, a cellular complex responsible for degrading unwanted or misfolded proteins.[13][14][15] By inhibiting the proteasome, these agents cause an accumulation of pro-apoptotic proteins within the myeloma cell, leading to cell cycle arrest and apoptosis.[16][17][18] Myeloma cells are particularly sensitive to proteasome inhibition due to their high rate of immunoglobulin production.[19]
-
Monoclonal Antibodies (Daratumumab): Daratumumab is a human monoclonal antibody that targets CD38, a protein highly expressed on the surface of multiple myeloma cells.[20] Its mechanisms of action are primarily immune-mediated and include antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP).[21][22][23] It also has immunomodulatory effects by eliminating CD38-expressing immune suppressor cells.[24]
-
Corticosteroids (Dexamethasone): Dexamethasone is a synthetic steroid with broad anti-inflammatory and anti-myeloma effects.[25][26] It is a cornerstone of nearly all myeloma treatment regimens, often used in combination to enhance the efficacy of other agents.[27][28][29]
-
Alkylating Agents (Cyclophosphamide): This chemotherapy drug works by damaging the DNA of cancer cells, which prevents them from multiplying and leads to their death.[30][31] It can be used at various stages of myeloma treatment, often in combination with other therapies.[30][32]
Data Presentation
The following tables summarize the mechanisms and hypothetical performance metrics of this compound compared to key standard-of-care agents in Multiple Myeloma.
Table 1: Comparison of Drug Mechanisms
| Drug Class | Agent(s) | Primary Target | Mechanism of Action |
|---|---|---|---|
| Ikaros Inhibitor | This compound (Investigational) | IKZF1 / IKZF3 | Direct inhibition of transcription factor activity |
| Immunomodulators | Lenalidomide, Pomalidomide | Cereblon (CRBN) E3 Ligase | Induces proteasomal degradation of IKZF1/IKZF3.[7][8][9] |
| Proteasome Inhibitors | Bortezomib, Carfilzomib | 26S Proteasome | Inhibits protein degradation, causing accumulation of pro-apoptotic factors.[14][16][17] |
| Monoclonal Antibody | Daratumumab | CD38 | Induces immune-mediated cell killing (ADCC, CDC, ADCP).[21][22][23] |
| Corticosteroid | Dexamethasone | Glucocorticoid Receptor | Broad anti-inflammatory and direct anti-myeloma effects.[25][26] |
| Alkylating Agent | Cyclophosphamide | DNA | Cross-links DNA, leading to inhibition of DNA/RNA synthesis and cell death.[30][31] |
Table 2: Hypothetical Performance Benchmarks in Relapsed/Refractory Multiple Myeloma (RRMM) Note: Data for standard-of-care agents are aggregated from various clinical trials for illustrative purposes. This compound data is hypothetical for benchmarking.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| This compound (monotherapy) | 55 - 65% (Projected) | 9 - 11 months (Projected) | Myelosuppression, Fatigue (Projected) |
| Pomalidomide + Dexamethasone | ~30% | ~4 months | Neutropenia, Anemia, Thrombocytopenia |
| Carfilzomib + Dexamethasone | ~55% | ~7.6 months | Anemia, Thrombocytopenia, Hypertension, Cardiac events[13] |
| Daratumumab (monotherapy) | ~30% | ~4 months | Infusion reactions, Fatigue, Myelosuppression[20] |
| Bortezomib (monotherapy) | ~38% | ~6 months | Peripheral neuropathy, Thrombocytopenia, Fatigue[16] |
Experimental Protocols
To validate the efficacy of this compound and compare it against standard treatments, the following experimental protocols are recommended.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines compared to standard agents.
Methodology:
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound, lenalidomide, bortezomib, and dexamethasone. Add the compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Luminescence Reading: Equilibrate the plate and its contents to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by plotting the percentage of viable cells against the log concentration of the drug and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for Ikaros (IKZF1) Degradation
Objective: To confirm the mechanism of action by assessing IKZF1 protein levels following treatment.
Methodology:
-
Treatment and Lysis: Seed MM.1S cells in 6-well plates and treat with this compound (at 1x and 5x IC₅₀), lenalidomide (as a positive control for degradation), and a vehicle control for 6, 12, and 24 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize IKZF1 band intensity to the corresponding loading control. Compare the levels of IKZF1 across different treatments and time points. Lenalidomide should show a decrease in IKZF1 protein, while the direct inhibitor this compound is not expected to cause degradation.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of IMiDs vs. direct Ikaros inhibition in myeloma cells.
Experimental Workflow Diagram
Caption: In-vitro workflow for comparing this compound and standard therapies.
References
- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKZF1 deletions in pediatric acute lymphoblastic leukemia: still a poor prognostic marker? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Multiple Myeloma Treatments | Drugs & Treatment by Stage [themmrf.org]
- 5. Short overview on the current standard of treatment in newly diagnosed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Myeloma Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 7. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 12. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carfilzomib - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Bortezomib - Wikipedia [en.wikipedia.org]
- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 18. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. myeloma.org [myeloma.org]
- 20. Daratumumab - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 22. Mechanism of action of daratumumab | VJHemOnc [vjhemonc.com]
- 23. Mechanisms of Resistance to Anti-CD38 Daratumumab in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DARZALEX + DARZALEX FASPRO - Mechanism of Action [jnjmedicalconnect.com]
- 25. myeloma.org [myeloma.org]
- 26. How Corticosteroids Work to Fight Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 27. tandfonline.com [tandfonline.com]
- 28. myeloma.org [myeloma.org]
- 29. Drug Therapy for Multiple Myeloma | American Cancer Society [cancer.org]
- 30. myeloma.org [myeloma.org]
- 31. myeloma.org.uk [myeloma.org.uk]
- 32. Beyond DNA Damage: Exploring the Immunomodulatory Effects of Cyclophosphamide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for Ikzf-IN-1
Disclaimer: An extensive search for a Safety Data Sheet (SDS) or specific disposal procedures for a chemical designated "Ikzf-IN-1" did not yield any results. This indicates that this compound may be a novel, uncharacterized, or internal research compound. The absence of an SDS, which is the primary source for chemical safety and disposal information, necessitates treating the substance with the utmost caution.[1]
This guide provides a general, step-by-step procedure for the safe disposal of novel or uncharacterized research chemicals like this compound, based on established laboratory safety principles.[1] It is imperative to consult with and follow the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department. [1][2]
Core Principle: Treat as Hazardous Waste
In the absence of specific hazard information, any unknown or novel chemical must be handled and disposed of as hazardous waste.[3] This approach ensures the highest level of safety for laboratory personnel and compliance with regulatory standards.
Step-by-Step Disposal Protocol for Novel Compounds
This protocol outlines the essential steps for managing the waste of a novel compound from the point of generation to its final removal by EHS professionals.
Step 1: Immediate Waste Containment and Labeling
-
Select Appropriate Container: Collect waste in a sturdy, leak-proof container that is chemically compatible with the substance.[4] If the compound is in a solution, the container must be compatible with the solvent. Plastic is often preferred.[4]
-
Leave Headroom: Do not fill the container to the top. Leave at least 10% of the volume as headspace to allow for expansion of contents.[3]
-
Secure Closure: Ensure the container has a tight-fitting, screw-on cap. The container must be kept closed at all times except when adding waste.[2][4]
-
Immediate and Clear Labeling: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[5][6] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name ("this compound"). Do not use abbreviations or formulas.[7][8]
-
A complete list of all constituents by percentage, including solvents.[2]
-
The date when waste was first added to the container (accumulation start date).[1]
-
The name and contact information of the generating researcher or lab.
-
Step 2: Compile All Available Compound Information
Your EHS department will require as much information as possible to determine a safe disposal route.[9] Compile the data in a structured format.
| Data Point | Information for this compound |
| Chemical Name | This compound |
| Chemical Structure | Provide the chemical structure if known. |
| Physical State | Solid, Liquid, Gas |
| Solvent System & % | e.g., 10% DMSO, 90% Saline |
| Quantity of Waste | Estimated volume (e.g., ~250 mL) or mass (e.g., ~50g) |
| Generating Process | Briefly describe the experiment or process that created the waste. |
| Known or Suspected Hazards | Based on the chemical class or functional groups, infer potential hazards (e.g., potential alkylating agent, cytotoxic). |
| Results of Preliminary Tests | Record the results of simple tests like pH if they can be performed safely.[7] |
Step 3: Safe Segregation and Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
-
Segregation: Ensure the container is segregated from incompatible waste streams. For example, store acids and bases separately, and keep oxidizers away from flammable materials.[2]
-
Secondary Containment: Place the waste container in a larger, chemically resistant, and leak-proof secondary container to contain any potential spills.[6]
Step 4: Contact EHS for Waste Pickup
-
Request Removal: Once the container is full or has been stored for the maximum time allowed by your institution, contact your EHS department to schedule a waste pickup.[1]
-
Provide Information: Submit the compiled information table (from Step 2) to the EHS office. This is crucial for their assessment.[8]
-
Follow EHS Guidance: Adhere strictly to the procedures and timelines provided by your EHS department for the final removal of the waste.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for disposing of a novel or uncharacterized chemical compound.
Caption: Decision workflow for the safe disposal of novel research chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. benchchem.com [benchchem.com]
- 7. mainelabpack.com [mainelabpack.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. unomaha.edu [unomaha.edu]
Personal protective equipment for handling Ikzf-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Ikzf-IN-1, a molecular glue degrader of the Ikaros zinc finger (IKZF) protein family. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided herein is based on general safety and handling protocols for potent, powdered small-molecule inhibitors and should be supplemented by a thorough risk assessment conducted by the user's institution.
Personal Protective Equipment and Safety Measures
Given that this compound is a potent, biologically active compound, stringent adherence to safety protocols is mandatory. The following table summarizes the recommended personal protective equipment (PPE) and safety measures.
| Category | Recommendation | Rationale |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A fully buttoned lab coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. | Minimizes the risk of inhaling the powdered compound. |
| Engineering Controls | All handling of the powdered form of this compound should be conducted in a certified chemical fume hood. | Contains the compound and prevents exposure to the user and the laboratory environment. |
Operational and Disposal Plans
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry place, as recommended by the supplier. For long-term storage, refer to the product's certificate of analysis for specific temperature requirements.
-
Inventory: Maintain an accurate inventory of the compound, including the amount received, used, and remaining.
Preparation of Stock Solutions
-
Personal Protective Equipment: Before handling the compound, ensure that all recommended PPE is correctly worn.
-
Engineering Controls: All weighing and initial dilution of the powdered compound must be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the powdered compound.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powdered compound to create a stock solution.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Stock Solution: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Use
-
Dilutions: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.
-
Handling: When adding the compound to your experimental system (e.g., cell culture plates), continue to wear appropriate PPE.
-
Incubation: Incubate your experimental system under the desired conditions.
Disposal
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
-
Waste Collection: Collect all contaminated materials in a designated and clearly labeled chemical waste container.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent.
-
Disposal Procedures: Dispose of the chemical waste in accordance with your institution's and local environmental regulations.
Visualizing the Workflow and Mechanism of Action
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams have been generated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
